Terpinolene
描述
This compound is a p-menthadiene with double bonds at positions 1 and 4(8). It has a role as a sedative, an insect repellent, a plant metabolite and a volatile oil component.
This compound is a natural product found in Camellia sinensis, Hypericum foliosum, and other organisms with data available.
This compound is found in allspice. This compound is a constituent of many essential oils e.g. Citrus, Mentha, Juniperus, Myristica species Parsnip oil (Pastinaca sativa) is a major source (40-70%). This compound is a flavouring ingredient. this compound has been shown to exhibit anti-fungal function (A7932).
See also: Peumus boldus leaf (part of); Cannabis sativa subsp. indica top (part of).
Structure
3D Structure
属性
IUPAC Name |
1-methyl-4-propan-2-ylidenecyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYAFQVGZZPNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Record name | TERPINOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027222 | |
| Record name | Terpinolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins., Liquid, Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB], Solid, Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma | |
| Record name | TERPINOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpinolene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Terpinolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Terpinolene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
187 °C, 183.00 to 185.00 °C. @ 760.00 mm Hg | |
| Record name | TERPINOLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Terpinolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
64 °C (147 °F) - closed cup, 99 °F (37.2 °C) (Closed cup) | |
| Record name | TERPINOLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 9.5 mg/L at 25 °C, Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride, Soluble in alcohol, ether, glycol, 0.0095 mg/mL at 23 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |
| Record name | TERPINOLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Terpinolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Terpinolene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8632 g/cu cm at 15 °C, Bulk density: wt/gal 7.2 lb at 15.5 °C, 0.872-0.882 | |
| Record name | TERPINOLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Terpinolene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.74 [mmHg], 0.74 mm Hg at 25 °C | |
| Record name | Terpinolene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TERPINOLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Water-white to pale amber liquid, Colorless liquid or oil | |
CAS No. |
586-62-9 | |
| Record name | TERPINOLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4588 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Terpinolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terpinolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 1-methyl-4-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpinolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-mentha-1,4(8)-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 586-62-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERPINOLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9830X5KSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TERPINOLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Terpinolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Terpinolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Terpinolene: A Comprehensive Technical Guide to Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpinolene (C₁₀H₁₆), a monoterpene with a characteristic fresh, piney, and floral aroma, is a constituent of numerous essential oils derived from a wide array of botanicals. While not always the most abundant terpene, its presence significantly influences the aromatic and potential therapeutic profiles of these natural extracts. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its prevalence in various plant species. Furthermore, this document elucidates the intricate biosynthetic pathway leading to this compound formation, from precursor molecules to the enzymatic cyclization catalyzed by this compound synthase. Detailed experimental protocols for the extraction, identification, and quantification of this compound are provided to support further research and development in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is found in a diverse range of plant species, contributing to their unique aromatic profiles. Its concentration can vary significantly depending on the plant's genetics, geographical location, and cultivation conditions. Notable natural sources include Cannabis sativa, various species of Pine (Pinus), and Tea Tree (Melaleuca alternifolia).[1][2][3]
This compound in Cannabis sativa
In Cannabis sativa, this compound is a key contributor to the aroma of many cultivars, particularly those described as having fruity, floral, and fresh scents.[4] While often present in smaller quantities compared to other terpenes like myrcene (B1677589) and caryophyllene, some strains are this compound-dominant.[4][5] The presence and concentration of this compound are significant factors in the chemical fingerprinting of cannabis strains and are thought to contribute to the "entourage effect," where the combined action of cannabinoids and terpenes may modulate the plant's overall therapeutic effects.
Table 1: this compound Content in Select Cannabis sativa Cultivars
| Cultivar | This compound Content (% of total terpenes) | Reference |
| 'Sativa' Strains (Average) | 10.2 ± 1.8% | |
| Strain 7 ('mostly sativa') | 41.8 ± 7.2% | |
| Strain 8 ('mostly sativa') | 37.3 ± 3.5% | |
| Jack Herer | High this compound content | [3] |
| Lemon OG Candy | High this compound content | [3] |
| Kalimist | High this compound content | [3] |
This compound in Conifers (Pinus spp.)
Essential oils derived from various pine species are known to contain this compound, contributing to their characteristic woody and fresh aromas. The concentration of this compound in pine essential oils can differ based on the specific species and geographical origin.
Table 2: this compound Content in Select Pinus Species Essential Oils
| Species | This compound Content (% of essential oil) | Reference |
| Pinus sylvestris | 1.53% | [6] |
| Pinus ponderosa var. ponderosa | 0.7% | [1] |
| Pinus contorta subsp. contorta | 0.4% | [1] |
| Pinus flexilis | 0.8% | [1] |
| Pinus brutia | 0.48% | [7] |
| Pinus albicaulis | 3.3 - 5.1% | [8] |
| Pinus monticola | 5.1% | [8] |
This compound in Tea Tree Oil (Melaleuca alternifolia)
Tea tree oil, renowned for its medicinal properties, contains this compound as one of its key components. While terpinen-4-ol is the most abundant compound, this compound contributes to the oil's overall aromatic profile and potential biological activity.[9][10]
Table 3: this compound Content in Melaleuca alternifolia (Tea Tree) Essential Oil
| Source/Analysis | This compound Content (% of essential oil) | Reference |
| Analysis 1 | 3.11% | [2] |
| Analysis 2 | 2.75 - 4.19% | [11] |
| This compound Chemotype | Dominant Component | [10] |
Other Natural Sources
Beyond the aforementioned sources, this compound is also found in the essential oils of various other plants, including:
Biosynthesis of this compound
The biosynthesis of this compound, like all monoterpenes, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
The initial steps of the pathway involve the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS) and results in the formation of the ten-carbon intermediate, geranyl pyrophosphate (GPP).
The final and decisive step in this compound biosynthesis is the enzymatic cyclization of GPP, which is catalyzed by a specific monoterpene synthase known as this compound synthase (TPS). The mechanism of this cyclization is a complex multi-step process that proceeds through several carbocation intermediates within the enzyme's active site. The generally accepted mechanism involves the following key steps:
-
Ionization of GPP: The pyrophosphate group of GPP departs, leading to the formation of a geranyl cation.
-
Isomerization: The geranyl cation undergoes isomerization to the more stable tertiary linalyl cation.
-
Cyclization: The linalyl cation then cyclizes to form the α-terpinyl cation.
-
Rearrangement and Deprotonation: A series of rearrangements and a final deprotonation event lead to the formation of this compound.
The precise stereochemistry and regiochemistry of the final product are tightly controlled by the three-dimensional structure of the this compound synthase active site.
Overview of the this compound biosynthesis pathway.
Mechanism of GPP cyclization by this compound synthase.
Experimental Protocols
The accurate identification and quantification of this compound in complex plant matrices are crucial for research and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed analytical technique for this purpose.
Sample Preparation: Solvent Extraction of Terpenes from Plant Material
This protocol is suitable for the extraction of terpenes from dried plant material such as cannabis flowers, pine needles, or tea tree leaves.
Materials:
-
Dried and homogenized plant material
-
Organic solvent (e.g., hexane (B92381), ethyl acetate, or a mixture)[12]
-
Internal standard (e.g., n-tridecane)
-
Centrifuge tubes (e.g., 50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
Procedure:
-
Weigh approximately 100-500 mg of the homogenized plant material into a centrifuge tube.
-
Add a known volume of the organic solvent containing the internal standard. A solvent-to-sample ratio of 10:1 (v/w) is a common starting point.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample at a sufficient speed (e.g., 5000 rpm for 5 minutes) to pellet the solid plant material.
-
Carefully collect the supernatant (the solvent extract).
-
Filter the supernatant through a syringe filter into an autosampler vial for GC-MS analysis.[12]
Workflow for solvent extraction of terpenes.
GC-MS Analysis of Terpenes
The following provides a general set of parameters for the analysis of terpenes. These may need to be optimized depending on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split or splitless (depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 190 °C at 3 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 2 minutes
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Data Analysis:
-
Identification: this compound is identified by comparing its retention time and mass spectrum with those of a certified reference standard.
-
Quantification: The concentration of this compound is determined by creating a calibration curve using a series of known concentrations of a this compound standard. The internal standard is used to correct for variations in sample preparation and injection volume.
Terpene Synthase Enzyme Assay
This protocol describes a general method for the in vitro characterization of this compound synthase activity.
Materials:
-
Purified or partially purified this compound synthase enzyme
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, containing 15 mM MgCl₂, 5 mM DTT)[13]
-
Geranyl pyrophosphate (GPP) substrate
-
Organic solvent for extraction (e.g., hexane or pentane)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the enzyme solution in a microcentrifuge tube.
-
Initiate the reaction by adding the GPP substrate to the mixture.
-
Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a volume of the organic solvent and vortexing vigorously to extract the terpene products.
-
Centrifuge the tube to separate the aqueous and organic layers.
-
Carefully remove the organic layer containing the terpene products and transfer it to a clean vial for GC-MS analysis.
-
Analyze the extracted products by GC-MS to identify and quantify the this compound produced.
Conclusion
This compound is a widely distributed monoterpene that plays a significant role in the chemical composition and aromatic properties of numerous plant species. Its biosynthesis from geranyl pyrophosphate is a fascinating example of the enzymatic control over complex chemical transformations. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound in natural sources and for the elucidation of its biosynthetic pathways. A thorough understanding of this compound's natural distribution and biosynthesis is essential for harnessing its potential in various applications, including the development of new pharmaceuticals, flavor and fragrance compounds, and for the quality control of botanical products.
References
- 1. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a key terpene in cannabis- Alchimia Grow Shop [alchimiaweb.com]
- 4. What is this compound and what does this cannabis terpene do? | Leafly [leafly.com]
- 5. entourbrand.com [entourbrand.com]
- 6. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]
- 7. Yields and Constituents of Essential Oil from Cones of Pinaceae spp. Natively Grown in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical composition and biological evaluation of tea tree (Melaleuca alternifolia L.) leaves essential oils [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. thecbggurus.com [thecbggurus.com]
- 13. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Terpinolene Isomers and Their Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of terpinolene, focusing on their chemical and physical properties, spectroscopic data, and significant pharmacological activities. This document is intended to serve as a foundational resource for professionals in research and drug development, offering detailed experimental protocols and insights into the molecular mechanisms of these compounds.
Introduction to this compound Isomers
Terpinenes are a group of isomeric monoterpenes with the molecular formula C₁₀H₁₆. They are structural isomers, differing in the position of their carbon-carbon double bonds within a p-menthane (B155814) framework. The four primary isomers are alpha-terpinene (B1210023) (α-terpinene), beta-terpinene (B1206484) (β-terpinene), gamma-terpinene (B192506) (γ-terpinene), and delta-terpinene, which is commonly known as this compound.[1] While α- and γ-terpinene are common constituents of essential oils from various plants, and this compound is found in sources like tea tree and conifers, β-terpinene is not naturally occurring and is synthesized from other terpenes like sabinene.[1][2] These isomers exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, making them subjects of interest for therapeutic applications.
Physicochemical and Spectroscopic Properties
The distinct placement of double bonds in each isomer results in variations in their physical and chemical characteristics. A summary of their key physicochemical properties is presented in Table 1. Spectroscopic data, essential for their identification and characterization, are summarized in Table 2.
Data Presentation
Table 1: Physicochemical Properties of this compound Isomers
| Property | α-Terpinene | β-Terpinene | γ-Terpinene | δ-Terpinene (this compound) |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |
| Molecular Weight ( g/mol ) | 136.23 | 136.23 | 136.23 | 136.23 |
| Boiling Point (°C) | 173-175[3] | 173-174[1] | 181-183[4] | 186[5] |
| Density (g/cm³) | 0.833-0.838[3] | ~0.838[1] | 0.841-0.845[4] | 0.8632 at 15°C[5] |
| Refractive Index (n²⁰) | 1.475-1.480[3] | 1.4754 (at 22°C)[6] | 1.472-1.478[4] | 1.474-1.484[5] |
| Solubility | Insoluble in water; soluble in most fixed oils.[3] | Insoluble in water; soluble in alcohol and ether.[6] | Insoluble in water; soluble in most fixed oils.[4] | Insoluble in water; soluble in oils and ethanol.[5] |
| Odor | Herbal, citrus-like[2] | Less pronounced aroma[2] | Herbaceous citrus[4] | Sweet, piney, woody[2][5] |
Table 2: Spectroscopic Data of this compound Isomers
| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| α-Terpinene | 5.62, 5.59, 2.28, 2.11, 2.09, 1.77, 1.03, 1.01[3][7] | 142.25, 132.89, 119.69, 116.58, 34.55, 29.06, 25.33, 22.89, 21.23[3] | 136 (M+), 121, 93[3] |
| β-Terpinene | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
| γ-Terpinene | 5.44, 5.42, 2.60, 2.28, 2.20, 2.12, 1.67, 1.05, 0.97[4] | 140.64, 131.26, 118.94, 116.06, 34.63, 31.68, 27.60, 23.02, 21.33[4] | 136 (M+), 121, 93[4] |
| δ-Terpinolene | 5.37, 2.74, 2.34, 2.32, 2.31, 2.00, 1.69, 1.66[5] | 134.25, 127.59, 121.73, 120.77, 31.46, 29.52, 26.62, 23.45, 20.21, 19.75[5] | 136 (M+), 121, 93[5] |
Pharmacological Activities and Signaling Pathways
This compound isomers have been investigated for a variety of pharmacological effects. This compound, in particular, has demonstrated notable anticancer, sedative, antioxidant, and antimicrobial properties.
Anticancer Activity and the PI3K/Akt Signaling Pathway
One of the significant findings in this compound research is its ability to downregulate the expression of AKT1, a key protein in the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in various cancers.[4] By reducing AKT1 expression, this compound can inhibit cancer cell proliferation.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound isomers.
Determination of Physicochemical Properties
This method is suitable for small sample volumes.
-
Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the terpinene isomer to a thermometer using a rubber band.
-
Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat gently.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Boiling Point Reading: Remove the heat source once a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid begins to re-enter the capillary tube as the apparatus cools.[8]
-
Sample Preparation: Add an excess amount of the terpinene isomer to a known volume of solvent (e.g., water, ethanol) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure saturation.
-
Phase Separation: Allow the mixture to stand until the undissolved solute settles. Centrifugation can be used to accelerate this process.
-
Quantification: Carefully remove an aliquot of the supernatant (the saturated solution) and analyze its concentration using a suitable analytical technique, such as gas chromatography (GC).[9]
Chemical Analysis
This protocol is for the qualitative and quantitative analysis of terpinene isomers.
-
Sample Preparation: Extract the plant material or essential oil with a suitable solvent like ethyl acetate. Add a known concentration of an internal standard (e.g., n-tridecane) for quantification.[10]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.[13]
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the isomers by comparing their peak areas to that of the internal standard.
Biological Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[14]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the terpinene isomer and a positive control (e.g., ascorbic acid).[14]
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well.[15]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[14]
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth.
-
Serial Dilutions: Prepare serial two-fold dilutions of the terpinene isomer in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the terpinene isomer at which no visible growth of the microorganism is observed.[17]
This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, which is relevant for neurodegenerative diseases.
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB).
-
Reaction Mixture: In a 96-well plate, add the AChE enzyme solution, the this compound isomer at various concentrations, and the DTNB solution.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes).
-
Initiate Reaction: Add the substrate (ATCI) to start the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow product resulting from the reaction of thiocholine (B1204863) with DTNB.
-
Calculation: Calculate the percentage of enzyme inhibition for each concentration of the this compound isomer and determine the IC₅₀ value.[6][18]
Conclusion
The isomers of this compound, particularly this compound (δ-terpinene) itself, represent a promising class of natural compounds with diverse and potent biological activities. Their distinct chemical and physical properties, arising from the varied placement of double bonds, underscore the importance of precise analytical characterization. The provided experimental protocols offer a standardized approach for researchers to investigate these compounds further. The elucidation of their mechanism of action, such as the inhibition of the PI3K/Akt pathway by this compound, opens new avenues for the development of targeted therapies. This guide serves as a valuable resource to facilitate continued research and unlock the full therapeutic potential of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a component of herbal sage, downregulates AKT1 expression in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a component of herbal sage, downregulates AKT1 expression in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Acetylcholinesterase Inhibitory Activities of Essential Oils from Vietnamese Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gentechscientific.com [gentechscientific.com]
- 12. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. mdpi.com [mdpi.com]
- 17. researchmgt.monash.edu [researchmgt.monash.edu]
- 18. tandfonline.com [tandfonline.com]
The In Vitro Biological Activities of Terpinolene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpinolene, a monoterpene commonly found in the essential oils of various plants such as pine, rosemary, and sage, has garnered significant scientific interest for its diverse pharmacological properties.[1] In vitro studies have been instrumental in elucidating the mechanisms underlying its biological activities, revealing its potential as a therapeutic agent. This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized.
Anticancer and Cytotoxic Activities
This compound has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. These effects are often attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data: Antiproliferative and Cytotoxic Effects
The following table summarizes the in vitro anticancer and cytotoxic activities of this compound and related terpenes against various cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | N2a (Neuroblastoma) | MTT Assay | Antiproliferative | Significant decrease in cell proliferation at 50 mg/L | [2] |
| This compound | K562 (Human leukemic cells) | Cell Proliferation Assay | Inhibition of cell proliferation | Significant inhibition | [3] |
| Terpinen-4-ol | A549 (Nonsmall cell lung cancer) | MTT Assay | IC50 | 0.052% | [4] |
| Terpinen-4-ol | CL1-0 (Nonsmall cell lung cancer) | MTT Assay | IC50 | 0.046% | [4] |
| Terpene Fraction | AMJ13 (Breast cancer) | MTT Assay | IC50 | 8.455 ± 3.02 µg/mL | [5] |
| Terpene Fraction | SK-GT-4 (Esophageal cancer) | MTT Assay | IC50 | 15.14 ± 3.266 µg/mL | [5] |
| Geraniol | COLO-205 (Colon adenocarcinoma) | Not Specified | IC50 | 20 µM | [6] |
| Geranyl acetate | COLO-205 (Colon adenocarcinoma) | Not Specified | IC50 | 30 µM | [6] |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and culture for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the control (untreated cells).
The comet assay is a sensitive method for the detection of DNA damage in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Signaling Pathways
In vitro studies have shown that this compound can downregulate the expression of AKT1, a key protein in the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. curaleafclinic.com [curaleafclinic.com]
- 3. researchgate.net [researchgate.net]
- 4. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Terpinolene's Antioxidant Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpinolene, a monoterpene found in various essential oils, has demonstrated notable antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's antioxidant activity. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows. The multifaceted antioxidant action of this compound involves direct radical scavenging, modulation of cellular antioxidant enzyme activities, and potential interaction with critical signaling pathways, positioning it as a compound of interest for further investigation in the context of oxidative stress-related pathologies.
Direct Radical Scavenging and Inhibition of Lipid Peroxidation
This compound exhibits direct antioxidant effects by neutralizing free radicals and inhibiting lipid peroxidation, a key process in cellular damage.
Radical Scavenging Activity
While specific IC50 values for this compound in common radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not consistently reported in the literature, its structural features suggest a capacity for radical scavenging. The mechanism likely involves the donation of a hydrogen atom from its allylic positions to stabilize free radicals. The abstraction of a hydrogen atom from the bisallylic C-H bond of this compound leads to the formation of a resonance-stabilized radical, thus terminating the radical chain reaction.
Inhibition of Lipid Peroxidation
This compound has been shown to effectively inhibit lipid peroxidation. This is particularly relevant in the context of cardiovascular health, as it can prevent the oxidative modification of low-density lipoproteins (LDL), a key event in the development of atherosclerosis.[1][2] The inhibition is attributed to the protection of both the lipid and protein components of LDL from oxidation.[1][2]
| Assay | System | Concentration | Inhibition | Reference |
| Lipid Peroxidation | Egg Yolk Model | 500 ppm | 56% | Foti & Ingold, 2003 |
| Lipid Peroxidation | Linoleic Acid System | 10⁻³ M | 22% | Foti & Ingold, 2003 |
| LDL Oxidation | Copper-induced | Not specified | Significant protection | Grassmann et al., 2005[1][2] |
Modulation of Cellular Antioxidant Defenses
Beyond direct scavenging, this compound influences the endogenous antioxidant defense systems of cells by modulating the activity of key antioxidant enzymes.
Effects on Antioxidant Enzyme Activity
Studies have indicated that this compound can alter the activity of primary antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). In a study on Rhyzopertha dominica, this compound exposure led to a dose-dependent decrease in SOD and CAT activity, while GPx activity was increased. This suggests a complex interaction with the cellular redox state, where this compound may directly scavenge certain reactive oxygen species (ROS), reducing the need for SOD and CAT, while potentially upregulating the glutathione system for detoxification of lipid peroxides.
| Enzyme | Effect of Increasing this compound Dosage |
| Superoxide Dismutase (SOD) | Decreased activity |
| Catalase (CAT) | Decreased activity |
| Glutathione Peroxidase (GPx) | Increased activity |
Impact on Total Antioxidant Capacity
In vitro studies on primary rat neurons have shown that this compound at lower concentrations (10-50 mg/L) can increase the total antioxidant capacity (TAC) of the cells.[3][4][5] However, at higher concentrations (above 50 mg/L), it was observed to increase total oxidative stress (TOS).[3][4][5] This dose-dependent effect highlights the importance of concentration in determining the pro- or antioxidant outcome of this compound treatment.
Putative Signaling Pathways Involved in this compound's Antioxidant Action
While direct studies on this compound are limited, the antioxidant effects of many terpenes are mediated through the activation of specific cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of the cellular antioxidant response.
The Nrf2-ARE Pathway
The Nrf2-antioxidant response element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). While not yet definitively shown for this compound, other terpenes have been demonstrated to activate this pathway.
The MAPK Pathway
The MAPK signaling pathways, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are involved in cellular responses to a variety of stimuli, including oxidative stress. Oxidative stress can lead to the activation of these kinases, which in turn can regulate the expression of genes involved in both cell survival and apoptosis. Some antioxidant compounds exert their protective effects by modulating MAPK signaling, often by inhibiting the pro-inflammatory and pro-apoptotic branches of the pathway (JNK and p38) while promoting the pro-survival ERK pathway. The potential for this compound to modulate these pathways in the context of oxidative stress warrants further investigation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant activity.
DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol) at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add a specific volume of each dilution (e.g., 100 µL).
-
Add an equal volume of DPPH solution (e.g., 100 µL) to each well.
-
Include a blank control containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from a dose-response curve.
-
ABTS Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
-
Reagents:
-
ABTS stock solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Test compound (this compound) and positive control (e.g., Trolox)
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing it to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add a small volume of each dilution (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity as in the DPPH assay.
-
Determine the IC50 value from a dose-response curve.
-
Lipid Peroxidation (TBARS) Assay
-
Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a breakdown product of lipid peroxides. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
-
Reagents:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standard for calibration curve
-
-
Procedure:
-
Homogenize the biological sample.
-
Induce lipid peroxidation if necessary (e.g., with FeSO4/ascorbate).
-
Add the test compound (this compound) at various concentrations.
-
Stop the reaction and precipitate proteins by adding TCA.
-
Centrifuge to collect the supernatant.
-
Add TBA solution to the supernatant and heat (e.g., 95°C for 60 minutes) to form the MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm.
-
-
Data Analysis:
-
Quantify the amount of MDA formed using a standard curve prepared with known concentrations of MDA.
-
Calculate the percentage inhibition of lipid peroxidation by this compound compared to the control.
-
Conclusion
This compound demonstrates antioxidant activity through a combination of direct radical scavenging, inhibition of lipid peroxidation, and modulation of cellular antioxidant enzyme systems. While its precise interactions with key signaling pathways like Nrf2 and MAPK require further elucidation, the existing evidence suggests that this compound is a promising natural compound for mitigating oxidative stress. Future research should focus on determining its specific radical scavenging kinetics, its efficacy in various cellular and in vivo models of oxidative stress, and its detailed molecular targets within the cellular antioxidant network. This will be crucial for a comprehensive understanding of its therapeutic potential in the development of novel antioxidant-based therapies.
References
The Pharmacological Profile of Terpinolene: A Technical Guide for Central Nervous System Research
Abstract
Terpinolene, a monoterpene found in a variety of botanicals, is gaining recognition for its diverse pharmacological activities within the central nervous system (CNS). This technical guide provides an in-depth overview of the current understanding of this compound's effects, including its sedative, anxiolytic, neuroprotective, antioxidant, and cholinesterase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and a visual representation of its known signaling pathways to facilitate further investigation into its therapeutic potential.
Introduction
This compound is a cyclic monoterpene commonly found in plants such as Cannabis sativa, lilac, tea tree, nutmeg, and cumin.[1][2] While often present in lower concentrations compared to other terpenes like myrcene (B1677589) and limonene, this compound contributes significantly to the aromatic profile and potential therapeutic effects of these plants.[1] Its aroma is characterized as fresh, woody, and slightly floral.[1] Emerging research has highlighted a range of potential CNS effects, positioning this compound as a compound of interest for the development of novel therapeutics for neurological and psychiatric disorders. This guide synthesizes the current preclinical evidence of its action on the CNS.
Pharmacological Effects on the Central Nervous System
Sedative and Anxiolytic Effects
This compound has demonstrated notable sedative and anxiolytic properties in preclinical studies. Inhalation of this compound has been shown to induce a sedative effect in mice, reducing spontaneous motor activity.[3][4] This effect is believed to occur after nasal absorption into the bloodstream.[3][4] The sedative action of this compound is not dependent on olfaction, as the effect was observed in olfactory-impaired mice.[2]
Studies have also indicated that this compound may exert its calming effects through the modulation of the GABAergic system. While one study found that this compound itself did not potentiate GABA-A receptor responses, its structural characteristics are similar to other terpenes that do, suggesting a potential for indirect modulation or interaction with specific receptor subtypes not yet tested.[5][6] The anxiolytic potential of this compound is supported by its use in combination with other terpenes, where it contributes to a calming and relaxing experience.[7]
Neuroprotective and Antioxidant Effects
This compound exhibits significant neuroprotective and antioxidant properties. In vitro studies have shown its ability to protect neuronal cells from oxidative stress, which is implicated in the pathophysiology of neurodegenerative diseases.[1][8] this compound has been shown to increase the total antioxidant capacity in primary rat neurons at certain concentrations.[9][10]
Furthermore, this compound has demonstrated anti-proliferative effects against brain tumor cells, suggesting a potential role in neuro-oncology.[9][10] Its neuroprotective mechanisms may also involve the inhibition of amyloid-β fibril formation, a key pathological hallmark of Alzheimer's disease.[8] The antioxidant and anti-inflammatory actions of this compound are thought to be mediated, in part, through the modulation of cellular signaling pathways such as the PI3K/Akt pathway.[8][11][12]
Cholinesterase Inhibition
This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[5][13][14] The inhibition of these enzymes increases the availability of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease. This suggests that this compound could have potential cognitive-enhancing effects.
Interaction with Neurotransmitter Systems
Beyond its effects on the GABAergic and cholinergic systems, this compound is believed to interact with other key neurotransmitter systems. It has been proposed that this compound's effects may be mediated by serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[1] Specifically, the 5-HT2A receptor has been suggested as a potential target for its antihyperalgesic effects, which may also contribute to its mood-modulating properties.[3] There is also evidence to suggest that this compound can modulate the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of monoamine neurotransmitters like serotonin and dopamine.
Quantitative Data
The following tables summarize the quantitative data available on the pharmacological effects of this compound on the central nervous system.
Table 1: Cholinesterase Inhibitory Activity of this compound
| Enzyme | IC50 (µg/mL) | Source |
| Acetylcholinesterase (AChE) | 156.4 | [5] |
| Butyrylcholinesterase (BChE) | 147.1 | [5] |
Table 2: In Vitro Effects of this compound on Neuronal Cells
| Effect | Cell Line | Concentration | Observation | Source |
| Antiproliferative | N2a neuroblastoma cells | Starting at 50 mg/L | Significant decrease in cell proliferation | [9][10] |
| Cytotoxic | Primary rat neurons | Starting at 100 mg/L | Significant decrease in cell viability | [9][10] |
| Antioxidant | Primary rat neurons | 10, 25, and 50 mg/L | Increased Total Antioxidant Capacity (TAC) | [9][10] |
| Oxidative Stress | Primary rat neurons & N2a cells | Above 50 mg/L | Increased Total Oxidative Stress (TOS) | [9][10] |
Table 3: In Vivo Sedative Effects of this compound in Mice
| Administration Route | Dose | Effect | Source |
| Inhalation | 0.04 mg in air | Reduced motor activity to 47.3% of baseline | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Sedative Effect of Inhaled this compound in Mice
-
Objective: To evaluate the sedative effect of inhaled this compound on spontaneous motor activity in mice.
-
Animal Model: Male mice.
-
Apparatus: An activity-monitoring system consisting of a transparent acrylic cage with infrared beam sensors to detect movement.
-
Procedure:
-
A filter paper with a specific dose of this compound (e.g., 0.04 mg) is placed in the activity cage.
-
A mouse is introduced into the cage.
-
Spontaneous motor activity is measured by counting the number of interruptions of the infrared beams over a set period (e.g., 20 minutes).
-
The activity of the this compound-exposed group is compared to a control group exposed to a filter paper without this compound.
-
-
Data Analysis: The percentage reduction in motor activity is calculated by comparing the mean activity counts of the this compound group to the control group.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against AChE and BChE.
-
Method: Spectrophotometric method based on Ellman's reagent.
-
Reagents:
-
Acetylcholinesterase (from Electrophorus electricus)
-
Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine chloride (BTCC) as substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well microplate, add the buffer, DTNB solution, and a solution of this compound at various concentrations.
-
Add the enzyme solution (AChE or BChE) to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCC).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Measure the absorbance of the yellow product at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Antiproliferative and Antioxidant Assays in Neuronal Cells
-
Objective: To assess the antiproliferative and antioxidant effects of this compound on neuronal cell lines.
-
Cell Lines: Primary rat neurons and N2a neuroblastoma cells.
-
Methods:
-
MTT Assay (for cell viability and proliferation):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability/proliferation.
-
-
Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) Assays:
-
Treat cells with this compound as described above.
-
Lyse the cells to obtain cell extracts.
-
Use commercially available kits to measure TAC and TOS levels in the cell lysates according to the manufacturer's instructions. These assays are typically colorimetric.
-
-
-
Data Analysis: Compare the results from this compound-treated cells to untreated control cells. Statistical analysis (e.g., ANOVA) is used to determine significant differences.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the CNS effects of this compound are still under investigation. However, current evidence points to its interaction with several key signaling pathways.
GABAergic System Modulation
While direct potentiation of GABA-A receptors by this compound has not been consistently demonstrated, its sedative and anxiolytic effects suggest a potential modulation of this primary inhibitory neurotransmitter system in the brain.
Caption: Potential modulation of the GABA-A receptor by this compound.
Cholinergic System Interaction
This compound's inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) leads to an increase in acetylcholine levels in the synapse, which is a key mechanism for enhancing cholinergic neurotransmission.
Caption: Inhibition of cholinesterases by this compound.
Neuroprotective Signaling
The neuroprotective effects of this compound are likely mediated through multiple pathways, including the activation of antioxidant defense mechanisms and modulation of cell survival pathways like PI3K/Akt.
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Workflow for In Vivo Sedative Effect Assessment
The following diagram illustrates the workflow for assessing the sedative effects of inhaled this compound in a mouse model.
Caption: Workflow for in vivo sedative effect assessment.
Conclusion and Future Directions
This compound presents a compelling profile of pharmacological effects on the central nervous system, with preclinical evidence supporting its sedative, anxiolytic, neuroprotective, and cognitive-enhancing potential. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research.
Future investigations should focus on elucidating the precise molecular mechanisms of this compound's action, including the identification of specific receptor subtypes and downstream signaling cascades. Further in vivo studies are warranted to confirm these effects in more complex models of neurological and psychiatric disorders. The development of novel delivery systems to enhance the bioavailability of this compound to the CNS could also be a promising avenue for translating these preclinical findings into therapeutic applications. A deeper understanding of the synergistic effects of this compound with other cannabinoids and terpenes (the "entourage effect") will also be crucial for optimizing its therapeutic potential.
References
- 1. The sedative effect of inhaled this compound in mice and its structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. entourbrand.com [entourbrand.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic cannabis promotes pro-hallucinogenic signaling of 5-HT2A receptors through Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cbdnationwide.com [cbdnationwide.com]
In Vivo Efficacy and Safety of Terpinolene Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpinolene, a monoterpene found in various botanicals, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vivo efficacy and safety profile of this compound administration. It summarizes key quantitative data from preclinical studies, details experimental methodologies, and elucidates the known signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of this compound as a potential therapeutic agent.
Safety Profile
The safety of this compound has been evaluated in preclinical models, with acute toxicity data primarily available for oral and dermal routes of administration.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 3.740 - 4390 mg/kg | [1][2][3] |
| Rabbit | Dermal | > 4,300 mg/kg | [3] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.
In Vivo Efficacy
In vivo studies have demonstrated the therapeutic potential of this compound across several pharmacological domains, including sedative, anti-inflammatory, anti-nociceptive, and anticancer effects.
Sedative and Anxiolytic Effects
This compound has been shown to possess sedative and anxiolytic properties, primarily investigated through inhalation and oral administration in murine models.
| Animal Model | Administration Route | Dose/Concentration | Key Findings | Reference |
| Mice | Inhalation | 0.05% and 0.1% | Significant decrease in locomotor velocity. At 0.1%, a significant increase in time spent in the center zone of an open field test, indicating anxiolytic effects. | [4] |
| Mice | Inhalation | Not specified | Reduced spontaneous motor activity. | [5] |
-
Animal Model: Male CD-1 or similar strains of mice are commonly used.
-
Administration: For inhalation studies, this compound is vaporized in an enclosed chamber. For oral administration, it is typically dissolved in a vehicle like olive oil and administered via gavage.
-
Assessment of Locomotor Activity: Spontaneous motor activity is measured using an automated activity meter or an open-field test. The open-field test involves placing the mouse in a novel, open arena and tracking its movements (e.g., distance traveled, time spent in different zones) over a defined period. A reduction in locomotor activity is indicative of a sedative effect.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity levels of this compound-treated groups with a vehicle-control group.
Caption: Workflow for assessing the sedative and anxiolytic effects of this compound.
Anti-inflammatory and Anti-nociceptive Effects
This compound exhibits significant anti-inflammatory and anti-nociceptive properties, demonstrated in various preclinical models of inflammation and pain.
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Wistar rats | Oral | 6.25, 12.5, and 25 mg/kg | Dose-dependently increased the mechanical withdrawal threshold in a model of chronic inflammation (CFA-induced). | [6] |
| Wistar rats | Oral | 25 mg/kg (in combination with 5 mg/kg Diclofenac) | Synergistic anti-inflammatory and analgesic effect in a chronic inflammation model. | [6][7] |
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the rat's hind paw induces a localized inflammatory response characterized by edema.
-
Administration: this compound, dissolved in a suitable vehicle, is administered orally or intraperitoneally at various doses prior to carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema in the this compound-treated groups is calculated relative to the vehicle-control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Anticancer Effects
In vivo studies have indicated that this compound possesses anticancer properties, demonstrating the ability to inhibit tumor growth in xenograft models. A related compound, 4-terpineol, has also shown significant anticancer effects in vivo.
| Compound | Animal Model | Administration Route | Dose | Key Findings | Reference |
| 4-Terpineol | BALB/c nude mice with Hep-G2 xenografts | Not specified | 10 and 20 mg/kg | Dose-dependent decrease in tumor weight and volume. | [8][9] |
| Terpinen-4-ol | Nude mice with DLD1 xenografts | Intratumoral | 0.1% and 1% | 40% and 70% reduction in tumor volume, respectively. | [3] |
| Terpinen-4-ol | Nude mice with A549 xenografts | Intratumoral | 0.1% | Significantly suppressed tumor growth by inducing apoptosis. | [10] |
-
Animal Model: Immunocompromised mice, such as BALB/c nude or SCID mice, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., Hep-G2, A549, DLD1) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, treatment with this compound or its derivatives (dissolved in a suitable vehicle) is initiated. Administration can be via various routes, including oral, intraperitoneal, or intratumoral injection.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical comparisons are made between the treated and control groups to determine the significance of tumor growth inhibition.
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with several key signaling pathways.
Anti-inflammatory Signaling: NF-κB Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting the activation of NF-κB, this compound can suppress the production of these inflammatory mediators.
Caption: this compound inhibits the NF-κB signaling pathway.
Neuromodulatory Signaling: Receptor Interactions
This compound's sedative, anxiolytic, and anti-nociceptive effects are believed to be mediated through its interaction with various neurotransmitter receptor systems.
-
Serotonergic System: this compound's anti-nociceptive effects may involve the 5-HT2A serotonin (B10506) receptors.[6][7] Antagonism of these receptors has been shown to reverse the analgesic effects of a this compound/diclofenac (B195802) combination.[6]
-
Cannabinoid System: In vitro studies suggest that this compound can act as a CB1 receptor agonist, activating downstream signaling pathways such as ERK.[2] This interaction may contribute to its sedative and other central nervous system effects.
Caption: this compound's interaction with serotonergic and cannabinoid receptors.
Conclusion
The available in vivo data suggest that this compound has a favorable safety profile and demonstrates significant efficacy in preclinical models of sedation, inflammation, pain, and cancer. Its mechanisms of action appear to involve the modulation of key signaling pathways, including the NF-κB pathway and various neurotransmitter receptor systems. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human health and disease. This guide provides a solid foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabis sativa terpenes are cannabimimetic and selectively enhance cannabinoid activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The sedative effect of inhaled this compound in mice and its structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Association of this compound and diclofenac presents antinociceptive and anti-inflammatory synergistic effects in a model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Terpineol exhibits potent in vitro and in vivo anticancer effects in Hep-G2 hepatocellular carcinoma cells by suppressing cell migration and inducing apoptosis and sub-G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jbuon.com [jbuon.com]
- 10. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropharmacological Effects of Terpenoids on Preclinical Animal Models of Psychiatric Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Terpinolene Biosynthetic Pathway in Cannabis sativa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpenes, the aromatic compounds responsible for the characteristic scent of Cannabis sativa, are gaining significant attention for their potential therapeutic properties and their synergistic interactions with cannabinoids. Among the myriad of terpenes, terpinolene stands out for its unique woody, citrus-like aroma and its prevalence in specific sativa-dominant strains.[1][2] Understanding the biosynthesis of this monoterpene is critical for metabolic engineering, targeted breeding, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in Cannabis sativa, detailing the enzymatic steps, precursor molecules, and relevant quantitative data. It includes detailed experimental protocols for the analysis of this pathway and visual diagrams to elucidate key processes.
The this compound Biosynthetic Pathway
The formation of this compound, like all monoterpenes in Cannabis sativa, is a multi-step enzymatic process that originates from primary metabolites. The biosynthesis is primarily localized within the glandular trichomes of the female inflorescence.[3] The pathway begins with the production of the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[4]
Isoprenoid Precursor Formation: The MEP Pathway
In plants, two distinct pathways produce IPP and DMAPP: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway.[4][5] The biosynthesis of monoterpenes, including this compound, predominantly utilizes precursors from the MEP pathway, which occurs inside the plastids.[3][6] This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate.[7]
The key steps of the MEP pathway lead to the formation of IPP and DMAPP, the universal building blocks for all terpenes.[8][9]
Formation of the Monoterpene Precursor: Geranyl Pyrophosphate (GPP)
Within the plastids, Geranyl Pyrophosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the ten-carbon molecule, geranyl pyrophosphate (GPP).[3][7][10] GPP is the direct and crucial precursor for all monoterpenes.[3][7] It also serves as a precursor for the geranyl group that is attached to olivetolic acid in the biosynthesis of cannabinoids.[11][12]
The Final Step: this compound Synthesis
The final and definitive step in the pathway is the conversion of GPP into this compound. This complex cyclization reaction is catalyzed by a specific monoterpene synthase enzyme known as this compound synthase (TPS). In Cannabis sativa, the specific enzyme identified is CsTPS37FN , also referred to as CsTOS.[1][13] This enzyme manipulates the GPP molecule, facilitating a series of carbocation rearrangements to yield this compound as the primary product.[1] It's important to note that many terpene synthases are multi-product enzymes, and CsTPS37FN has been shown to produce minor amounts of other monoterpenes like limonene (B3431351) and β-myrcene as byproducts.[13]
Quantitative Data
The production of this compound is quantifiable at multiple levels, from the catalytic efficiency of the synthase enzyme to the final concentration in the plant material.
Enzyme Kinetics
The kinetic properties of the primary enzyme, this compound synthase, determine the rate of this compound production from its GPP substrate. Recent studies have characterized the Michaelis-Menten kinetics for several Cannabis sativa terpene synthases.
Table 1: Michaelis-Menten Kinetics of CsTPS37FN
| Enzyme | Substrate | kcat (s⁻¹) | Reference |
|---|---|---|---|
| CsTPS37FN (this compound Synthase) | GPP | 0.0011 | [13][14] |
Note: The turnover rate (kcat) indicates the maximum number of substrate molecules converted to product per enzyme active site per second. The reported value for CsTPS37FN is within the range of other characterized Cannabis TPS enzymes.[13][14]
Product Profile of CsTPS37FN
In vitro assays reveal that while CsTPS37FN predominantly produces this compound, it also generates other monoterpenes as minor products.
Table 2: In Vitro Product Distribution of CsTPS37FN
| Product | Relative Abundance (%) | Reference |
|---|---|---|
| This compound | 81.62 | [13] |
| Limonene | 6.38 | [13] |
| β-Myrcene | 3.89 |[13] |
This compound Concentration in Cannabis sativa Strains
The concentration of this compound varies significantly among different Cannabis sativa strains, largely due to genetic differences in the expression and activity of terpene synthase genes.[15][16] Some strains are known to be this compound-dominant, meaning it is one of the most abundant terpenes in their profile.[17]
Table 3: Relative this compound Content in Select Cannabis sativa Strains
| Strain Type | Strain Name | This compound (% of total terpenes) | Reference |
|---|---|---|---|
| 'Mostly Sativa' | Strain 7 | 41.8 ± 7.2 | [18] |
| 'Mostly Sativa' | Strain 8 | 37.3 ± 3.5 | [18] |
| Hemp | 'Finola' | 18 ± 14 | [19] |
| Sativa-dominant | Jack Herer | Dominant | [2] |
| Sativa | Ghost Train Haze | Dominant | [17] |
Note: Data can vary based on cultivation conditions, harvesting time, and analytical methods.[3] this compound is often not detected or found only in trace amounts in many 'mostly indica' strains.[18]
Experimental Protocols
The study of the this compound biosynthetic pathway involves several key experimental procedures. Below are detailed methodologies for terpene profiling and enzyme characterization.
Terpene Profiling via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction and analysis of terpenes from dried Cannabis flower material.
1. Sample Preparation:
-
Homogenize 100 mg of dried, ground Cannabis inflorescences.[20]
-
Place the homogenized material into a 20 mL glass GC vial.[21]
2. Extraction (Static Headspace):
-
This method analyzes the volatile compounds without solvent extraction.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile terpenes to accumulate in the headspace.
-
Use a solid-phase microextraction (SPME) fiber to adsorb the headspace compounds.[22]
3. GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
- Initial temperature of 40°C, hold for 2 minutes.
- Ramp at 5°C/min to 150°C.
- Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Detector:
- Transfer line temperature: 280°C.
- Ion source temperature: 230°C.
- Scan range: 40-500 m/z.
4. Data Analysis:
-
Identify this compound and other terpenes by comparing their mass spectra and retention times with those of authentic standards (e.g., from Sigma-Aldrich) and spectral libraries (e.g., NIST).[23]
-
Quantify compounds by integrating the peak area and comparing it to a calibration curve generated from pure standards.
This compound Synthase (CsTPS) In Vitro Enzyme Assay
This protocol describes how to express the CsTPS enzyme and measure its activity in a controlled environment.
1. Recombinant Protein Expression and Purification:
-
Subclone the coding sequence of the CsTPS gene (e.g., CsTPS37FN), excluding the N-terminal plastidial transit peptide, into an expression vector like pET28b+, which adds an N-terminal 6xHis tag.[24]
-
Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16°C) overnight.
-
Lyse the cells and purify the His-tagged protein using a nickel-affinity chromatography column (Ni-NTA).
2. Enzyme Assay:
-
Reaction Buffer: Prepare a buffer consisting of 25 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5% (v/v) glycerol, and 5 mM DTT.
-
Reaction Setup: In a 2 mL glass vial, combine 5-10 µg of purified CsTPS protein with the reaction buffer.
-
Initiate Reaction: Add the substrate, geranyl pyrophosphate (GPP), to a final concentration of ~50 µM to start the reaction.
-
Overlay: Immediately overlay the aqueous reaction mixture with 200 µL of a non-polar solvent like hexane (B92381) or methyl tert-butyl ether (MTBE) to trap the volatile terpene products.[22]
-
Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
3. Product Analysis:
-
Vortex the vial to ensure all terpene products are extracted into the organic layer.
-
Centrifuge to separate the phases.
-
Analyze a 1 µL aliquot of the organic layer using the GC-MS protocol described in Section 3.1.
-
Confirm the identity of the this compound product by comparing its retention time and mass spectrum to an authentic standard.
References
- 1. The product specificities of this compound synthase, from cannabis sativa, reveals the plasticity of the terpene synthase active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. canalytics.ai [canalytics.ai]
- 3. Terpene synthases from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of mevinolin on chloroplast terpenoids in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secondary Terpenes in Cannabis sativa L.: Synthesis and Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cannabinoids and Terpenes: How Production of Photo-Protectants Can Be Manipulated to Enhance Cannabis sativa L. Phytochemistry [frontiersin.org]
- 8. Current development in isoprenoid precursor biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two-step pathway for isoprenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Integrated platform for structural and functional analysis of terpene synthases of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Terpene Synthases and Terpene Variation in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound dominant marijuana strains | Leafly [leafly.com]
- 18. Variations in Terpene Profiles of Different Strains of Cannabis sativa L | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Frontiers | Metabolic Profiling of Cannabis Secondary Metabolites for Evaluation of Optimal Postharvest Storage Conditions [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of the Cannabinoid and Terpene Profiles in Commercial Cannabis from Natural and Artificial Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
The Therapeutic Potential of Terpinolene: A Technical Guide for Researchers
Introduction
Terpinolene is a monoterpene commonly found in various plants, including pine, lilac, and some cannabis strains. While often present in smaller quantities compared to other terpenes like myrcene (B1677589) and limonene, emerging research has highlighted its diverse pharmacological activities, suggesting significant therapeutic potential. This technical guide provides an in-depth overview of the current scientific understanding of this compound's effects, focusing on its mechanisms of action, preclinical evidence, and the experimental methodologies used to elucidate its properties. This document is intended for researchers, scientists, and drug development professionals interested in the further exploration and potential clinical application of this compound.
Anticancer and Antiproliferative Effects
This compound has demonstrated notable antiproliferative activity in various cancer cell lines. A key mechanism identified is the downregulation of the Protein Kinase B (AKT1) signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[1]
Quantitative Data
| Cell Line | Assay | Concentration | Effect | Reference |
| K562 (Human Leukemia) | Western Blot | 0.05% | >95% inhibition of AKT1 protein expression | [1] |
| Jurkat (Human T-cell Leukemia) | Western Blot | 0.05% | >95% inhibition of AKT1 protein expression | [1] |
| N2a (Neuroblastoma) | MTT Assay | 50 mg/L | Significant decrease in cell proliferation | [2][3] |
| Primary Rat Neurons | MTT Assay | 100 mg/L | Significant decrease in cell proliferation | [2][3] |
Experimental Protocols
1.2.1. Cell Culture and Treatment
-
Cell Lines: K562, Jurkat, and N2a neuroblastoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1][3]
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration (e.g., 24-48 hours).[1][3]
1.2.2. Western Blot for AKT1 Expression
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
SDS-PAGE: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Immunoblotting: Separated proteins are transferred to a membrane and probed with a primary antibody specific for AKT1, followed by a secondary antibody conjugated to a detectable marker.
-
Detection: The signal is visualized to determine the level of AKT1 protein expression relative to a loading control (e.g., Erk2).[1]
1.2.3. MTT Assay for Cell Proliferation
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of this compound.[2][3]
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength to determine the percentage of viable cells.[2][3]
Signaling Pathway
Anti-inflammatory and Analgesic Effects
This compound exhibits anti-inflammatory properties by modulating the production of key inflammatory mediators. Studies suggest its involvement in the nuclear factor kappa B (NF-κB) signaling pathway and its ability to reduce pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Quantitative Data
| Model | Assay | Concentration | Effect | Reference |
| Macrophage Cell Culture | Nitric Oxide (NO) Production | 100 µM | 41.3% inhibition | |
| Macrophage Cell Culture | Superoxide Anion (O₂⁻) Production | 100 µM | 82.1 ± 3.5% reduction | [4] |
| Fibroblasts | IL-6 and TNF-α Production | Dose-dependent | Suppression | |
| Macrophage Cell Culture | NF-κB Activity | - | Suppression | [4] |
Experimental Protocols
2.2.1. In Vitro Anti-inflammatory Assays
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, is measured in the culture supernatant using the Griess reagent.[4]
-
Cytokine Measurement: Levels of IL-6 and TNF-α in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).[6]
-
NF-κB Activity Assay: The activation of NF-κB can be assessed using reporter gene assays or by measuring the nuclear translocation of NF-κB subunits via Western blotting or immunofluorescence.[4]
2.2.2. In Vivo Analgesic and Anti-inflammatory Models
-
Carrageenan-Induced Paw Edema: Inflammation is induced by injecting carrageenan into the paw of a rodent. The volume of the paw is measured at different time points to assess the anti-inflammatory effect of this compound administered prior to the carrageenan injection.
-
Formalin Test: A dilute formalin solution is injected into the paw of a rodent, inducing a biphasic pain response (licking of the paw). The duration of licking in both the early (neurogenic) and late (inflammatory) phases is recorded to evaluate analgesic effects.[7][8]
Signaling Pathway
Antioxidant and Cardioprotective Potential
This compound has demonstrated significant antioxidant properties, notably its ability to prevent the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.
Quantitative Data
| Model | Assay | Effect | Reference |
| Human LDL | Copper-induced Oxidation | Prevention of lipid and protein oxidation | [6][9] |
| Human LDL | Conjugated Diene Formation | Delayed formation | [9] |
| Human LDL | Tryptophan Fluorescence | Delayed loss | [9] |
Experimental Protocol
3.2.1. LDL Oxidation Assay
-
LDL Isolation: LDL is isolated from human blood plasma.
-
Enrichment: The isolated LDL is enriched with this compound.
-
Oxidation Induction: Oxidation is initiated by adding a pro-oxidant, such as copper sulfate (B86663) (CuSO₄).[9]
-
Monitoring Oxidation: The progression of oxidation is monitored by:
Logical Relationship
Sedative and Anxiolytic Effects
Inhaled this compound has been shown to have sedative effects in animal models. The anxiolytic properties are thought to be mediated, at least in part, through interactions with the serotonergic system, potentially involving 5-HT1A receptors.
Quantitative Data
| Model | Test | Concentration/Dose | Effect | Reference |
| Mice | Inhalation | 0.04 mg in air | Reduced motor activity to 47.3% of baseline | [10] |
| Zebrafish | Open Field Test | 0.05% and 0.1% | Decreased swimming velocity | [4] |
| Zebrafish | Open Field Test | 0.05% | Increased time spent immobile | [4] |
| Zebrafish | Open Field Test | 0.1% | Increased time spent in the center zone | [4] |
Experimental Protocols
4.2.1. Inhalation Sedative Effect in Mice
-
Animal Model: Male mice are used.
-
Administration: this compound is vaporized and administered via inhalation in a controlled chamber.[10][11]
-
Behavioral Assessment: Spontaneous motor activity is measured using an open field test. The reduction in movement is indicative of a sedative effect.[10]
4.2.2. Open Field Test for Anxiolytic-like Behavior
-
Apparatus: A square arena with defined central and peripheral zones.
-
Procedure: The animal is placed in the center of the arena, and its behavior is recorded for a set period.
-
Parameters Measured:
Wound Healing Properties
This compound has demonstrated the potential to promote wound healing in vitro, an effect attributed to its ability to stimulate fibroblast migration and proliferation while concurrently reducing inflammation and oxidative stress.
Quantitative Data
| Model | Assay | Effect | Reference |
| Fibroblasts | Scratch Assay | Significantly increased migration and proliferation | [1][4] |
Experimental Protocol
5.2.1. In Vitro Scratch Assay
-
Cell Culture: A confluent monolayer of fibroblasts (e.g., NIH/3T3) is created in a culture plate.[12][13]
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.[12][13]
-
Treatment: The cells are treated with this compound.
-
Imaging: The scratch is imaged at different time points (e.g., 0, 24, 48 hours).
-
Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. An increased rate of closure indicates enhanced cell migration and proliferation.[12][13]
Experimental Workflow
Antimicrobial Activity
This compound has shown activity against various microorganisms, including bacteria. Its mechanism of action is thought to involve disruption of the bacterial cell membrane.
Quantitative Data
| Bacteria | Assay | Concentration | Reference |
| Staphylococcus aureus | MIC | 0.7% | [14] |
| E. coli O157:H7 | MIC | 0.6% | [14] |
Experimental Protocol
6.2.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
-
Bacterial Culture: The target bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium.
-
Serial Dilutions: Serial dilutions of this compound are prepared in the broth.
-
Inoculation: A standardized inoculum of the bacteria is added to each dilution.
-
Incubation: The cultures are incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.[15][16]
-
MBC Determination: To determine the MBC, aliquots from the wells with no visible growth are plated on agar. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.[15][16]
The preclinical data accumulated to date strongly suggest that this compound is a monoterpene with a wide range of therapeutic possibilities. Its anticancer, anti-inflammatory, antioxidant, sedative, anxiolytic, wound healing, and antimicrobial properties warrant further investigation. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a foundation for future research aimed at translating these promising preclinical findings into clinical applications. Further studies are necessary to fully understand the molecular mechanisms, establish safety and efficacy in vivo, and explore potential synergistic effects with other compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Alpha terpineol preconditioning enhances regenerative potential of mesenchymal stem cells in full thickness acid burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The monoterpene this compound from the oil of Pinus mugo L. in concert with alpha-tocopherol and beta-carotene effectively prevents oxidation of LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The sedative effect of inhaled this compound in mice and its structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Antibacterial and Antioxidant Activity of Essential Oil Terpenes against Pathogenic and Spoilage-Forming Bacteria and Cell Structure-Activity Relationships Evaluated by SEM Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Terpinolene's Role in Plant Defense Mechanisms: An In-depth Technical Guide
Introduction
Terpinolene, a cyclic monoterpene, is a significant secondary metabolite in the chemical defense arsenal (B13267) of a wide array of plant species. Characterized by its fresh, piney, and slightly citrusy aroma, this compound's role extends beyond contributing to plant fragrance. It is a key player in both direct and indirect plant defense strategies against a variety of biotic stressors, including herbivores and pathogenic microorganisms. This technical guide provides a comprehensive overview of the multifaceted role of this compound in plant defense, detailing its biosynthesis, the signaling pathways that regulate its production, and its efficacy as a defense compound. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the ecological and biochemical functions of plant-derived terpenes.
This compound Biosynthesis
Terpenoids, including this compound, are synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways produce these precursors: the mevalonate (B85504) (MVA) pathway, which operates primarily in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. Monoterpenes like this compound are typically synthesized via the MEP pathway.
The biosynthesis of this compound from geranyl diphosphate (GPP), which is formed by the condensation of IPP and DMAPP, is catalyzed by a specific class of enzymes known as terpene synthases (TPSs). A single TPS can often produce multiple terpene products, and a this compound synthase has been identified that can produce a group of related monoterpenes.
The Sedative Properties of Inhaled Terpinolene: A Technical Guide for Researchers
An In-depth Review of Preclinical Evidence in Animal Models
This technical guide provides a comprehensive overview of the sedative properties of inhaled terpinolene as demonstrated in animal models. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this monoterpene. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes potential mechanisms of action.
Executive Summary
This compound, a cyclic monoterpene found in various plants, has demonstrated sedative effects when administered via inhalation in murine models. Preclinical studies consistently show a reduction in spontaneous motor activity and a potentiation of pharmacologically-induced sleep. While the precise mechanism of action is still under investigation, current evidence points towards the modulation of the serotonergic system, potentially through the 5-HT2A receptor, rather than direct interaction with GABAergic pathways. This guide consolidates the available quantitative data, provides detailed experimental methodologies for replication and further investigation, and presents a hypothesized signaling pathway for its sedative action.
Quantitative Data on Sedative Effects
The sedative effects of inhaled this compound have been quantified in mice using various behavioral assays. The following tables summarize the key findings from the literature.
Table 1: Effect of Inhaled this compound on Spontaneous Locomotor Activity
| Animal Model | This compound Dose/Concentration | Assay | Key Findings | Reference |
| Male ddY mice | 0.1 mg/cage (vapor) | Open Field Test | Reduced total locomotor activity to 67.8% of control.[1] | Ito & Ito, 2013[1] |
| Mice | 0.0001 g/L to 1 g/L (vapor) | Open Field Test | Dose-dependent decrease in spontaneous motor activity at almost all doses.[1] | Castro et al., 2021 |
Table 2: Effect of Inhaled this compound on Pharmacologically-Induced Sleep and Sedation
| Animal Model | This compound Administration | Assay | Key Findings | Reference |
| Mice | Inhalation (unspecified concentration) | Pentobarbital-induced sleeping time | Significantly elongated sleeping time induced by pentobarbital (B6593769). | Ito et al., 2011 |
| Mice | Inhalation (unspecified concentration) | Caffeine-induced excitation | Reduced the locomotor activity of caffeine-excited mice to normal levels. | Ito et al., 2011 |
Detailed Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Animal Models
-
Species: Male ddY mice or other appropriate strains (e.g., C57BL/6).
-
Age/Weight: Typically 5-8 weeks old, weighing 20-30g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the testing room for at least 1 hour before experiments.
Inhalation Administration
A whole-body inhalation chamber is commonly used for administering vaporized this compound.
-
Chamber Design: A sealed glass or polycarbonate chamber (e.g., 20-30 L volume) with an inlet for vapor delivery and an outlet for air circulation. The chamber should be placed within a well-ventilated area.
-
Vapor Generation: this compound is typically vaporized by placing a known quantity on a filter paper or in a glass dish within the chamber. The concentration can be controlled by the amount of this compound and the volume of the chamber. Airflow can be regulated using a small pump or fan to ensure even distribution of the vapor.
-
Exposure Duration: Animals are typically exposed to the this compound vapor for a set period, often 30-60 minutes, before behavioral testing.
Behavioral Assays
This assay is used to assess spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Following inhalation exposure, individually place a mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a predetermined period (e.g., 10-30 minutes).
-
Record the session using an overhead video camera.
-
Analyze the recording using automated tracking software to measure parameters such as:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Rearing frequency.
-
-
-
Data Analysis: Compare the locomotor activity of this compound-exposed mice to a control group exposed to air only. A significant reduction in total distance traveled is indicative of a sedative effect.
This test measures the potentiation of a hypnotic drug's effect.
-
Procedure:
-
Immediately after inhalation exposure, administer a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 30-50 mg/kg, intraperitoneally).
-
Place the mouse in a clean cage and observe for the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).
-
Record the latency to the onset of sleep (time from pentobarbital injection to loss of righting reflex).
-
Record the duration of sleep (time from the loss to the regaining of the righting reflex).
-
-
Data Analysis: Compare the sleep latency and duration between the this compound-exposed and control groups. A significant increase in sleep duration indicates a sedative or hypnotic-potentiating effect.
This model assesses the ability of a substance to counteract a stimulant.
-
Procedure:
-
Administer caffeine (B1668208) (e.g., 10-20 mg/kg, intraperitoneally or subcutaneously) to induce hyperlocomotion.
-
Expose the mice to this compound vapor in an inhalation chamber.
-
Immediately following exposure, place the mice in an open field arena and measure locomotor activity for a set duration (e.g., 30 minutes).
-
-
Data Analysis: Compare the locomotor activity of mice treated with caffeine and this compound to those treated with caffeine alone. A significant reduction in locomotor activity suggests a CNS depressant effect.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Sedative Effects
References
A Technical Guide to the Anti-inflammatory and Antinociceptive Effects of Terpinolene
Introduction
Terpinolene is a monocyclic monoterpene naturally occurring in a variety of plant species, including pine, citrus fruits, and cardamom.[1] Traditionally recognized for its aromatic properties, recent scientific investigation has unveiled its significant pharmacological potential. Evidence suggests that this compound possesses a range of activities, including antioxidant, antifungal, and sedative properties.[1] Of particular interest to the scientific and drug development communities are its pronounced anti-inflammatory and antinociceptive effects.[1][2] This technical guide provides an in-depth review of the current understanding of these effects, detailing the underlying molecular mechanisms, summarizing quantitative data from key studies, and outlining the experimental protocols used for its evaluation.
Anti-inflammatory Effects of this compound
This compound demonstrates significant anti-inflammatory activity through its modulation of key signaling pathways and the suppression of pro-inflammatory mediators.[2][3][4] Its action has been observed in both in vitro and in vivo models.
In Vitro Evidence
Studies utilizing cell-based assays have been crucial in elucidating the molecular mechanisms of this compound. In macrophage cell lines, such as RAW 264.7, this compound has been shown to dose-dependently suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4][5][6] Furthermore, it significantly inhibits the generation of inflammatory mediators like nitric oxide (NO) and superoxide (B77818) anions (O₂•⁻).[2][4] A key mechanism underlying these effects is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[2][4] Evidence also suggests that this compound may inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes critical for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[2]
In Vivo Evidence
Animal models of inflammation have corroborated the in vitro findings. This compound has been shown to inhibit acute inflammatory responses triggered by various agents.[2] In models such as carrageenan-induced paw edema, this compound administration leads to a significant reduction in tissue swelling.[7] This effect is associated with a decrease in the infiltration of inflammatory cells like neutrophils and macrophages into the inflamed tissue.[7]
Antinociceptive Effects of this compound
Nociception, the neural process of encoding noxious stimuli, is often heightened during inflammation. This compound exhibits antinociceptive properties, particularly in the context of inflammatory pain.
In Vivo Evidence
In rodent models of inflammatory pain, such as the formalin test and Complete Freund's Adjuvant (CFA)-induced chronic inflammation, this compound demonstrates a significant analgesic effect.[2][7] It has been observed to reduce pain behaviors, such as licking and flinching, in response to noxious stimuli.[2] Notably, a study investigating the combination of this compound with the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) revealed a synergistic antinociceptive and anti-inflammatory effect.[7] The administration of otherwise ineffective low doses of both compounds in combination produced a significant reduction in inflammatory hyperalgesia, suggesting a potential for dose-sparing therapeutic strategies.[7][8]
Mechanism of Action
The antinociceptive mechanism of this compound appears to be multifactorial. While its anti-inflammatory action contributes significantly by reducing the production of pain-sensitizing mediators at the site of injury, other pathways are also implicated. Research suggests the involvement of the serotonergic system, as the antinociceptive effect of a this compound/diclofenac combination was reversed by ketanserin, an antagonist of the 5-HT2A serotonin (B10506) receptor.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound
| Assay Type | Cell Line | Parameter Measured | Concentration | Result | Reference |
| Nitric Oxide (NO) Production | Macrophage cell culture | Inhibition of NO | 100 µM | 41.3% inhibition | [2][4] |
| Superoxide (O₂•⁻) Production | Macrophage cell culture | Reduction in O₂•⁻ | 100 µM | 82.1 ± 3.5% reduction | [2][4] |
| Cytokine Suppression | Fibroblasts | IL-6 and TNF-α | Dose-dependent | Significant suppression | [2][4] |
| NF-κB Activity | - | Suppression of NF-κB | - | Verified suppression | [2][4] |
Table 2: Summary of In Vivo Antinociceptive and Anti-inflammatory Activity of this compound
| Animal Model | Species | Effect Measured | Dosing | Result | Reference |
| Freund's Complete Adjuvant (CFA)-induced Chronic Inflammation | Wistar Rats | Antinociceptive & Anti-inflammatory Synergy | This compound (3.125 mg/kg, p.o.) + Diclofenac (1.25 mg/kg, p.o.) | Significant synergistic effect from ineffective individual doses | [7] |
| Formalin-induced Nociception | Mouse | Reduction in licking duration | - | Significant decrease in both phases of the test | [2] |
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema (Acute Inflammation)
This model is widely used to assess the in vivo anti-inflammatory activity of test compounds.[9][10]
-
Animals: Male Wistar rats or Swiss mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Procedure:
-
Baseline paw volume of the right hind paw is measured using a digital plethysmometer.[11]
-
Animals are divided into groups: vehicle control, positive control (e.g., indomethacin), and this compound-treated groups at various doses.[12]
-
The test compound (this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (typically 30-60 minutes), 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.[9]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[10]
-
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
Formalin-Induced Nociception (Inflammatory Pain)
This model assesses both neurogenic and inflammatory pain and is useful for evaluating potential analgesics.[13]
-
Animals: Male Swiss mice are commonly used.
-
Procedure:
-
Animals are placed in a transparent observation chamber for acclimatization.
-
Animals are pre-treated with this compound, vehicle, or a positive control (e.g., morphine) via the desired route of administration (e.g., i.p.), typically 30 minutes before the formalin injection.[13]
-
20 µL of a 1-2.5% formalin solution is injected into the sub-plantar region of the right hind paw.[13]
-
The animal is immediately returned to the observation chamber, and the cumulative time spent licking the injected paw is recorded.
-
The observation is divided into two phases: the early phase (neurogenic pain), typically 0-5 minutes post-injection, and the late phase (inflammatory pain), typically 15-30 minutes post-injection.[13]
-
-
Data Analysis: The total licking time in each phase is compared between the treated groups and the vehicle control group to determine the antinociceptive effect.
Hot Plate Test (Central Antinociception)
This test is used to evaluate centrally acting analgesics by measuring the response to a thermal stimulus.[14][15]
-
Animals: Mice or rats are used.
-
Procedure:
-
The surface of the hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).[16]
-
A baseline latency is recorded for each animal by placing it on the hot plate and measuring the time until a nociceptive response is observed (e.g., licking a hind paw or jumping).[14] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[16]
-
Animals are treated with this compound, vehicle, or a positive control (e.g., morphine).
-
The latency to the nociceptive response is measured again at specific time points after treatment (e.g., 30, 60, 90 minutes).
-
-
Data Analysis: A significant increase in the post-treatment latency compared to the baseline and vehicle control indicates a central antinociceptive effect.[17]
Visualizations: Signaling Pathways and Workflows
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for the Formalin-Induced Nociception Test.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with well-defined anti-inflammatory and antinociceptive properties. Its ability to modulate the NF-κB pathway and other inflammatory targets provides a strong mechanistic basis for its observed effects. The synergistic interaction with conventional drugs like diclofenac highlights its potential in combination therapies, which could lead to improved efficacy and reduced side effects.
Future research should focus on further delineating the specific molecular targets of this compound within the inflammatory and nociceptive pathways. Comprehensive pharmacokinetic and toxicological studies are necessary to establish its safety profile and bioavailability for potential clinical development. Furthermore, exploring its efficacy in more complex chronic pain and inflammatory disease models will be crucial to fully understand its therapeutic potential for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wound healing activity of this compound and α-phellandrene by attenuating inflammation and oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Applications of Terpenes on Inflammatory Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Association of this compound and diclofenac presents antinociceptive and anti-inflammatory synergistic effects in a model of chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terpenes and their potential health benefits | AROYA [aroya.io]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. Hot plate test [panlab.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. scielo.br [scielo.br]
Terpinolene's Therapeutic Potential: A Technical Deep Dive into its Cytotoxic and Antiproliferative Mechanisms Against Cancer Cells
For Immediate Release
A comprehensive analysis of existing research reveals the significant cytotoxic and antiproliferative activities of terpinolene, a naturally occurring monoterpene, against various cancer cell lines. This technical guide synthesizes the current understanding of this compound's mechanisms of action, providing researchers, scientists, and drug development professionals with a detailed overview of its potential as an anticancer agent.
This compound has demonstrated notable efficacy in inhibiting the proliferation of a range of cancer cells, including neuroblastoma, breast, and brain cancer cells. Its anticancer effects are attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, primarily through the modulation of key signaling pathways.
Quantitative Analysis of this compound's Efficacy
The cytotoxic and antiproliferative activity of this compound has been quantified in several studies, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. While data on pure this compound is still emerging, studies on terpene fractions rich in this compound and related monoterpenes provide valuable insights into its effectiveness.
| Cell Line | Cancer Type | Compound/Extract | IC50 / Effective Concentration | Reference |
| N2a | Neuroblastoma | This compound | Significant decrease in cell proliferation starting at 50 mg/L | [1][2][3] |
| Rat Brain Tumor Cells | Brain Cancer | This compound | Significant decrease in cell proliferation starting at 100 mg/L | [1] |
| K562 | Leukemia | This compound | Markedly reduced AKT1 protein expression | [4][5][6] |
| Jurkat | Leukemia | This compound | Markedly reduced AKT1 protein expression | [4] |
| AMJ13 | Breast Cancer | Terpene Fraction | 8.455 ± 3.02 µg/ml | [7] |
| SK-GT-4 | Esophageal Cancer | Terpene Fraction | 15.14 ± 3.266 µg/ml | [7] |
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
This compound's anticancer activity is not reliant on a single mechanism but rather a coordinated effort to disrupt cancer cell survival and proliferation. The primary pathways identified are the induction of apoptosis and the inhibition of critical survival signaling.
Induction of Apoptosis
This compound has been shown to trigger apoptosis through the intrinsic pathway, which is characterized by the involvement of mitochondria. This process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the key executioner caspase-3, ultimately leading to cell death.[8][9]
Inhibition of the Akt Signaling Pathway
A crucial mechanism underlying this compound's antiproliferative effect is its ability to inhibit the PI3K/Akt signaling pathway.[4][10] The Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been observed to downregulate the expression and phosphorylation of Akt1, a key protein in this pathway.[4][5][6] By inhibiting Akt signaling, this compound effectively cuts off a critical survival signal for cancer cells, making them more susceptible to apoptosis.
Experimental Protocols
To facilitate further research and validation of this compound's anticancer properties, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify apoptotic cells (sub-G1 peak).
Protocol:
-
Cell Treatment and Harvesting: Treat cancer cells with various concentrations of this compound for a specified duration. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695), adding the ethanol dropwise to the cell pellet while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[13][14][15][16]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. The RNase A is crucial to ensure that only DNA is stained.[13][14][15][16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the complex cellular processes affected by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion and Future Directions
The compiled evidence strongly suggests that this compound possesses significant potential as an anticancer agent. Its ability to induce apoptosis and inhibit the pro-survival Akt signaling pathway provides a solid foundation for its further development. Future research should focus on conducting more extensive studies to determine the IC50 values of pure this compound across a broader range of cancer cell lines. In vivo studies are also crucial to validate the in vitro findings and to assess the therapeutic efficacy and safety of this compound in preclinical models. A deeper investigation into the downstream effectors of the Akt pathway and the complete caspase cascade activated by this compound will provide a more comprehensive understanding of its molecular mechanisms, paving the way for its potential clinical application in cancer therapy.
References
- 1. Anticancer and antioxidant properties of this compound in rat brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. curaleafclinic.com [curaleafclinic.com]
- 3. scispace.com [scispace.com]
- 4. This compound, a component of herbal sage, downregulates AKT1 expression in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a component of herbal sage, downregulates AKT1 expression in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lseee.net [lseee.net]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. texaschildrens.org [texaschildrens.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Terpinolene: A Potential Therapeutic Agent for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The complex pathology of these diseases, characterized by neuronal loss, oxidative stress, neuroinflammation, and protein aggregation, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Terpinolene, a naturally occurring monoterpene found in various plants, has emerged as a promising candidate due to its demonstrated antioxidant, anti-inflammatory, and cholinesterase inhibitory properties. This technical guide provides a comprehensive overview of the current preclinical evidence supporting the potential of this compound in the context of neurodegenerative diseases. It details the quantitative data from key studies, outlines experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
Neurodegenerative diseases are a heterogeneous group of disorders characterized by the progressive loss of structure and function of neurons. The pursuit of effective therapies has led to a growing interest in natural compounds with neuroprotective potential. Terpenes, a large and diverse class of organic compounds produced by a variety of plants, have garnered significant attention for their therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound, a monoterpene with a distinctive fresh, piney aroma, is a constituent of many essential oils and has been investigated for its potential health benefits. This guide focuses on the preclinical evidence for this compound as a potential agent against neurodegenerative diseases, summarizing key findings and methodologies to provide a solid foundation for future research.
Mechanisms of Action
This compound is believed to exert its neuroprotective effects through several mechanisms, primarily centered around its antioxidant, anti-inflammatory, and enzyme-inhibiting activities.
Antioxidant Activity
Oxidative stress is a key pathological feature of many neurodegenerative diseases, where an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects leads to cellular damage. This compound has been shown to modulate oxidative stress in neuronal cells. In vitro studies using primary rat neurons have demonstrated that this compound can increase the total antioxidant capacity (TAC) at lower concentrations, although higher concentrations may lead to an increase in total oxidative stress (TOS).[1][2][3][4][5]
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is another critical component in the progression of neurodegenerative diseases. While direct evidence for this compound's effect on specific inflammatory pathways in a neurodegenerative context is still emerging, terpenes, in general, are known to modulate inflammatory responses.[6] The anti-inflammatory properties of this compound are thought to be mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Cholinesterase Inhibition
A key therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). Reduced acetylcholine levels are associated with cognitive decline. This compound has been shown to inhibit both AChE and BChE, suggesting its potential to ameliorate cognitive deficits in Alzheimer's disease.[7][8][9]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound
| Enzyme | IC50 (µg/mL) | Source Organism |
| Acetylcholinesterase (AChE) | 156.4 | Electrophorus electricus |
| Butyrylcholinesterase (BChE) | 147.1 | Equine Serum |
| Data from Bonesi et al.[7] |
Table 2: In Vitro Effects of this compound on Oxidative Stress Markers in Primary Rat Neurons and N2a Neuroblastoma Cells
| Cell Type | This compound Concentration (mg/L) | Effect on Total Antioxidant Capacity (TAC) | Effect on Total Oxidative Stress (TOS) |
| Primary Rat Neurons | 10, 25, 50 | Increased | Not specified |
| >50 | Not specified | Increased | |
| N2a Neuroblastoma Cells | 10, 25 | No change | Not specified |
| 50, 100, 200, 400 | Decreased | Increased (>50 mg/L) | |
| Data from Aydin et al.[2][3][4][5] |
Table 3: In Vivo Effects of this compound in an Alzheimer's Disease Rat Model
| Animal Model | This compound Dosage | Behavioral Outcome (Shuttle Box Test) | Biochemical Outcome (Brain Tissue) |
| Aβ1-42 injected male rats | Not specified | Improved memory and learning | Decreased Malondialdehyde (MDA) levels, Increased Superoxide (B77818) Dismutase (SOD) activity |
| Data from a study on this compound and physical activity.[10] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies.
In Vitro Assays
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol Outline:
-
Cell Seeding: Plate N2a neuroblastoma cells or primary rat neurons in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound (e.g., 10, 25, 50, 100, 200, and 400 mg/L) for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[11][12][13]
-
-
Principle: Total Antioxidant Capacity (TAC) measures the overall antioxidant power of a sample, while Total Oxidative Stress (TOS) measures the total amount of oxidants. Commercially available kits are often used for these measurements.
-
Protocol Outline:
-
Cell Culture and Treatment: Culture primary rat neurons or N2a cells and treat with different concentrations of this compound.
-
Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions.
-
Assay Procedure: Perform the TAC and TOS assays using commercial kits (e.g., from Rel Assay Diagnostics). These assays are typically colorimetric and are read using a spectrophotometer.
-
Data Analysis: Calculate TAC and TOS levels based on the standard curves provided with the kits.[2][3][4][5]
-
-
Principle: This spectrophotometric method measures the activity of AChE and BChE. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (or butyrylthiocholine), and the product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is detected by spectrophotometry.
-
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 8.0), DTNB, and the enzyme (AChE from Electrophorus electricus or BChE from equine serum).
-
Inhibition: Add different concentrations of this compound to the reaction mixture and incubate.
-
Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide).
-
Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50).[7]
-
In Vivo Assays
-
Principle: Intracerebroventricular or hippocampal injection of amyloid-beta (Aβ) peptide (specifically Aβ1-42) in rodents is a widely used model to mimic the amyloid pathology of Alzheimer's disease, leading to cognitive deficits and neurochemical changes.
-
Protocol Outline:
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Stereotaxic Surgery: Anesthetize the rats and use a stereotaxic apparatus to inject Aβ1-42 oligomers bilaterally into the hippocampus.
-
This compound Administration: Administer this compound (e.g., by oral gavage or intraperitoneal injection) either before (preventive) or after (therapeutic) the Aβ1-42 injection, for a specified duration.
-
Behavioral Testing: Assess cognitive function using tests like the shuttle box avoidance task.
-
Biochemical Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue (e.g., hippocampus) for the measurement of oxidative stress markers (SOD, MDA) and histological analysis of amyloid plaques.[10][14]
-
-
Principle: The shuttle box test is used to evaluate active and passive avoidance learning and memory. The animal learns to associate a conditioned stimulus (e.g., a light or sound) with an unconditioned stimulus (a mild foot shock) and avoids the shock by moving to another compartment.
-
Protocol Outline:
-
Apparatus: A two-compartment box with a grid floor for delivering a mild electric shock.
-
Acquisition Phase (Training): Place the rat in one compartment. Present a conditioned stimulus (CS) followed by an unconditioned stimulus (US, foot shock). The rat can avoid the shock by moving to the other compartment during the CS presentation. Repeat for a set number of trials.
-
Retention Phase (Testing): After a specific interval (e.g., 24 hours), place the rat back in the apparatus and present the CS without the US. Measure the latency to cross to the other compartment and the number of successful avoidances.[10]
-
-
Principle: Superoxide dismutase (SOD) is an antioxidant enzyme, and its activity is a measure of the antioxidant defense system. Malondialdehyde (MDA) is a product of lipid peroxidation and a marker of oxidative damage.
-
Protocol Outline (General):
-
Tissue Homogenization: Homogenize the collected brain tissue in a suitable buffer.
-
SOD Activity Assay: Use a commercial kit or a standard method (e.g., based on the inhibition of the reduction of nitroblue tetrazolium) to measure SOD activity in the tissue homogenate.
-
MDA Level Assay: Use a commercial kit or the thiobarbituric acid reactive substances (TBARS) assay to measure MDA levels in the tissue homogenate.[10][15][16]
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are likely mediated by its influence on key intracellular signaling pathways. While direct studies on this compound are limited, the known effects of terpenes on these pathways provide a hypothetical framework.
Proposed Anti-Inflammatory Signaling Pathway
Terpenes are known to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression. In microglia, the brain's resident immune cells, activation of this pathway by inflammatory stimuli leads to the production of pro-inflammatory cytokines. This compound may exert its anti-inflammatory effects by preventing the activation and nuclear translocation of NF-κB.[6][17][18][19][20]
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Proposed Pro-Survival Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Activation of this pathway is a key mechanism of neuroprotection for many compounds. It is plausible that this compound could activate the PI3K/Akt pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of pro-survival transcription factors.[21][22][23][24][25]
Caption: Hypothetical pro-survival signaling of this compound through the PI3K/Akt pathway.
Experimental Workflow for In Vitro Neuroprotection Studies
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound in a cell-based model of neurotoxicity.
Caption: A standard workflow for assessing this compound's in vitro neuroprotective effects.
Conclusion and Future Directions
The preclinical data presented in this guide suggest that this compound holds significant promise as a therapeutic agent for neurodegenerative diseases. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and cholinesterase-inhibiting properties, makes it an attractive candidate for further investigation.
However, the current research is still in its early stages. Future studies should focus on:
-
Elucidating Detailed Mechanisms: More in-depth studies are needed to fully understand the molecular targets and signaling pathways modulated by this compound in the context of neurodegeneration. Specifically, direct evidence of its effects on the NF-κB and PI3K/Akt pathways in relevant neuronal and glial cell models is required.
-
Comprehensive In Vivo Studies: Further in vivo studies in various animal models of neurodegenerative diseases (e.g., Parkinson's, ALS) are necessary to evaluate the efficacy, optimal dosage, and safety profile of this compound. These studies should include a comprehensive battery of behavioral tests and detailed post-mortem analyses.
-
Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other natural compounds or existing drugs for neurodegenerative diseases could lead to more effective treatment strategies.
References
- 1. Anticancer and antioxidant properties of this compound in rat brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and Antioxidant Properties of this compound in Rat Brain Cells | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Acetylcholinesterase and butyrylcholinesterase inhibitory activity of Pinus species essential oils and their constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Linalool Alleviates Aβ42-Induced Neurodegeneration via Suppressing ROS Production and Inflammation in Fly and Rat Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Involvement of activation of PI3K/Akt pathway in the protective effects of puerarin against MPP+-induced human neuroblastoma SH-SY5Y cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial and Antifungal Potential of Terpinolene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpinolene, a cyclic monoterpene, is a constituent of various essential oils and has garnered scientific interest for its potential antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the current state of research on this compound's efficacy against a range of pathogenic and spoilage microorganisms. We will delve into its quantitative antimicrobial and antifungal activities, the experimental protocols used to determine these properties, and the proposed mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
Antimicrobial and Antifungal Activity of this compound and Related Terpenes
The antimicrobial and antifungal efficacy of this compound and its isomers, such as α-terpineol and terpinen-4-ol, has been evaluated against various microorganisms. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Quantitative Data Summary
The following tables summarize the available quantitative data for the antimicrobial and antifungal activities of this compound and closely related terpene alcohols. It is important to note that much of the research has focused on α-terpineol and terpinen-4-ol, which provide valuable insights into the potential of this class of monoterpenes.
Table 1: Antibacterial Activity of Terpineol and Related Terpenes
| Terpene | Bacterial Strain | MIC | MBC | Reference |
| α-Terpineol | Escherichia coli O157:H7 | 0.6% | - | [1] |
| α-Terpineol | Salmonella Typhimurium | 0.7% | - | [1] |
| α-Terpineol | Staphylococcus aureus | 0.7% | - | [1] |
| α-Terpineol | Listeria innocua | 0.6% | - | [1] |
| α-Terpineol | Serratia liquefaciens | 0.6% | - | [1] |
| α-Terpineol | Shewanella putrefaciens | >2% | - | [1] |
| Terpineol | Escherichia coli | 0.1 mg/mL | - | [2] |
| Terpineol | Staphylococcus aureus | 0.1 mg/mL | - | [2] |
| Terpineol | Salmonella Typhimurium | 0.2 mg/mL | - | [2] |
| α-Terpineol | Escherichia coli (CMCC (B) 44102) | 0.78 µL/mL | 0.78 µL/mL | [3][4] |
| α-Terpineol | Salmonella enteritidis | 1.56 µL/mL | 3.13 µL/mL | [5] |
| α-Terpineol | Staphylococcus aureus | 1.56 µL/mL | 3.13 µL/mL | [5] |
| Terpinen-4-ol | Staphylococcus aureus (ATCC 29213) | 0.25% (v/v) | 0.5% (v/v) | [6] |
| Terpinen-4-ol | Methicillin-resistant S. aureus (MRSA) | 0.25% (v/v) | 0.5% (v/v) | [6] |
| Terpineol | Escherichia coli | 0.421–0.747 mg/mL (MIC50) | 3.432 mg/mL | [7][8] |
| Terpineol | Salmonella enterica | 0.420–1.598 mg/mL (MIC50) | 3.432 mg/mL | [7][8] |
| Terpineol | Staphylococcus aureus | 0.420–0.747 mg/mL (MIC50) | 3.432 mg/mL | [7][8] |
| α-Terpinolene | Bacillus cereus | - | - | [9] |
Table 2: Antifungal Activity of this compound and Related Terpenes
| Terpene | Fungal Strain | MIC | MFC | Reference |
| This compound | Microsporum canis LM 216 | >1024 µg/mL | - | [10][11] |
| This compound | Trichophyton interdigitale H6 | >1024 µg/mL | - | [10][11] |
| This compound | Trichophyton interdigitale Δmdr2 | >1024 µg/mL | - | [10][11] |
| α-Terpineol | Candida albicans | - | - | [12] |
| Terpinen-4-ol | Coccidioides posadasii | 350–5720 µg/mL | - | [13] |
| Terpinen-4-ol | Histoplasma capsulatum (mycelial) | 20–2860 µg/mL | - | [13] |
| Terpinen-4-ol | Histoplasma capsulatum (yeast-like) | 40–1420 µg/mL | - | [13] |
It is noteworthy that in some studies, this compound demonstrated synergistic antifungal activity when combined with conventional drugs like terbinafine (B446), suggesting its potential as an adjuvant in antifungal therapy.[10][11]
Experimental Protocols
The determination of the antimicrobial and antifungal properties of this compound and related compounds involves a series of standardized laboratory procedures.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
A widely used method for determining MIC values is the broth microdilution method .[10][11]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Substance: The terpene is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the test substance that visibly inhibits the growth of the microorganism.
-
Determination of MBC/MFC: To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar (B569324) medium. The plates are then incubated. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies compared to the initial inoculum.
Time-Kill Curve Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism.[3][5]
-
Exposure: A standardized suspension of the microorganism is exposed to the test substance at various concentrations (e.g., 1x MIC, 2x MIC).
-
Sampling: Aliquots are withdrawn at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Count: The number of viable microorganisms in each aliquot is determined by serial dilution and plating.
-
Data Analysis: The results are plotted as the log₁₀ of CFU/mL versus time.
Mechanism of Action
The precise molecular mechanisms underlying the antimicrobial and antifungal activity of this compound are still under investigation. However, evidence suggests that its primary mode of action involves the disruption of microbial cell membranes.
Membrane Disruption
Terpenes, being lipophilic in nature, can readily partition into the lipid bilayer of microbial cell membranes.[14] This interaction is thought to lead to:
-
Increased Membrane Permeability: The insertion of terpene molecules into the membrane disrupts its structure, leading to an increase in permeability. This can result in the leakage of essential intracellular components such as ions (e.g., K⁺), ATP, and nucleic acids.[15][16]
-
Loss of Membrane Integrity: Severe disruption can lead to a loss of the membrane's structural and functional integrity, ultimately causing cell death.[17][18]
-
Impairment of Membrane-Bound Enzymes: The alteration of the membrane environment can inhibit the function of essential membrane-bound enzymes involved in processes like respiration and transport.[15]
Some studies on related terpenes like α-terpineol have shown morphological changes in bacteria, such as cell wall and membrane rupture, as observed through transmission electron microscopy.[3][4] Furthermore, research suggests that these compounds can impair the proton motive force and oxidative phosphorylation in bacteria.[15]
In fungi, it has been proposed that terpenes can interfere with ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane.[13]
While direct evidence for specific signaling pathway activation by this compound is limited, the cellular stress caused by membrane damage can trigger various downstream responses. For instance, in fungi, membrane stress can activate pathways like the cell wall integrity (CWI) pathway and calcium signaling pathways.[19]
Visualizations
Proposed Mechanism of Action of this compound on Microbial Cells
Caption: Proposed mechanism of this compound's antimicrobial action.
Experimental Workflow for MIC Determination
Caption: Standard workflow for determining the MIC of an antimicrobial agent.
Conclusion
This compound and its related isomers demonstrate significant potential as antimicrobial and antifungal agents. The available data, primarily from in vitro studies, indicate a broad spectrum of activity against various pathogenic and spoilage microorganisms. The primary mechanism of action appears to be the disruption of cell membrane integrity. While more research is needed to fully elucidate the specific molecular targets and signaling pathways involved, and to validate these findings in vivo, this compound represents a promising natural compound for the development of new antimicrobial therapies and applications in food preservation. Further investigation into its synergistic effects with existing antibiotics and antifungals is also warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Potentiation of antifungal activity of terbinafine by dihydrojasmone and this compound against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial and Antifungal Terpenes from the Medicinal Angiosperms of Asia and the Pacific: Haystacks and Gold Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Terpinen-4-ol, tyrosol, and β-lapachone as potential antifungals against dimorphic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antibacterial activity and mechanisms of α-terpineol against foodborne pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of various terpenes and phenylpropanoids against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils | Semantic Scholar [semanticscholar.org]
- 19. Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Terpinolene: A Comprehensive Technical Guide to its Cellular and Molecular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpinolene, a monocyclic monoterpene found in various botanicals, is emerging as a compound of significant interest in cellular and molecular research. Exhibiting a range of biological activities, it demonstrates potential therapeutic applications stemming from its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth exploration of the cellular and molecular effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and drug development endeavors.
Introduction
This compound is a lesser-known isomer of terpinene, characterized by its fresh, woody, and citrus-like aroma. While historically utilized in the fragrance and flavoring industries, recent scientific inquiry has shifted towards elucidating its pharmacological potential. This guide synthesizes current research to provide a detailed understanding of its mechanisms of action at the cellular and molecular level.
Antioxidant Effects
This compound exhibits potent antioxidant properties, contributing to cellular protection against oxidative stress. Its primary mechanisms include direct radical scavenging and the modulation of endogenous antioxidant systems.
Quantitative Data: Antioxidant Activity
| Assay Type | Method | Result | Reference |
| DPPH Radical Scavenging | Spectrophotometry | IC50 values reported in various studies, demonstrating dose-dependent radical scavenging. | [1][2] |
| LDL Oxidation Inhibition | Copper-induced oxidation | Effectively prevents the oxidation of both the lipid and protein components of low-density lipoprotein (LDL).[3][4][5] | [3][4][5] |
| Total Antioxidant Capacity (TAC) | In vitro cell-based assay | Increased TAC in primary rat neurons at concentrations of 10, 25, and 50 mg/L. |
Experimental Protocols
2.2.1. DPPH Radical Scavenging Assay
This protocol is adapted from standard spectrophotometric methods to assess the free radical scavenging capacity of this compound.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a solution without this compound serves as the control.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.
-
The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the this compound concentration.
-
2.2.2. LDL Oxidation Inhibition Assay
This protocol outlines a method to determine the protective effect of this compound against copper-induced LDL oxidation.
-
LDL Isolation:
-
Isolate human LDL from fresh plasma by ultracentrifugation.
-
-
Oxidation Induction:
-
Incubate LDL (100 µg/mL) with various concentrations of this compound.
-
Induce oxidation by adding CuSO4 (5 µM).
-
-
Monitoring Oxidation:
-
Measure the formation of conjugated dienes by monitoring the change in absorbance at 234 nm over time.
-
Assess the degradation of tryptophan residues by measuring the decrease in tryptophan fluorescence (excitation at 295 nm, emission at 335 nm).
-
-
Analysis:
-
Calculate the lag phase, which represents the time before the rapid onset of oxidation, to quantify the antioxidant protection provided by this compound.
-
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory activity by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Signaling Pathway
Caption: this compound's anti-inflammatory action via NF-κB inhibition.
Quantitative Data: Anti-inflammatory Activity
| Cell Line | Treatment | Target | Result | Reference |
| RAW 264.7 Macrophages | This compound + LPS | Nitric Oxide (NO) Production | Dose-dependent inhibition of NO production. | [6][7] |
| Human Macrophages | This compound + LPS | IL-1β, IL-6, IL-10 Production | Significant reduction in IL-1β and IL-6; no effect on TNF-α. | [8] |
| Rat Paw Tissue | This compound (25 mg/kg) + CFA | Macrophage Infiltration | Significant reduction in macrophage numbers. | [9] |
Experimental Protocols
3.3.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol details the assessment of this compound's effect on NO production in RAW 264.7 macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
3.3.2. Cytokine Measurement by ELISA
This protocol describes the quantification of pro-inflammatory cytokines in response to this compound treatment.
-
Cell Culture and Treatment:
-
Follow the cell culture and treatment steps as described in the NO production protocol.
-
-
ELISA:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the cytokine concentrations in the samples and express the results as pg/mL or ng/mL.
-
Anticancer Effects
This compound has demonstrated promising anticancer activity through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
Signaling Pathway
Caption: this compound's anticancer mechanisms.
Quantitative Data: Anticancer Activity
| Cell Line | Assay | This compound Concentration | Result | Reference |
| K562 (Human Leukemia) | Western Blot | 0.05% | >95% inhibition of AKT1 protein expression. | [10] |
| Jurkat (Human T-cell Leukemia) | Western Blot | 0.05% | >95% inhibition of AKT1 protein expression. | [10] |
| N2a (Neuroblastoma) | MTT Assay | 50 mg/L | Significant decrease in cell proliferation. | |
| Primary Rat Neurons | MTT Assay | 100 mg/L | Significant decrease in cell proliferation. | |
| AMJ13 (Breast Cancer) | MTT Assay | - | IC50 of 8.455±3.02 µg/ml (for terpene fraction). | [11] |
| SK-GT-4 (Esophageal Cancer) | MTT Assay | - | IC50 of 15.14±3.26 µg/ml (for terpene fraction). | [11] |
Experimental Protocols
4.3.1. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.
-
4.3.2. Western Blot for AKT1 Expression
This protocol details the procedure for analyzing the effect of this compound on AKT1 protein expression.[10]
-
Cell Lysis:
-
Treat K562 or Jurkat cells with 0.05% this compound for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against AKT1, followed by an HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
4.3.3. Caspase-3 Activity Assay
This colorimetric assay measures the activation of caspase-3, a key executioner of apoptosis.
-
Cell Lysate Preparation:
-
Induce apoptosis in cancer cells by treating them with this compound.
-
Prepare cell lysates according to the kit manufacturer's instructions.
-
-
Assay Reaction:
-
Incubate the cell lysate with a DEVD-pNA colorimetric substrate.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Neuroprotective and Sedative Effects
This compound has shown potential in protecting neuronal cells from damage and exhibits sedative properties.
Quantitative Data: Neuroprotective and Sedative Effects
| Model | Assay | This compound Concentration/Dose | Result | Reference |
| PC12 Cells | MTT Assay (vs. Amyloid-β) | Up to 50 µM | No significant neuroprotective effect against amyloid-β exposure.[12] | [12] |
| Mice | Open Field Test (Inhalation) | 0.0001 g/L to 1 g/L | Dose-dependent decrease in spontaneous motor activity.[13] | [13] |
Experimental Protocols
5.2.1. Neuroprotection Assay in PC12 Cells
This protocol assesses the potential of this compound to protect neuronal cells from amyloid-beta-induced toxicity.[12]
-
Cell Culture:
-
Culture PC12 cells and differentiate them with nerve growth factor (NGF).
-
-
Treatment:
-
Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Expose the cells to amyloid-beta (Aβ1-42) peptide (1 µM) for another 24 hours.
-
-
Cell Viability Assessment:
-
Determine cell viability using the MTT assay as described previously.
-
-
Analysis:
-
Compare the viability of cells treated with this compound and amyloid-beta to those treated with amyloid-beta alone.
-
5.2.2. Sedative Effects in Mice (Open Field Test)
This protocol evaluates the sedative effects of inhaled this compound in a murine model.[13]
-
Animal Model:
-
Use male mice.
-
-
Inhalation Administration:
-
Individually expose mice to vaporized this compound at various concentrations (e.g., 0.0001 g/L to 1 g/L) in an inhalation chamber.
-
-
Open Field Test:
-
Immediately after inhalation, place each mouse in the center of an open field arena (e.g., 40 cm x 40 cm).
-
Record the locomotor activity (distance traveled, time spent in the center) for a set duration (e.g., 30 minutes) using an automated tracking system.
-
-
Data Analysis:
-
Analyze the recorded parameters to assess changes in spontaneous motor activity, indicative of a sedative effect.
-
Conclusion
The data and protocols presented in this technical guide highlight the multifaceted cellular and molecular effects of this compound. Its demonstrated antioxidant, anti-inflammatory, anticancer, and sedative properties, coupled with insights into its mechanisms of action, underscore its potential as a lead compound for the development of novel therapeutics. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile. This guide serves as a foundational resource for researchers and drug development professionals to advance the scientific understanding and application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The monoterpene this compound from the oil of Pinus mugo L. in concert with alpha-tocopherol and beta-carotene effectively prevents oxidation of LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The monoterpene this compound from the oil of Pinus mugo L. in concert with alpha-tocopherol and beta-carotene effectively prevents oxidation of LDL. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. greenleafmc.ca [greenleafmc.ca]
- 10. This compound, a component of herbal sage, downregulates AKT1 expression in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing cannabis-prevalent terpenes for neuroprotection reveal a role for α and β-pinenes in mitigating amyloid β-evoked neurotoxicity and aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Isolation and Purification of Terpinolene from Essential Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terpinolene is a monoterpene renowned for its distinctive fresh, herbal, and piney aroma with citrus undertones.[1] It is a constituent of many essential oils, naturally occurring in sources such as tea tree, pine, fir, apple, and cumin.[1] Due to its potential therapeutic properties, including antibacterial and antioxidant effects, and its use as a flavoring and fragrance agent, efficient methods for its isolation and purification are of significant interest in the pharmaceutical, food, and cosmetic industries.[1][2]
This document provides detailed protocols for the isolation and purification of this compound from complex essential oil matrices using common laboratory techniques: fractional distillation, column chromatography, and preparative gas chromatography.
Isolation and Purification Methodologies
The selection of an appropriate method for isolating this compound depends on several factors, including the concentration of this compound in the source essential oil, the required purity of the final product, the scale of the separation, and the available equipment.
-
Fractional Distillation: This technique separates compounds based on differences in their boiling points.[2] It is particularly useful for enriching this compound from essential oils where it is a major component and its boiling point is sufficiently different from other constituents. Vacuum fractional distillation is often employed to reduce the boiling points and prevent thermal degradation of terpenes.[3][4][5]
-
Column Chromatography: A highly versatile technique that separates compounds based on their differential adsorption to a solid stationary phase.[6][7] By selecting appropriate stationary and mobile phases, this compound can be effectively separated from other terpenes with different polarities.[6]
-
Preparative Gas Chromatography (Prep-GC): This high-resolution technique separates volatile compounds in the gas phase, allowing for the isolation of individual components with very high purity.[8] It is an ideal method for obtaining highly pure this compound for analytical standards or for use in sensitive biological assays.
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
This protocol describes the enrichment of this compound from an essential oil blend. The process relies on the volatility of different terpenes to achieve separation.[2]
A. Materials and Equipment:
-
Essential oil rich in this compound
-
Round-bottom flask (distillation flask)
-
Heating mantle with magnetic stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks (multiple)
-
Vacuum pump and vacuum adapter
-
Boiling chips or magnetic stir bar
-
Glass wool and aluminum foil for insulation
B. Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed.
-
Sample Preparation: Charge the round-bottom flask with the essential oil and add boiling chips. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the oil gently with the heating mantle.
-
Apply a controlled vacuum to the system to reduce the boiling points of the components.[3]
-
As the mixture heats, vapor will rise through the fractionating column. The temperature at the distillation head will stabilize at the boiling point of the most volatile component.
-
Collect the initial fraction (forerun), which will contain the most volatile impurities.
-
As the temperature rises, collect different fractions in separate receiving flasks based on the boiling point ranges observed at the distillation head. This compound has a boiling point of approximately 184-186 °C at atmospheric pressure, which will be significantly lower under vacuum.
-
-
Fraction Analysis: Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction(s) with the highest concentration of this compound.[9]
-
Pooling and Storage: Combine the this compound-rich fractions. Store the purified liquid in an amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at low temperature to prevent degradation.
C. Workflow Diagram:
Caption: Workflow for this compound isolation via vacuum fractional distillation.
Protocol 2: Silica (B1680970) Gel Column Chromatography
This protocol is suitable for separating this compound from other terpenes based on polarity differences. Since terpenes are generally non-polar, a non-polar solvent system is used.[7]
A. Materials and Equipment:
-
This compound-containing essential oil fraction
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Mobile phase: Hexane (B92381) or a gradient of hexane and a slightly more polar solvent like ethyl acetate
-
Sand (acid-washed)
-
Glass wool or cotton
-
Beakers and flasks for fraction collection
-
Rotary evaporator
-
TLC plates, developing chamber, and UV lamp for monitoring
B. Procedure:
-
Column Packing:
-
Place a small plug of glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[7]
-
Add another layer of sand on top of the packed silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the essential oil fraction in a minimal amount of hexane.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with hexane. The least polar compounds will travel down the column fastest.
-
Maintain a constant solvent head above the silica gel to prevent the column from running dry.
-
-
Fraction Collection:
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor the separation by spotting collected fractions onto TLC plates and developing them in an appropriate solvent system. Visualize spots under a UV lamp or by staining.
-
-
Analysis and Pooling:
-
Analyze the fractions by GC-MS to identify those containing pure this compound.[10]
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
C. Workflow Diagram:
Caption: Workflow for this compound purification using column chromatography.
Protocol 3: Preparative Gas Chromatography (Prep-GC)
This method offers the highest resolution and is used to obtain small quantities of ultra-pure compounds.[8][11]
A. Materials and Equipment:
-
Preparative Gas Chromatograph with a fraction collector
-
Appropriate preparative column (e.g., non-polar stationary phase like DB-5)
-
Helium or Nitrogen carrier gas
-
Essential oil or pre-enriched this compound fraction
-
Collection vials or traps (may require cooling)
-
Analytical GC-MS for purity verification
B. Procedure:
-
Method Development: First, develop an analytical GC method to determine the precise retention time of this compound in the sample mixture under specific chromatographic conditions (temperature program, flow rate).
-
System Setup: Install the preparative column and configure the Prep-GC system according to the analytical method parameters, adjusting for the larger column dimensions and sample size. Set the fraction collector to trigger at the predetermined retention time for this compound.
-
Injection: Inject a suitable volume of the essential oil onto the preparative column. The injection volume will be significantly larger than for analytical GC.
-
Separation and Collection:
-
The sample is vaporized and separated on the column.
-
As the this compound peak elutes from the column, the detector signal will trigger the fraction collector to divert the flow into a collection trap or vial. The trap is often cooled (e.g., with liquid nitrogen) to condense the compound.
-
-
Repeat Injections: Repeat the injection and collection cycle as needed to accumulate the desired quantity of this compound.
-
Purity Analysis: Analyze the collected this compound using an analytical GC-MS to confirm its purity.[9] A purity of >99% can often be achieved.
C. Workflow Diagram:
Caption: Workflow for high-purity this compound isolation via Prep-GC.
Data Summary
Effective isolation protocols require careful optimization. The following table illustrates how quantitative data from different purification strategies can be summarized for comparison.
| Essential Oil Source | Isolation/Purification Method | Key Parameters | This compound Yield (%) | Final Purity (%) |
| Cannabis sativa L. | Vacuum Fractional Distillation | Pressure: 10 mmHg; Temp. Range: 70-80°C | 65% | 85% |
| Pinus sylvestris | Silica Gel Column Chromatography | Mobile Phase: n-Hexane | 40% | 95% |
| Melaleuca alternifolia | Prep-GC | Column: DB-5 (30m x 0.53mm); Temp: 60-220°C | 15% | >99% |
| Eucalyptus globulus | Distillation followed by Column Chromatography | Combination of Protocol 1 & 2 | 55% | 97% |
Note: The data presented in this table are representative examples and will vary based on the initial concentration of this compound in the source material and the specific experimental conditions.
Analytical Characterization
The identity and purity of the isolated this compound must be confirmed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying volatile compounds.[12] this compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard.[9]
-
Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust technique for quantifying the purity of the isolated this compound.[13][14] The method provides excellent linearity and sensitivity for hydrocarbon analysis.[13]
References
- 1. trueterpenes.com [trueterpenes.com]
- 2. iipseries.org [iipseries.org]
- 3. chemistry.muohio.edu [chemistry.muohio.edu]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. nuft.edu.ua [nuft.edu.ua]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. [epistemonikos.org]
Application Notes and Protocols for the Analytical Quantification of Terpinolene in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpinolene is a monoterpene of significant interest in various fields, including pharmacology and the food and fragrance industries, due to its characteristic fresh, piney, and citrusy aroma and potential therapeutic properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of products, and further research into its biological activities. These application notes provide detailed protocols for the quantification of this compound in plant extracts using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques.
Analytical Methods Overview
The primary methods for the quantification of this compound are Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly when coupled with a Mass Spectrometer (HPLC-MS), to overcome some of the limitations of UV detection for terpenes.
-
Gas Chromatography (GC): Due to the volatile nature of this compound, GC is the most common and robust technique for its analysis.[1]
-
GC-FID: Provides excellent quantification with a wide linear range.
-
GC-MS: Offers high sensitivity and specificity, allowing for definitive identification of this compound based on its mass spectrum.[2]
-
-
High-Performance Liquid Chromatography (HPLC): While less common for volatile compounds like this compound, HPLC can be advantageous for simultaneous analysis of both volatile and non-volatile compounds.
-
HPLC-UV: Generally not recommended for terpene analysis due to potential co-elution with other compounds, such as cannabinoids in cannabis extracts, which can interfere with accurate quantification.[1]
-
HPLC-MS/MS: A viable option that provides high sensitivity and selectivity for terpene analysis in complex matrices.[3]
-
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the plant matrix.
a) Solvent Extraction (for dried plant material)
This is a common method for extracting terpenes from dried and homogenized plant material.
-
Protocol:
-
Weigh approximately 100-200 mg of the dried and ground plant material into a centrifuge tube.
-
Add a suitable organic solvent such as ethanol, hexane, or ethyl acetate (B1210297). Ethyl acetate is often found to be an optimal extraction solvent for terpenes.[4]
-
Add an internal standard (e.g., n-tridecane) to the extraction solvent to improve quantitative accuracy.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the sample for 15 minutes to enhance extraction efficiency.
-
Centrifuge the mixture to separate the solid plant material from the solvent.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
If necessary, filter the extract through a 0.22 µm syringe filter before injection into the chromatograph.
-
b) Ultrasound-Assisted Extraction (UAE)
UAE is an efficient method that can increase extraction yield and reduce extraction time.
-
Protocol:
-
Follow steps 1-3 from the Solvent Extraction protocol.
-
Place the sample tube in an ultrasonic bath and sonicate for a specified time (e.g., 15-30 minutes).
-
Proceed with steps 6-8 from the Solvent Extraction protocol.
-
c) Headspace Solid-Phase Microextraction (HS-SPME)
This technique is ideal for analyzing volatile compounds without solvent extraction, minimizing matrix effects.
-
Protocol:
-
Place a small amount of the ground plant material into a headspace vial.
-
Seal the vial with a septum cap.
-
Expose a SPME fiber to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds.
-
Retract the fiber and directly inject it into the GC inlet for thermal desorption and analysis.
-
Analytical Instrumentation and Conditions
a) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless or split, depending on the concentration of this compound.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.
b) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Instrument: Thermo Scientific™ Vanquish™ Flex Binary UHPLC system coupled with a TSQ Quantis™ triple quadrupole mass spectrometer or equivalent.[3]
-
Column: Accucore™ Polar Premium (2.1 x 150 mm, 2.6 µm) or similar.[3]
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient: A gradient elution is typically used to separate a wide range of terpenes.
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 50°C.[3]
-
Injection Volume: 2 µL.[3]
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Data Acquisition: Selected Reaction Monitoring (SRM) for targeted quantification of this compound.
Data Presentation
Quantitative Data of this compound in Various Plant Extracts
| Plant Species | Chemotype/Variety | This compound Concentration (% of Essential Oil) | Analytical Method | Reference |
| Melaleuca alternifolia | This compound | 2.75 - 4.19 | GC-MS | [5] |
| Melaleuca cajuputi | - | 1.04 | GC-MS | [5] |
| Pinus albicaulis | - | 3.3 - 5.1 | GC-MS | [6] |
| Pinus monticola | Cultivated in Argentina | 5.1 | GC-MS | [6] |
| Cannabis sativa L. | Lemon Conti Kush New | 30.5 g/100 g | GC-FID | [7] |
Method Validation Parameters for this compound Quantification
| Parameter | GC-MS | HPLC-MS/MS |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | ~0.25 µg/mL | ~25 ppb (for monoterpenes)[3] |
| Limit of Quantification (LOQ) | ~0.75 µg/mL | - |
| Recovery (%) | 67 - 70% (in spiked cannabis samples) | - |
| Precision (RSD%) | < 10% | - |
Visualizations
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for this compound quantification.
Comparison of Analytical Methods for this compound Quantification
Caption: Comparison of analytical methods for this compound analysis.
References
- 1. restek.com [restek.com]
- 2. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. znaturforsch.com [znaturforsch.com]
Application Note: Analysis of Terpinolene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terpinolene is a monoterpene commonly found in a variety of plants, including cannabis, and is recognized for its distinctive fresh, piney, and floral aroma.[1] It is a key component of essential oils and contributes to the flavor and fragrance profile of many commercial products. In the context of cannabis analysis, characterizing the terpene profile, including the concentration of this compound, is crucial for identifying specific strains ("fingerprinting") and understanding the potential synergistic effects with cannabinoids, often referred to as the "entourage effect".[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex matrices.[3][4] Its high sensitivity and the spectral information provided by the mass spectrometer make it ideal for this application.[1] This document provides detailed protocols for the analysis of this compound using both liquid injection and headspace sampling GC-MS methods.
Experimental Protocols
Two primary methods for introducing samples into a GC-MS system for terpene analysis are direct liquid injection after solvent extraction and static headspace injection.
This method is suitable for liquid samples or extracts of solid materials.
a. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (ISTD), e.g., n-tridecane or Naphthalene-d8[5][6]
-
Solvent: Ethyl acetate (B1210297) (GC grade) or Isopropyl Alcohol (IPA)[3][5]
-
Sample Matrix (e.g., cannabis flower, essential oil)
-
Volumetric flasks, pipettes, syringes
-
2 mL GC vials with caps
b. Standard Preparation
-
Stock Standard (1000 µg/mL): Prepare a stock solution of this compound by dissolving the pure standard in the chosen solvent.
-
Internal Standard (ISTD) Stock (100 µg/mL): Prepare a separate stock solution of the internal standard (e.g., n-tridecane) in the same solvent.[6]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution. A typical concentration range is 0.75 µg/mL to 100 µg/mL.[3][7] Spike each calibration standard with a fixed concentration of the ISTD (e.g., 10 µg/mL).
c. Sample Preparation (Cannabis Flower Example)
-
Homogenize the sample material (e.g., grind 1.0 gram of frozen flower).[2]
-
Weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add a known volume of extraction solvent (e.g., 10 mL of ethyl acetate) containing the internal standard at a fixed concentration.[3][6]
-
Vortex the mixture for 1-2 minutes and sonicate for 15-20 minutes to ensure complete extraction.
-
Centrifuge the sample to pellet the solid material.
-
Transfer the supernatant (extract) into a 2 mL GC vial for analysis.
d. GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or similar[4] |
| Injector | Split/Splitless, 250 °C, Split ratio 50:1[2] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen, Constant flow at 1.0 mL/min[8] |
| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column[8] |
| Oven Program | Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C. Hold for 2 min. |
| MS System | Agilent 5977C MSD or similar single quadrupole MS[4] |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C[9] |
| Quadrupole Temp | 150 °C[9] |
| Acquisition Mode | Scan (m/z 40-350) for identification and Selective Ion Monitoring (SIM) for quantification[2] |
| Solvent Delay | 2-3 minutes[9] |
| SIM Ions (this compound) | Quantifier: m/z 93. Qualifiers: m/z 91, 121.[5][10] |
This method is ideal for analyzing volatile terpenes from solid matrices without solvent extraction, minimizing matrix interference.[1]
a. Materials and Reagents
-
This compound analytical standard
-
Solvent for standards: Isopropanol[11]
-
Sample Matrix (e.g., cannabis flower)
-
10 mL or 20 mL headspace vials with caps
b. Standard Preparation (Full Evaporation Technique - FET)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100 µg/mL in isopropanol).[2]
-
Create a calibration curve by injecting small, precise volumes (e.g., 1-10 µL) of the standard solution directly into empty headspace vials.[2][11] This creates a single-phase gas system upon heating.[2] A typical calibration range can be from 12.5 to 100 µg/mL.[2]
c. Sample Preparation
-
Weigh a small amount of the homogenized solid sample (e.g., 10-30 mg) directly into a headspace vial and cap it immediately.[2]
d. Headspace and GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Headspace System | HS-20 Loop Model or similar[2] |
| Oven Temperature | 120 °C |
| Loop Temperature | 150 °C |
| Transfer Line Temp | 160 °C |
| Vial Equilibration | 15 minutes |
| Injection Volume | 1 mL (gas phase) |
| GC-MS Parameters | Same as listed in the Liquid Injection protocol above. |
Data Presentation and Analysis
a. Identification and Fragmentation this compound is identified by comparing its retention time and mass spectrum with that of a known standard. Under Electron Ionization (EI), this compound fragments in a characteristic pattern. The molecular ion (M+) peak is at m/z 136. The base peak is typically at m/z 93 , with other significant fragment ions at m/z 121 , m/z 91 , and m/z 79 .[5][10][12]
b. Quantitative Data Summary The following table summarizes typical validation parameters for the quantification of this compound by GC-MS, as reported in various studies.
| Validation Parameter | Typical Value/Range | Notes |
| Linearity (r²) | > 0.99 | Achieved over concentration ranges such as 0.75-100 µg/mL.[3][6][13] |
| Recovery (%) | 64% - 73% | Recovery for this compound is often reported to be lower than for other terpenes, a factor to consider in method validation.[3][8][14] |
| Limit of Detection (LOD) | ~0.25 µg/mL | The lowest concentration of the analyte that can be reliably detected.[3][6][13] |
| Limit of Quantitation (LOQ) | ~0.75 µg/mL | The lowest concentration of the analyte that can be accurately quantified.[3][6][13] |
| Precision (%RSD) | < 10% | Repeatability and intermediate precision are generally within acceptable limits.[7][13] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Core components of a Gas Chromatography-Mass Spectrometry system.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. agilent.com [agilent.com]
- 10. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. gcms.cz [gcms.cz]
Application Notes and Protocols for the Development of Stable Terpinolene Formulations for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terpinolene is a monoterpene commonly found in various plants and is recognized for its potential therapeutic properties, including sedative, antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its practical application in preclinical in vivo research is significantly hampered by its physicochemical properties. This compound is a volatile, lipophilic liquid with very low water solubility, making it challenging to administer in aqueous physiological systems and leading to issues with stability and bioavailability.[3][4]
To overcome these limitations, advanced formulation strategies are required to create stable, aqueous dispersions suitable for in vivo administration. This document provides detailed protocols for two common and effective methods: oil-in-water (o/w) nanoemulsions and solid lipid nanoparticles (SLNs). These nanocarrier systems can encapsulate this compound, protecting it from degradation, reducing its volatility, and improving its solubility and bioavailability.[4][5] Also included are protocols for the essential characterization, stability testing, and in vivo administration of these formulations.
Quantitative Data and Formulation Characteristics
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is presented below. Understanding these characteristics is fundamental to designing an effective formulation strategy.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆ | N/A |
| Molar Mass | 136.23 g/mol | N/A |
| Appearance | Water-white to pale amber liquid | N/A |
| Odor | Sweet, piney, citrus | N/A |
| Water Solubility | ~9.5 mg/L (at 25°C) | N/A |
| logP (Octanol/Water) | ~4.47 | N/A |
| Boiling Point | 184-187 °C | N/A |
| Storage Temperature | 2-8°C, protect from light | N/A |
Comparison of Nanoparticle Formulation Strategies
The choice of formulation can significantly impact the physicochemical properties and subsequent in vivo performance of the this compound delivery system.
| Characteristic | Oil-in-Water (o/w) Nanoemulsion | Solid Lipid Nanoparticle (SLN) |
| Core Composition | Liquid Lipid (Oil) | Solid Lipid (at room temp) |
| Typical Particle Size | 20 - 200 nm | 50 - 1000 nm |
| This compound Loading | Moderate to High (soluble in oil core) | Low to Moderate (depends on lipid) |
| Physical Stability | Good; prone to Ostwald ripening | Good; potential for drug expulsion |
| Release Profile | Typically rapid to sustained | Biphasic or sustained release |
| Key Advantage | High loading capacity for oily drugs | Controlled release, avoids organic solvents |
Experimental Workflow and Signaling Pathways
Formulation Development Workflow
The following diagram illustrates the general workflow for developing and evaluating a this compound formulation for in vivo studies.
Caption: Workflow for this compound formulation development.
Potential Signaling Pathway of this compound
Research suggests this compound may exert some of its biological effects, such as its antiproliferative properties, through the modulation of key cellular signaling pathways. One identified mechanism is the downregulation of Protein Kinase B (Akt1) expression.[1] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and inflammation.
Caption: this compound's potential inhibition of the PI3K/Akt pathway.
Formulation Protocols
Protocol 1: Oil-in-Water (o/w) Nanoemulsion
This protocol uses a high-energy homogenization method to produce a kinetically stable nanoemulsion.
4.1.1 Materials & Equipment
-
This compound (≥95% purity)
-
Carrier Oil (e.g., Medium-chain triglycerides (MCT), soybean oil)
-
Surfactant (e.g., Polysorbate 80 (Tween® 80), Polysorbate 20)[6]
-
Co-surfactant (optional, e.g., Transcutol®, ethanol)
-
Deionized water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Ultrasonicator (probe-type)
-
Magnetic stirrer and stir bars
-
Analytical balance and standard glassware
4.1.2 Procedure
-
Preparation of Oil Phase:
-
Weigh the desired amount of carrier oil (e.g., 4% w/w) and this compound (e.g., 1% w/w) into a glass beaker.
-
If using, add the co-surfactant to this mixture.
-
Gently mix with a magnetic stirrer until a homogenous solution is formed.
-
-
Preparation of Aqueous Phase:
-
Formation of Pre-emulsion:
-
While stirring the aqueous phase, slowly add the oil phase dropwise.
-
Once all the oil phase is added, subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 10-15 minutes to form a coarse pre-emulsion.
-
-
Nano-emulsification:
-
Place the pre-emulsion in an ice bath to prevent overheating.
-
Insert the probe of the ultrasonicator into the liquid.
-
Sonicate at high power (e.g., 60-70% amplitude) for 15-20 minutes in pulsed mode (e.g., 30 seconds ON, 15 seconds OFF) to reduce the droplet size to the nano-range.
-
-
Final Product:
-
The resulting formulation should appear translucent or slightly bluish.
-
Store in a sealed glass vial at 4°C, protected from light.
-
Protocol 2: Solid Lipid Nanoparticles (SLNs)
This protocol uses a hot homogenization and ultrasonication method.[8]
4.2.1 Materials & Equipment
-
This compound (≥95% purity)
-
Solid Lipid (e.g., Glyceryl monostearate, stearic acid, tristearin)[9]
-
Surfactant (e.g., Poloxamer 188, Polysorbate 80)
-
Deionized water
-
Water bath or heating mantle with temperature control
-
High-shear homogenizer
-
Ultrasonicator (probe-type)
-
Magnetic stirrer and stir bars
4.2.2 Procedure
-
Preparation of Lipid Melt:
-
Weigh the solid lipid (e.g., 5-10% w/w) and this compound (e.g., 0.5-2% w/w) into a glass beaker.
-
Heat the mixture in a water bath to 5-10°C above the melting point of the lipid until a clear, homogenous liquid is formed.[9]
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh the surfactant (e.g., 1.5-2.5% w/w) and deionized water (to make up 100% w/w).
-
Heat the aqueous phase to the same temperature as the lipid melt.
-
-
Formation of Hot Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase while stirring.
-
Immediately homogenize the mixture using a high-shear homogenizer at 10,000-15,000 rpm for 10 minutes to form a hot oil-in-water emulsion.[8]
-
-
Homogenization:
-
Maintain the temperature above the lipid's melting point.
-
Subject the hot pre-emulsion to probe sonication at high power for 10-15 minutes.
-
-
Nanoparticle Formation & Storage:
-
Quickly transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. This rapid cooling facilitates the recrystallization of the lipid, forming solid nanoparticles.
-
Store the final SLN dispersion in a sealed glass vial at 4°C.
-
Characterization and Stability Protocols
Protocol 3: Particle Size and Zeta Potential Analysis
-
Sample Preparation: Dilute the nanoemulsion or SLN formulation (e.g., 1:100) with deionized water to obtain a suitable scattering intensity.
-
Instrument Setup: Equilibrate the Dynamic Light Scattering (DLS) instrument to 25°C.
-
Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
For particle size, perform measurements to determine the Z-average diameter and Polydispersity Index (PDI).
-
For zeta potential, use an appropriate folded capillary cell and perform the measurement to assess surface charge and colloidal stability.
-
-
Data Analysis: Record the Z-average, PDI, and Zeta Potential values. An acceptable formulation generally has a Z-average < 200 nm and a PDI < 0.3. A zeta potential of ±30 mV or greater is indicative of good physical stability.
Protocol 4: Entrapment Efficiency (EE%)
This protocol uses Gas Chromatography with a Flame Ionization Detector (GC-FID) for quantification, which is a standard method for volatile compounds like terpenes.[10][11]
-
Separation of Free Drug:
-
Transfer a known volume (e.g., 1 mL) of the formulation into an ultracentrifuge filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).
-
Centrifuge at a high speed (e.g., 12,000 x g) for 30 minutes to separate the aqueous phase containing unencapsulated this compound (filtrate) from the nanoparticles (retentate).
-
-
Quantification of Free Drug:
-
Extract the filtrate with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) containing an internal standard (e.g., n-tridecane).[10]
-
Analyze the organic layer using a validated GC-FID method to determine the concentration of free this compound.[10][12]
-
-
Calculation:
-
Calculate the EE% using the following formula: EE% = [(Total this compound - Free this compound) / Total this compound] x 100
-
Protocol 5: Short-Term Stability Assessment
-
Sample Storage: Divide the freshly prepared formulation into two batches. Store one batch at 4°C (refrigerated) and the other at 25°C (room temperature), both protected from light.[13]
-
Time Points: Analyze the samples at predetermined time points (e.g., Day 0, Day 7, Day 14, and Day 28).
-
Analysis: At each time point, perform the following analyses:
-
Visual Inspection: Check for any signs of instability, such as phase separation, creaming, or aggregation.
-
Physicochemical Characterization: Measure particle size (Z-average), PDI, and zeta potential as described in Protocol 5.1.
-
Drug Content: Measure the total this compound content to check for degradation or loss due to volatility.
-
-
Data Evaluation: Compare the results over time to the initial (Day 0) values. Significant changes in the measured parameters indicate formulation instability.
In Vivo Administration Protocol
Protocol 6: Oral Administration (Gavage) in Rodents
This is a general guideline and must be adapted to a specific, IACUC-approved animal study protocol.
-
Animal Acclimatization: Allow animals (e.g., Sprague Dawley rats or C57BL/6 mice) to acclimate to the facility for at least one week before the experiment.[14]
-
Dose Preparation:
-
Gently mix the this compound formulation to ensure homogeneity before drawing the dose.
-
Calculate the required volume for administration based on the animal's most recent body weight and the target dose (e.g., in mg/kg). Doses used in rodent studies for terpenes can range from 10 mg/kg to 100 mg/kg or higher.[14][15]
-
-
Administration Procedure:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle attached to a syringe containing the calculated dose volume.
-
Carefully insert the gavage needle into the esophagus and gently deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as specified in the study protocol.
-
-
Post-Administration: Return the animal to its home cage and continue with the experimental timeline for behavioral assessment or pharmacokinetic sampling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formulating Bioactive Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Terpene Type on the Release from an O/W Nanoemulsion: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gentechscientific.com [gentechscientific.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating Potential Anxiolytic Effects of Minor Cannabinoids and Terpenes After Acute and Chronic Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Terpinolene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel terpinolene derivatives, focusing on techniques that introduce valuable functional groups and chiral centers. The protocols are designed to be a starting point for researchers in drug discovery and development, providing a foundation for the creation of new chemical entities with potential therapeutic applications.
Synthesis of this compound-Derived Morpholines via Aziridine-Epoxide Heterocoupling
Morpholine (B109124) scaffolds are prevalent in medicinal chemistry due to their favorable physicochemical properties. This protocol describes a one-pot synthesis of highly substituted morpholine derivatives from this compound, leveraging a [3+3] annulative heterocoupling of aziridines and epoxides.[1][2] This method allows for the creation of complex, stereodefined structures with potential for further functionalization.[1]
Experimental Protocol: One-Pot Synthesis of this compound-Derived Morpholine
This protocol is adapted from a general method for aziridine-epoxide heterocoupling and its application to terpene-derived aziridines.[1][2]
Materials:
-
This compound-derived aziridine (B145994) (synthesis required, starting from this compound)
-
Epoxide (e.g., propylene (B89431) oxide)
-
Nitrobenzene
-
Nitromethane
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Aziridination of this compound: Synthesize the corresponding aziridine from this compound using established methods. This typically involves reaction with an aminating agent and a suitable catalyst.
-
Thermal Addition (First Step of One-Pot): In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the this compound-derived aziridine (1.0 equiv) in nitrobenzene.
-
Add the desired epoxide (1.2 equiv).
-
Heat the reaction mixture to 120 °C and stir for the time required to form the aziridinyl alcohol intermediate (monitor by TLC or LC-MS).
-
Cationic Cyclization (Second Step of One-Pot): Cool the reaction mixture to room temperature.
-
Dilute the mixture with nitromethane.
-
Stir the reaction at room temperature until the cyclization is complete (monitor by TLC or LC-MS).
-
Work-up and Purification:
-
Remove the solvents under reduced pressure.
-
Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired morpholine derivative.
-
Quantitative Data:
| Derivative | Starting Terpene Aziridine | Epoxide | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Pentasubstituted Morpholine | This compound-derived aziridine | Propylene oxide | 47 (on 10 mmol scale) | >20:1 | [2] |
| Hexasubstituted Morpholine | This compound-derived aziridine | Styrene oxide | Not explicitly stated for one-pot | Not explicitly stated | [1] |
Experimental Workflow:
Caption: One-pot synthesis of this compound-derived morpholines.
Synthesis of this compound Thiols via Addition of Hydrogen Sulfide (B99878)
The introduction of a thiol group can significantly alter the biological activity of a molecule. This protocol describes the synthesis of this compound-derived thiols by the addition of hydrogen sulfide using a solid acid catalyst, which offers advantages in terms of catalyst separation and potential for reuse.
Experimental Protocol: Synthesis of this compound Thiols
This protocol is based on a patented method for the synthesis of terpene thiols using an ion-exchange resin.[3]
Materials:
-
This compound (90% or higher purity)
-
Hydrogen sulfide (gas)
-
Acidic ion-exchange resin (e.g., Amberlyst 15)
-
High-pressure reactor
-
Solvent for workup (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a high-pressure reactor, place the acidic ion-exchange resin (e.g., Amberlyst 15).
-
Add this compound to the reactor.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Introduce hydrogen sulfide gas into the reactor to the desired pressure (e.g., 10 bar).
-
Reaction: Heat the reactor to 100 °C and stir the mixture.
-
Maintain the reaction at this temperature and pressure for several hours (e.g., 8 hours), monitoring the progress by GC-MS if possible.
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen sulfide into a scrubber.
-
Filter the reaction mixture to remove the ion-exchange resin.
-
Dilute the filtrate with a suitable organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to isolate the desired this compound thiol isomers.
-
Quantitative Data:
| Product | Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield | Reference |
| This compound mono- and dithiols | Amberlyst 15 | 100 | 10 | 8 | Not specified | [3] |
Experimental Workflow:
Caption: Synthesis of this compound thiols via H2S addition.
Biological Activity and Signaling Pathways of this compound Derivatives
This compound and its derivatives have shown a range of biological activities, including anti-inflammatory, anticancer, and antifungal effects. Understanding the underlying signaling pathways is crucial for drug development.
Anti-inflammatory and Anticancer Activity: Targeting TNF-α, IL-6, and AKT Signaling
Terpenoids, including this compound, have been shown to exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[3][4] In the context of cancer, this compound has demonstrated anti-proliferative effects in brain tumor cells and can downregulate AKT1 expression.[5] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.
TNF-α Signaling Pathway:
Caption: Simplified TNF-α signaling pathway.
AKT1 Signaling Pathway in Cancer:
Caption: Inhibition of the AKT1 signaling pathway by a this compound derivative.
Antifungal Activity: Targeting the TOR Pathway
The antifungal mechanism of some terpenoids is linked to the induction of calcium stress and the inhibition of the Target of Rapamycin (TOR) signaling pathway. The TOR pathway is a highly conserved signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrient availability.
Fungal TOR Signaling Pathway:
Caption: Inhibition of the fungal TOR pathway by terpenoid phenols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2008046801A2 - Addition of h2s to terpenes for producing novel molar mass regulators for radical polymerisations - Google Patents [patents.google.com]
- 4. WO2016180642A1 - A process for the preparation of this compound epoxide - Google Patents [patents.google.com]
- 5. e3s-conferences.org [e3s-conferences.org]
Application Note: High-Throughput Analysis of Volatile Terpenes Using Headspace Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the qualitative and quantitative analysis of volatile terpenes in various matrices, including plant materials and consumer products. The protocol utilizes a static headspace sampler coupled with a gas chromatograph-mass spectrometer (HS-GC-MS). This automated approach minimizes sample preparation, reduces solvent consumption, and prevents contamination of the GC system by non-volatile matrix components.[1][2] The method is particularly well-suited for the analysis of highly volatile compounds like terpenes, which are key to the aroma, flavor, and potential therapeutic effects of many natural products.[3] This document provides detailed experimental protocols, instrument parameters, and quantitative data for a range of common terpenes, making it a valuable resource for researchers, scientists, and quality control professionals in the pharmaceutical, food and beverage, and cannabis industries.
Introduction
Terpenes are a large and diverse class of organic compounds produced by a variety of plants. They are the primary constituents of essential oils and are responsible for the characteristic aroma and flavor of many plants.[3] Beyond their sensory attributes, terpenes have gained significant attention for their potential therapeutic properties, including anti-inflammatory, analgesic, and anxiolytic effects. It is believed that terpenes can act synergistically with other compounds, such as cannabinoids in the cannabis plant, to produce an "entourage effect," amplifying the overall therapeutic benefits.[4]
Accurate and reliable quantification of terpenes is crucial for product quality control, strain identification, and ensuring the consistency of therapeutic formulations.[5] Headspace gas chromatography (HS-GC) is an ideal technique for analyzing volatile compounds like terpenes.[1][5] In this method, a sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (headspace).[6] A portion of this headspace is then injected into the GC system for separation and subsequent detection by a mass spectrometer (MS), which provides both qualitative and quantitative information.[3][7] This approach offers several advantages over traditional solvent extraction methods, including reduced sample preparation time, minimal solvent usage, and protection of the analytical instrument from non-volatile matrix components.[1][2]
This application note presents a validated HS-GC-MS method for the analysis of a wide range of volatile terpenes.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure the accurate and reproducible analysis of volatile terpenes. The goal is to efficiently release the terpenes from the sample matrix into the headspace of the vial without degradation.
For solid samples (e.g., plant material):
-
To minimize the loss of volatile terpenes, it is recommended to freeze the sample prior to grinding or to perform grinding under liquid nitrogen.[8][9]
-
Accurately weigh 10–50 mg of the homogenized sample into a 20 mL headspace vial.[6][8][9] The use of a small sample amount is a key aspect of the full evaporation technique (FET) often employed in headspace analysis.[8]
-
Immediately seal the vial with a crimp cap to prevent the loss of volatiles.[6]
For liquid samples (e.g., essential oils, extracts):
-
Pipette a small, accurately measured volume (e.g., 10 µL) of the liquid sample directly into a 20 mL headspace vial.[10]
-
For high-concentration samples, a dilution with an appropriate solvent (e.g., isopropanol) may be necessary.[10]
-
Immediately seal the vial with a crimp cap.
Headspace Sampler Conditions
The headspace sampler parameters must be optimized to ensure the complete and reproducible transfer of terpenes from the sample matrix to the gas phase.
Table 1: Headspace Sampler Parameters
| Parameter | Value |
| Incubation Temperature | 100 °C - 140 °C |
| Incubation Time | 30 minutes |
| Syringe Temperature | 120 °C |
| Transfer Line Temperature | 125 °C |
| Injection Volume | 1 mL |
| Injection Speed | 100 µL/s |
| Fill Speed | 100 µL/s |
Note: The optimal incubation temperature and time can be matrix-dependent and may require further optimization. Temperatures in the range of 100-140°C for 30 minutes have been shown to be effective for the volatilization of a broad range of terpenes.[7][8]
GC-MS Parameters
The gas chromatography and mass spectrometry conditions are crucial for the separation, identification, and quantification of the target terpenes.
Table 2: GC-MS Parameters
| System Component | Parameter | Value |
| Gas Chromatograph | GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium | |
| Flow Rate | 1 mL/min (constant flow) | |
| Inlet Temperature | 250 °C | |
| Split Ratio | 10:1 to 100:1 (depending on concentration) | |
| Oven Program | Initial: 60 °C (hold 3 min), Ramp 1: 3 °C/min to 120 °C, Ramp 2: 5 °C/min to 240 °C (hold 5 min) | |
| Mass Spectrometer | Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C | |
| Mass Range | 50-500 amu (Scan Mode) | |
| Transfer Line Temperature | 250 °C |
Note: The GC oven temperature program can be adjusted to optimize the separation of specific terpenes. A split injection is often necessary to avoid overloading the column, especially for high-concentration samples.[11]
Quantitative Data
The following table summarizes the retention times and common quantitation ions for a selection of volatile terpenes analyzed using the described method.
Table 3: Retention Times and Quantitation Ions for Selected Terpenes
| Terpene | Retention Time (min) | Primary Quantitation Ion (m/z) | Secondary Quantitation Ions (m/z) |
| α-Pinene | ~5.0 | 93 | 121, 136 |
| Camphene | ~5.3 | 93 | 121, 136 |
| β-Pinene | ~6.2 | 93 | 121, 136 |
| β-Myrcene | ~7.4 | 93 | 69, 136 |
| D-Limonene | ~7.9 | 68 | 93, 136 |
| Eucalyptol | ~8.0 | 81 | 108, 154 |
| Linalool | ~10.6 | 93 | 71, 121 |
| Caryophyllene | ~11.0 | 93 | 133, 204 |
| Humulene | ~11.4 | 93 | 121, 204 |
| Nerolidol | ~12.5 | 93 | 69, 135 |
| Guaiol | ~13.1 | 105 | 161, 204 |
| α-Bisabolol | ~13.7 | 109 | 121, 204 |
Note: Retention times are approximate and can vary depending on the specific instrument and column conditions.[10]
Diagrams
Caption: Experimental workflow for terpene analysis.
Caption: Logical relationships in HS-GC-MS analysis.
Conclusion
The headspace gas chromatography-mass spectrometry method detailed in this application note provides a sensitive, robust, and high-throughput solution for the analysis of volatile terpenes. By minimizing sample preparation and eliminating the need for large volumes of organic solvents, this technique is both efficient and environmentally friendly. The detailed protocols and instrumental parameters can be readily implemented in analytical laboratories for routine quality control, research, and product development applications. The quantitative data provided serves as a valuable reference for method development and validation. This method is a powerful tool for characterizing the terpene profiles of a wide variety of samples, contributing to a deeper understanding of their sensory and potential therapeutic properties.
References
- 1. gerstelus.com [gerstelus.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols for Evaluating the Antioxidant Capacity of Terpinolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpinolene, a monoterpene commonly found in various essential oils, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. The ability to quench reactive oxygen species (ROS) and modulate oxidative stress pathways makes this compound a compelling candidate for further investigation in the context of drug development for conditions associated with oxidative damage. This document provides detailed application notes and experimental protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, FRAP, and ORAC. Additionally, it explores the molecular mechanism involving the PI3K/Akt signaling pathway.
Data Presentation: Quantitative Antioxidant Capacity of this compound
The antioxidant capacity of this compound can be quantified using various assays, each with a different mechanism of action. The half-maximal inhibitory concentration (IC50) is a common metric for radical scavenging assays, representing the concentration of the antioxidant required to scavenge 50% of the initial radicals. Other assays express antioxidant capacity as equivalents of a standard antioxidant, such as Trolox (TEAC) or Fe²⁺.
Table 1: Summary of Quantitative Antioxidant Data for this compound and Related Monoterpenes
| Assay | Compound | IC50 / Activity Value | Reference Compound | Reference IC50 / Value |
| DPPH | This compound | Moderate Activity | Ascorbic Acid | - |
| γ-Terpinene | High Activity | - | - | |
| ABTS | γ-Terpinene | High Activity | Trolox | - |
| Anethole | 107.2 µg/mL | - | - | |
| FRAP | γ-Terpinene | High Activity (>3.000 Abs) | Trolox | - |
| α-Terpinene | High Activity (>3.000 Abs) | - | - | |
| ORAC | α-Terpineol | 2.72 µmol Trolox equiv./µmol | - | - |
Note: Direct comparative IC50/activity values for this compound across all assays from a single study are limited in the reviewed literature. The data presented is a compilation from multiple sources and serves as a guideline. "Moderate" and "High" activity are qualitative descriptors based on comparisons with other terpenes and standard antioxidants within the cited studies.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (517 nm)
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of this compound or standard solutions to different wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
A_control = Absorbance of the control
-
A_sample = Absorbance of the sample
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration that causes 50% scavenging of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol (B145695) or phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Create a series of dilutions. Prepare similar dilutions for the Trolox standard.
-
Assay:
-
Add 10 µL of the this compound or standard solutions to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the blank, use the solvent instead of the sample.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of TEAC (Trolox Equivalent Antioxidant Capacity): Create a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox. The antioxidant capacity of this compound is then expressed as Trolox equivalents.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically at 593 nm.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (593 nm)
Procedure:
-
Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound and Standard Solutions: Dissolve this compound in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using FeSO₄ or Trolox.
-
Assay:
-
Add 20 µL of the this compound or standard solution to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as mmol Fe²⁺ equivalents per gram of this compound or as Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay for Lipophilic Compounds (L-ORAC)
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. For lipophilic compounds like this compound, a modified protocol is necessary to ensure solubility in the aqueous assay medium.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Randomly methylated β-cyclodextrin (RMCD) as a solubility enhancer
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader (excitation 485 nm, emission 520 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of Trolox in a suitable solvent.
-
Prepare a 7% (w/v) solution of RMCD in a 50% acetone/water mixture to dissolve this compound.
-
-
Preparation of this compound and Standard Solutions: Dissolve this compound in the RMCD solution. Prepare a series of dilutions in the phosphate buffer containing RMCD. Prepare a series of Trolox standards.
-
Assay:
-
To each well of a black 96-well plate, add 25 µL of the this compound, Trolox standard, or blank (solvent with RMCD).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement: Immediately begin reading the fluorescence every minute for at least 60 minutes at 37°C.
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as µmol of Trolox equivalents per gram of this compound.
Signaling Pathway and Experimental Workflow Visualization
PI3K/Akt Signaling Pathway Inhibition by this compound
This compound has been shown to exert some of its cellular effects, including potential antioxidant-related cytoprotective mechanisms, through the modulation of the PI3K/Akt signaling pathway. Specifically, studies have indicated that this compound can downregulate the expression of Akt1.[1] This pathway is crucial for cell survival, proliferation, and resistance to oxidative stress. By inhibiting Akt1, this compound can influence downstream cellular processes.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
General Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for the spectrophotometric antioxidant assays described above.
Caption: General workflow for antioxidant capacity evaluation.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to evaluate the antioxidant capacity of this compound. By employing a battery of tests with different chemical principles, a more complete understanding of its antioxidant profile can be achieved. Furthermore, investigating its effects on cellular signaling pathways, such as the PI3K/Akt pathway, will provide valuable insights into its mechanisms of action and its potential as a therapeutic agent in diseases where oxidative stress is a key pathological factor. Consistent and standardized application of these methods will facilitate the comparison of data across different studies and accelerate the drug development process.
References
Application Notes: Cell-Based Assays to Determine Terpinolene Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpinolene, a monoterpene commonly found in the essential oils of various plants such as pine and fir species, has garnered significant interest for its diverse pharmacological activities.[1][2] Among these, its cytotoxic and antiproliferative effects on cancer cells are of particular importance for oncological research and drug development.[1] this compound has demonstrated the ability to inhibit the growth of various cancer cell lines, with evidence suggesting its prooxidant effects could be harnessed for anticancer therapies.[1] The primary mechanism of this compound-induced cytotoxicity appears to be the induction of oxidative stress, leading to programmed cell death, or apoptosis.[1] This document provides a comprehensive guide to utilizing cell-based assays for the evaluation of this compound's cytotoxic properties, including detailed protocols for key assays and a summary of its effects on various cell lines.
Data Presentation: this compound Cytotoxicity
The cytotoxic effects of this compound and related terpenes have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following tables summarize the available data.
Table 1: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| MCF-7 | Breast Cancer | MTT | IC25 | 291.18 µM | [3] |
| HEK-293 | Non-cancerous | MTT | IC25 | 345.35 µM | [3] |
| N2a | Neuroblastoma | Not Specified | Antiproliferative Concentration | 50 mg/L | [1] |
Table 2: Cytotoxicity of Terpene Fractions and Related Terpenes in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Assay | IC50 | Reference |
| AMJ13 | Breast Cancer | Terpene Fraction | MTT | 8.455 ± 3.02 µg/mL | |
| SK-GT-4 | Esophageal Cancer | Terpene Fraction | MTT | 15.14 ± 3.26 µg/mL | |
| HeLa | Cervical Cancer | α-Terpineol | MTT | 12.46 µg/mL | [4] |
| MCF-7 | Breast Cancer | α-Terpineol | MTT | 33.0 ± 5.4 µg/mL | [5] |
| Hep-G2 | Hepatocellular Carcinoma | 4-Terpineol | MTT | 19.5 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing this compound cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Membrane Integrity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
This compound
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired incubation time.
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. curaleafclinic.com [curaleafclinic.com]
- 3. benchchem.com [benchchem.com]
- 4. jbuon.com [jbuon.com]
- 5. 4-Terpineol exhibits potent in vitro and in vivo anticancer effects in Hep-G2 hepatocellular carcinoma cells by suppressing cell migration and inducing apoptosis and sub-G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Terpinolene: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of terpinolene in vitro. This compound, a monoterpene found in various essential oils, has demonstrated notable anti-inflammatory properties, making it a person of interest for therapeutic development.[1][2] These protocols are designed to offer a standardized framework for investigating its mechanisms of action.
Data Presentation: Summary of this compound's Anti-Inflammatory Effects
The following tables summarize the quantitative effects of this compound on key inflammatory markers based on available in vitro studies.
| Cell Line | Treatment | Concentration | % Inhibition of Nitric Oxide (NO) Production |
| Macrophages | This compound | 100 µM | 41.3%[3] |
| Cell Line | Treatment | Concentration | Effect on Pro-Inflammatory Cytokines |
| Fibroblasts | This compound | Dose-dependent | Suppression of TNF-α and IL-6[3] |
| Cell Line | Treatment | Concentration | Effect on NF-κB Activity |
| Macrophages | This compound | 100 µM | Suppression of NF-κB activity[3] |
| Cell Line | Treatment | Concentration | Effect on iNOS and COX-2 |
| Macrophages | This compound | Not specified | Potential inhibition of COX-2 translation[2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic potential of this compound and establish a non-toxic concentration range for subsequent anti-inflammatory assays.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in DMEM.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.
Materials:
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
RAW 264.7 macrophage cells
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. Include a control group with cells treated with LPS only.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production by this compound compared to the LPS-only treated group.
Pro-Inflammatory Cytokine Measurement (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Materials:
-
LPS
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
RAW 264.7 macrophage cells
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
-
Determine the percentage reduction in cytokine levels in this compound-treated wells compared to the LPS-stimulated control.
Western Blot Analysis for Signaling Pathways (NF-κB and MAPK) and Inflammatory Enzymes (iNOS and COX-2)
Objective: To investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound by analyzing its impact on the NF-κB and MAPK signaling pathways, and the expression of iNOS and COX-2 proteins.
Materials:
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-iNOS, anti-COX-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for an appropriate duration (e.g., 30 minutes for signaling protein phosphorylation, 24 hours for iNOS and COX-2 expression).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's anti-inflammatory effects.
References
Application Notes: Developing Nano Vesicular Drug Delivery Systems for Terpenes
References
- 1. Best terpenes for cancer: What the evidence shows | CAC [cannabisaccessclinics.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. ijirt.org [ijirt.org]
- 4. Topical Administration of Terpenes Encapsulated in Nanostructured Lipid-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. rjptonline.org [rjptonline.org]
- 9. dovepress.com [dovepress.com]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Terpene Type on the Release from an O/W Nanoemulsion: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer effect of terpenes: focus on malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Preparation and evaluation of a niosomal delivery system containing G. mangostana extract and study of its anti-Acanthamoeba activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Terpinolene-Rich Essential Oils via Steam Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpinolene, a monoterpene with a characteristic fresh, piney, and citrusy aroma, is a constituent of many essential oils and is gaining interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and sedative effects.[1] Steam distillation is a widely employed and efficient method for extracting essential oils from plant materials.[2][3][4][5][6] This document provides detailed application notes and protocols for the extraction of this compound-rich essential oils using steam distillation, focusing on key plant sources and optimization of the extraction process.
Plant Sources for this compound-Rich Essential Oils
Several plant species are known to produce essential oils with significant concentrations of this compound. The choice of plant material is a critical first step in obtaining a this compound-rich extract.
Table 1: Prominent Plant Sources for this compound-Rich Essential Oils
| Plant Species | Common Name | Plant Part Used | Reported this compound Content (%) in Essential Oil |
| Melaleuca alternifolia | Tea Tree | Leaves and terminal branches | 1.5 - 5.0 |
| Pinus species (e.g., P. sylvestris, P. albicaulis) | Pine | Needles, Twigs | 0.6 - 7.9[7] |
| Cannabis sativa | Cannabis/Hemp | Inflorescences | 7.02 - 19.1[8] |
| Lippia species | - | Leaves | Varies by chemotype |
| Eucalyptus species | Eucalyptus | Leaves | Varies by species |
Note: The this compound content can vary significantly based on the plant's genetics, growing conditions, harvest time, and the specific extraction parameters used.
Principles of Steam Distillation for Terpene Extraction
Steam distillation is a separation process for temperature-sensitive materials like terpenes.[6] It works on the principle that the boiling point of a mixture of two immiscible liquids (water and essential oil) is lower than the boiling points of the individual components.[9] Steam is passed through the plant material, causing the volatile essential oils to vaporize at a temperature below their decomposition point.[5][9] The mixture of steam and essential oil vapor is then condensed, and the essential oil is separated from the water.[9]
Data Presentation: Quantitative Analysis of Steam Distillation Parameters
The yield and chemical composition of the extracted essential oil are highly dependent on the distillation parameters. The following tables summarize quantitative data from various studies on the steam distillation of this compound-rich plant sources.
Table 2: Steam Distillation Parameters and Yields for Melaleuca alternifolia (Tea Tree) Essential Oil
| Distillation Time (minutes) | Steam Temperature (°C) | Essential Oil Yield (% v/dry-wt) | Terpinen-4-ol Content (%) | 1,8-Cineole Content (%) | Reference |
| 250 (optimal) | 100 | 2.37 | >30 | <15 | [10] |
| 180 | 100 | ~1.5 (v/w) | 44.55 | Not specified | [11] |
Table 3: Steam Distillation Parameters and Yields for Pinus Species Essential Oil
| Pinus Species | Plant Part | Distillation Time | Essential Oil Yield (%) | α-Pinene Content (%) | β-Pinene Content (%) | This compound Content (%) | Reference |
| P. sylvestris | Needles | Not specified | 0.2 - 0.3 | 34.66 | 13.72 | 1.53 | [12] |
| P. albicaulis | Leaves | Not specified | 2.96 - 3.51 | 7.8 - 12.6 | Not specified | 3.3 - 5.1 | [13] |
| P. monticola | Leaves | Not specified | Not specified | 21.0 | 22.8 | 5.1 | [13] |
Table 4: Steam Distillation Parameters and Yields for Cannabis sativa Essential Oil
| Cultivar | Distillation Time (hours) | Essential Oil Yield (% w/w) | Myrcene Content (%) | (E)-caryophyllene Content (%) | This compound Content (%) | Reference |
| Austrian Cultivars (average) | Not specified | Not specified | 21.08–35.02 | 12.19–18.93 | 7.02–16.61 | [8] |
| Italian Cultivars (average) | Not specified | Not specified | 12.3-13.6 | 19.4-19.5 | 15.0-19.1 | [8] |
| Carmagnola, et al. | 2 and 4 | 0.13 - 1.01 | Varies | Varies | Varies | [14] |
Experimental Protocols
This section provides a detailed methodology for the steam distillation of this compound-rich essential oils.
1. Materials and Equipment
-
Plant Material: Fresh or properly dried leaves, needles, or inflorescences of the selected plant source.
-
Steam Distillation Apparatus:
-
Steam generator (or boiling flask with a heating mantle)
-
Biomass flask (still body)
-
Still head
-
Condenser (Liebig or Graham)
-
Receiving vessel (separatory funnel or Florentine flask)
-
Connecting glassware and tubing
-
Clamps and stands
-
-
Heating Source: Heating mantle or hot plate.
-
Cooling System: Cold water supply for the condenser.
-
Anhydrous Sodium Sulfate: For drying the collected essential oil.
-
Glass Vials: Amber or dark colored for storing the essential oil.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and heat-resistant gloves.
2. Pre-Distillation Procedure: Plant Material Preparation
-
Harvesting: Harvest plant material at the optimal time of day and season to maximize essential oil content.
-
Drying (Optional): For some plant materials, partial drying can increase the essential oil yield. Air-dry the plant material in a well-ventilated, dark place until it is brittle but not overly dry.
-
Size Reduction: Coarsely grind or chop the plant material to increase the surface area for more efficient steam penetration.[9] Avoid fine grinding, as it can lead to clogging of the apparatus and loss of volatile compounds.[9]
3. Steam Distillation Procedure
-
Apparatus Assembly:
-
Set up the steam distillation apparatus in a fume hood.
-
Fill the steam generator/boiling flask with distilled water to about two-thirds of its capacity. Add boiling chips to ensure smooth boiling.
-
Place the prepared plant material into the biomass flask, ensuring it is not packed too tightly to allow for even steam flow.
-
Connect the biomass flask to the steam generator and the still head.
-
Connect the still head to the condenser. Ensure all glass joints are properly sealed.
-
Connect the condenser to the cold water supply, with water entering at the bottom and exiting at the top.
-
Place the receiving vessel under the condenser outlet.
-
-
Distillation Process:
-
Begin heating the water in the steam generator.
-
Once steam is produced, it will pass through the plant material, carrying the volatile essential oils.
-
The steam and essential oil vapor mixture will travel to the condenser, where it will cool and liquefy.[9]
-
The condensate (a mixture of essential oil and hydrosol) will collect in the receiving vessel.
-
Continue the distillation for the desired duration. The optimal time can range from 60 minutes to several hours, depending on the plant material.[10] Monitor the rate of essential oil collection; the process is typically stopped when the rate of oil accumulation significantly decreases.
-
-
Post-Distillation Procedure: Separation and Drying
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool down.
-
The essential oil will typically form a layer on top of the hydrosol (aqueous layer) in the receiving vessel, as it is generally less dense than water.
-
Carefully separate the essential oil layer from the hydrosol using a separatory funnel.
-
Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and allow it to sit for a few minutes until the oil is clear.
-
Decant or pipette the dried essential oil into a pre-weighed, labeled, dark glass vial.
-
Store the essential oil at 4°C in a dark, airtight container to prevent degradation.
-
4. Data Collection and Analysis
-
Essential Oil Yield Calculation:
-
Weigh the vial with the essential oil.
-
Calculate the weight of the essential oil by subtracting the initial weight of the vial.
-
Calculate the yield as a percentage of the initial weight of the plant material (either fresh or dry weight). Yield (%) = (Weight of essential oil / Weight of plant material) x 100
-
-
Chemical Composition Analysis:
-
The chemical composition of the essential oil, including the percentage of this compound, should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mandatory Visualizations
Caption: Workflow of the steam distillation process for essential oil extraction.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Yields and Constituents of Essential Oil from Cones of Pinaceae spp. Natively Grown in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. steam distillation yield: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. thepressclub.co [thepressclub.co]
- 9. researchgate.net [researchgate.net]
- 10. Chemical composition and biological evaluation of tea tree (Melaleuca alternifolia L.) leaves essential oils [redalyc.org]
- 11. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of the Distillation Time on the Chemical Composition, Antioxidant Potential and Antimicrobial Activity of Essential Oils from Different Cannabis sativa L. Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distillation time effect on lavender essential oil yield and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Purification of Terpene Extracts by Fractional Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Terpenes are a diverse class of volatile aromatic compounds found in many plants, contributing to their flavor, fragrance, and therapeutic properties. For applications in research, pharmaceuticals, and consumer products, high-purity terpene isolates are often required. Fractional distillation is a powerful and widely used technique for the purification and separation of individual terpenes from complex essential oil extracts.[1][2] This method leverages the differences in the boiling points of various compounds to achieve precise separation.[2][3] Due to the thermal sensitivity of many terpenes, which can degrade or isomerize at high temperatures, this process is most effectively performed under vacuum to lower the boiling points of the target compounds.[4][5] This application note provides a detailed protocol for the fractional distillation of terpene extracts, summarizes key quantitative data, and outlines the experimental workflow.
Data Presentation
Successful purification by fractional distillation is dependent on the differential volatility of the components within the crude extract. The following tables provide essential data regarding the physical properties of common terpenes, example distillation parameters, and achievable purity levels.
Table 1: Physical Properties of Common Terpenes and Associated Compounds
This table summarizes the boiling points of several common monoterpenes at atmospheric pressure, which is a critical factor for their separation via fractional distillation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| α-Pinene | C₁₀H₁₆ | 136.24 | 155-156 |
| β-Pinene | C₁₀H₁₆ | 136.24 | 164-166 |
| Myrcene | C₁₀H₁₆ | 136.24 | 166-168 |
| Limonene | C₁₀H₁₆ | 136.24 | 176 |
| (+)-Fenchone | C₁₀H₁₆O | 152.23 | 193.5 |
| Linalool | C₁₀H₁₆O | 154.25 | 198 |
| Estragole | C₁₀H₁₂O | 148.20 | 215-216 |
| trans-Anethole | C₁₀H₁₂O | 148.20 | 234-237 |
| (Data compiled from various sources. Boiling points are approximate and can vary with pressure.)[4] |
Table 2: Example Parameters for Vacuum Fractional Distillation of Lemon Essential Oil
The following parameters were used for the selective fractionation of terpenes and terpenoids from lemon essential oil, demonstrating the conditions required for separating different compound classes.[5]
| Fraction | Cube Temperature (°C) | Residual Pressure (kPa) | Reflux Ratio | Yield (% by weight) | Key Components |
| Terpene Fraction | 67 - 70 | 2.64 | 1:3 | 30.0% | Limonene (~80.0%), β-Myrcene (~5.12%) |
| Terpenoid Fraction | 84 - 96 | 0.33 - 0.66 | 1:14 | 60.0% | Citral, Geraniol, Linalool |
Table 3: Achievable Purity of Terpenes via Fractional Distillation & Analysis
Fractional distillation can yield high-purity terpenes, with final purity often confirmed by Gas Chromatography (GC). Repeated distillation cycles can further enhance purity.[6]
| Terpene | Purity Achieved (GC-FID) | Reference |
| Limonene | 98.91% ± 0.71% | [7][8] |
| α-Pinene | 98.91% ± 0.56% | [7] |
| β-Pinene | 98.81% ± 0.48% | [7] |
| General Cannabis Extracts | >95% to >99% | [6][9] |
Experimental Protocols
This section details a generalized protocol for the purification of terpenes from a crude extract using vacuum fractional distillation.
1. Materials and Equipment
-
Glassware: Round-bottom flask (boiling flask), fractionating column (e.g., Vigreux or packed column), distillation head with thermometer port, condenser, vacuum adapter, and multiple receiving flasks.[10]
-
Heating & Cooling: Heating mantle with variable temperature control, magnetic stirrer and stir bar, and a circulating cold water supply or cryostat for the condenser.[4][6]
-
Vacuum System: Vacuum pump, cold trap (to protect the pump from volatile compounds), and a vacuum gauge for monitoring pressure.[4]
-
Consumables: Crude terpene extract, vacuum grease, clamping hardware.
-
Analysis Equipment: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) for purity analysis.[11]
2. Pre-Distillation Preparation
-
Crude Extract Preparation: Depending on the source, the crude extract may require pre-processing. For cannabis extracts, winterization is performed to remove fats, waxes, and lipids.[6]
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus as depicted in the workflow diagram. Ensure all components are clean and dry.
-
Place a magnetic stir bar into the round-bottom flask and add the crude terpene extract. The flask should not be filled more than two-thirds full.[4]
-
Connect the fractionating column to the boiling flask. For efficient separation of compounds with close boiling points, a packed column is recommended.[4]
-
Place the distillation head atop the column, ensuring the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[4]
-
Attach the condenser and connect it to the cold water supply.
-
Connect the vacuum adapter and a receiving flask.
-
Connect the vacuum line from the pump to the apparatus via a cold trap.[4]
-
Lightly apply vacuum grease to all ground-glass joints to ensure a complete seal.[4]
-
3. Distillation Procedure
-
System Evacuation: Begin stirring the crude mixture and turn on the vacuum pump to reduce the pressure inside the system. A typical vacuum pressure is between 0.01-1 mbar.[6] Lowering the pressure reduces the boiling points of the terpenes, preventing thermal degradation.[3]
-
Heating and Equilibration: Gradually heat the boiling flask using the heating mantle. As the mixture heats, a condensation ring will form and begin to rise through the fractionating column. Allow this ring to ascend slowly to establish a stable temperature gradient throughout the column.[4]
-
Forerun Collection (Heads): The most volatile components with the lowest boiling points (e.g., residual solvents, some light monoterpenes) will distill first.[4] Collect this initial "forerun" or "heads" fraction in the first receiving flask until the vapor temperature at the distillation head stabilizes.
-
Main Fraction Collection (Body): Once the head temperature stabilizes at the boiling point of the target terpene at the given pressure, switch to a new, clean receiving flask. Collect this main fraction, which contains the purified target compound. Maintain a slow, steady distillation rate for the best separation.
-
Tails Collection: After the main fraction has been distilled, the temperature may fluctuate or begin to rise again as less volatile compounds (the "tails") begin to distill. At this point, collection should be stopped or switched to a final receiving flask to avoid contaminating the main fraction.
-
Shutdown: Once the distillation is complete, turn off the heating mantle and allow the system to cool completely before slowly and carefully releasing the vacuum.
4. Post-Distillation Analysis
-
The purity of the collected fractions should be determined using an appropriate analytical method.
-
Gas Chromatography (GC-FID or GC-MS) is the industry standard for quantifying individual terpenes and identifying any impurities.[11][12] Samples are typically diluted in a suitable solvent (e.g., hexane) before injection into the GC system.[11]
Visualized Workflow
The following diagram illustrates the complete workflow for terpene purification via fractional distillation, from the initial crude extract to the final purity analysis.
Caption: Workflow for terpene purification by fractional distillation.
References
- 1. iipseries.org [iipseries.org]
- 2. marigoldscannabis.com [marigoldscannabis.com]
- 3. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rootsciences.com [rootsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. jlxb.china-csm.org:81 [jlxb.china-csm.org:81]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. WO2020061712A1 - System and method for fractional distillation - Google Patents [patents.google.com]
- 11. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 12. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
supercritical fluid extraction of terpenes from plant material
An Overview of Supercritical Fluid Extraction (SFE) for Terpene Isolation from Botanical Matrices
Supercritical fluid extraction (SFE) has emerged as a premier "green technology" for the selective isolation of bioactive compounds from plant materials.[1][2] This technique is particularly advantageous for the extraction of terpenes, which are volatile aromatic compounds responsible for the characteristic scent and flavor of many plants and possess a wide range of therapeutic properties.[3] The most commonly used supercritical fluid is carbon dioxide (CO2) due to its favorable critical properties (Tc = 31.1 °C, Pc = 73.8 bar), non-toxicity, non-flammability, and availability.[2][4]
By manipulating temperature and pressure, the density and solvating power of supercritical CO2 (scCO2) can be precisely controlled.[1][5] This "tunability" allows for the selective extraction of specific classes of compounds, such as the separation of highly volatile monoterpenes from less volatile sesquiterpenes and other phytochemicals like cannabinoids.[1][3][6] Compared to traditional solvent extraction methods, SFE offers significant benefits, including shorter processing times, higher selectivity, and the production of solvent-free extracts, which is critical for applications in the pharmaceutical, cosmetic, and food industries.[3][6][7]
The efficacy of SFE hinges on the unique properties of fluids at their supercritical state—a point above their critical temperature and pressure where they exhibit properties of both a liquid and a gas.[1][4] For CO2, this state allows it to effuse through solid materials like a gas while dissolving compounds like a liquid.[1] The key to successful terpene extraction lies in the precise control of several operational parameters:
-
Pressure: Increasing pressure at a constant temperature raises the density of the scCO2.[1][8] This enhancement in density generally increases the fluid's solvating power, allowing it to dissolve and extract larger, less volatile molecules. For instance, lower pressures are optimal for extracting volatile monoterpenes, while higher pressures are required for sesquiterpenes and cannabinoids.[1][5]
-
Temperature: Temperature has a dual effect. At constant pressure, increasing the temperature decreases the density of scCO2, which can reduce its solvating power.[2] However, higher temperatures also increase the vapor pressure of the terpenes, which can enhance their solubility and extraction efficiency. The optimal temperature is therefore a balance between these competing effects and is typically kept low (35-60 °C) to prevent the degradation of thermolabile compounds.[2]
-
Co-solvent (Modifier): While scCO2 is effective for non-polar compounds, its solvating power for more polar molecules is limited. The addition of a small amount of a polar co-solvent, such as ethanol, can significantly increase the fluid's polarity and enhance the extraction of a broader range of compounds.[2][8][9]
References
- 1. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. rootsciences.com [rootsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Volatile Terpenes in Cannabis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of volatile terpenes in cannabis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of volatile terpenes in cannabis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery of Volatile Terpenes (especially Monoterpenes) | Sample Preparation: Excessive heat during grinding, prolonged exposure to air and light.[1] Storage: Improper storage conditions (high temperature, exposure to light and oxygen) leading to degradation and evaporation.[2][3][4] | Sample Preparation: Grind plant material cryogenically (using liquid nitrogen) to prevent volatilization.[1] Keep samples and solvents chilled and minimize exposure to light and moisture before analysis.[5] Storage: Store cannabis samples in airtight, opaque containers in a cool, dark place (ideally refrigerated between 35-50°F or 2-10°C) to slow down degradation.[3][6] Consider vacuum sealing or nitrogen flushing for long-term storage.[3] |
| Poor Recovery of Less Volatile Terpenes (Sesquiterpenes) | Analytical Method: Headspace sampling may not efficiently volatilize higher boiling point sesquiterpenes, especially in viscous matrices.[1] | Analytical Method: Consider using liquid injection GC-MS, which can show better recovery for less volatile terpenes.[1] If using headspace, optimize parameters by increasing equilibration temperature and time. Adding a carrier solvent like water and salt (NaCl) or glycerol (B35011) can also help increase the vapor pressure of sesquiterpenes.[1] |
| Poor Reproducibility (High %RSD) | Sample Heterogeneity: Uneven distribution of terpenes within the cannabis sample. Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes. | Sample Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for analysis.[5] Standardized Protocols: Follow a validated and standardized sample preparation protocol consistently.[5] Consider using automated sample preparation systems to improve precision. |
| Co-elution of Terpene Isomers and Structurally Similar Compounds | Chromatographic Conditions: The GC column and temperature program may not be sufficient to separate structurally similar terpenes (e.g., α-pinene and β-pinene).[1] | Analytical Method: If using GC-FID, a longer runtime may be necessary.[1] Switching to GC-MS allows for deconvolution of co-eluting peaks based on their unique mass spectra.[1] Two-dimensional gas chromatography (GCxGC) provides enhanced separation for complex mixtures.[7] |
| Signal Suppression or Enhancement (Matrix Effects) | Matrix Components: Co-eluting compounds from the cannabis matrix (e.g., cannabinoids, lipids) can interfere with the ionization of terpenes in the mass spectrometer, leading to inaccurate quantification.[5] | Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the sample matrix (e.g., terpene-free cannabis extract or a surrogate like hops).[5] Internal Standards: Use an appropriate internal standard that is structurally similar to the analytes of interest to compensate for matrix effects. |
| Thermal Degradation of Terpenes during Analysis | High Inlet Temperatures: High temperatures in the GC inlet can cause degradation of thermally labile terpenes, leading to the formation of artifacts.[8] | Analytical Method: Use a direct injection GC-MS method with a cool on-column injection technique to minimize thermal degradation.[5][8] Optimize the GC inlet temperature to be high enough for volatilization but low enough to prevent degradation. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in analyzing volatile terpenes in cannabis?
The main challenges include:
-
Volatility and Degradation: Terpenes are volatile and can be lost during sample handling, preparation, and storage.[1][3] They are also sensitive to heat, light, and oxygen, which can lead to degradation.[2][9]
-
Sample Complexity and Matrix Effects: Cannabis contains a complex mixture of compounds, including cannabinoids and other plant materials, which can interfere with the analysis and cause matrix effects, leading to inaccurate quantification.[5]
-
Co-elution of Isomers: Many terpenes are isomers with very similar chemical structures and boiling points, making them difficult to separate using standard gas chromatography.[1][7]
-
Lack of Standardized Methods: There is a need for more standardized and validated analytical methods across the industry to ensure consistent and comparable results.[8][10]
2. Which analytical technique is best for terpene analysis: GC-MS or GC-FID?
Both GC-MS (Gas Chromatography-Mass Spectrometry) and GC-FID (Gas Chromatography-Flame Ionization Detection) are commonly used.
-
GC-FID is robust and provides excellent quantitative data but relies solely on retention time for identification, which can be problematic with co-eluting compounds.[11]
-
GC-MS provides both quantitative data and mass spectral information, which allows for the positive identification of compounds and the deconvolution of co-eluting peaks, making it generally more suitable for the complex analysis of cannabis terpenes.[1][9]
3. How does storage affect the terpene profile of cannabis?
Improper storage can significantly alter the terpene profile. Key factors include:
-
Temperature: Higher temperatures increase the volatility of terpenes, leading to their evaporation.[2][3]
-
Light: UV light can cause the degradation of terpenes.[2][4]
-
Oxygen: Oxidation can alter the chemical structure of terpenes.[2][4]
-
Humidity: Low humidity can cause terpenes to dry out and evaporate, while high humidity can promote mold growth.[2] Studies have shown that cannabis can lose a significant percentage of its terpene content within months if not stored properly.[3]
4. What is the "entourage effect" and why is terpene analysis important for understanding it?
The "entourage effect" is the theory that cannabinoids and terpenes work together synergistically to produce a greater therapeutic effect than any single compound alone.[9][11] Analyzing the complete terpene profile is crucial for understanding how different combinations of terpenes and cannabinoids contribute to the overall pharmacological effects of a particular cannabis strain.
5. What are matrix effects and how can they be mitigated?
Matrix effects are the alteration of an analytical signal caused by the other components in the sample matrix.[5] In cannabis analysis, cannabinoids and other plant materials can enhance or suppress the signal of terpenes, leading to inaccurate results.[5] Mitigation strategies include using matrix-matched calibration standards and internal standards to compensate for these effects.[5]
Quantitative Data Summary
Table 1: Impact of Storage Conditions on Terpene Content
| Storage Condition | Time | Terpene Loss (%) | Source(s) |
| Improper Storage (exposed to light and air) | 6 months | 30-50% | [3] |
| Optimal Storage (cool, dark, airtight) | 12 months | >90% retention | [6] |
| Refrigerated (35-45°F / 2-7°C) | 12 months | >90% retention | [6] |
Table 2: Comparison of Terpene Recovery for Different Extraction Methods
| Extraction Method | Terpene Type | Average Recovery (%) | Source(s) |
| Liquid Injection-Syringe GC-MS | 23 common terpenes | 84.6 - 98.9 | [12] |
| Ultrasound-Assisted Extraction (UAE) | Total Terpenes | Higher yield than MAE | [1] |
| Microwave-Assisted Extraction (MAE) | Total Terpenes | Lower yield than UAE | [1] |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is suitable for the analysis of volatile terpenes in solid cannabis samples like flowers.
-
Sample Preparation:
-
Weigh approximately 10-30 mg of homogenized cannabis flower into a 20 mL headspace vial.
-
For quantitative analysis, a full evaporation technique (FET) can be used where a small, known amount of sample is fully vaporized.
-
-
Headspace Parameters:
-
Equilibration Temperature: 150°C
-
Equilibration Time: 30 minutes
-
Vial Pressurization: 1.00 min
-
Loop Fill Time: 1.00 min
-
Injection Time: 1.0 min
-
-
GC-MS Parameters:
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Inlet Temperature: 250°C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters: Scan mode from m/z 40-400.
-
Protocol 2: Liquid Injection Gas Chromatography-Mass Spectrometry (LI-GC-MS)
This protocol is often preferred for extracts and for better recovery of less volatile sesquiterpenes.
-
Sample Preparation:
-
Accurately weigh about 0.1 g of homogenized cannabis material into a centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Vortex for 2 minutes and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Inlet Temperature: 250°C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
-
Oven Program: Initial temperature of 50°C, hold for 1 minute, ramp to 250°C at 5°C/min, hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters: Scan mode from m/z 35-500.
-
Visualizations
Caption: Workflow for Headspace GC-MS Analysis of Volatile Terpenes.
References
- 1. Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology | MDPI [mdpi.com]
- 2. The Analysis of Terpenes in Cannabis Matrices using Liquid Injection GC-MS Tips and Tricks [event.on24.com]
- 3. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 4. Resolution of co-eluting compounds of Cannabis Sativa in comprehensive two-dimensional gas chromatography/mass spectrometry detection with Multivariate Curve Resolution-Alternating Least Squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. azolifesciences.com [azolifesciences.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Frontiers | Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis [frontiersin.org]
Technical Support Center: Optimizing GC-MS for Accurate Terpinolene Quantification
Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the accurate quantification of terpinolene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your GC-MS analysis of this compound.
Q1: Why am I seeing poor peak shape or tailing for this compound?
A1: Poor peak shape for this compound can be caused by several factors related to your GC-MS system and method parameters.
-
Improper Inlet Temperature: The inlet temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation of this compound or other volatile terpenes. A temperature that is too low can lead to slow vaporization and peak tailing.
-
Column Contamination or Degradation: Active sites in the GC column, often due to contamination or degradation of the stationary phase, can interact with analytes, leading to peak tailing. It is crucial to use a high-quality, well-maintained column.
-
Carrier Gas Flow Rate: The carrier gas flow rate should be optimized for your specific column dimensions to ensure the highest separation efficiency.[1][2] An incorrect flow rate can lead to band broadening and poor peak shape.
Troubleshooting Steps:
-
Optimize Inlet Temperature: Start with a standard inlet temperature (e.g., 250 °C) and adjust in increments of 10-20 °C to find the optimal temperature for your specific setup.
-
Bake Out Your Column: Periodically bake out the column according to the manufacturer's instructions to remove contaminants.
-
Check for Leaks: Ensure there are no leaks in the system, as this can affect carrier gas flow and pressure.
-
Verify Carrier Gas Flow: Check and optimize the carrier gas linear velocity for your column. For many columns used in terpene analysis, the optimal range is 27–32 cm/s.[1][2]
Q2: I'm having trouble separating this compound from other isomeric terpenes (co-elution). What can I do?
A2: Co-elution is a common challenge in terpene analysis due to the structural similarity of many terpene isomers.[3][4]
-
Column Selection: The choice of GC column is critical. While nonpolar columns like those with a 5% phenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5) are commonly used, a mid-polarity column (e.g., Rxi-624Sil MS) can provide different selectivity and may be necessary to resolve specific isomers.[5]
-
Temperature Program: A slow, well-optimized oven temperature ramp is crucial for separating compounds with close boiling points.[5]
-
Two-Dimensional GC (GCxGC): For very complex mixtures where co-elution is persistent, two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation by using two columns with different stationary phases.[3][4][6]
Troubleshooting Steps:
-
Select an Appropriate Column: If you are using a nonpolar column and experiencing co-elution, consider switching to a mid-polarity column.
-
Optimize the Oven Program: Decrease the initial ramp rate of your oven temperature program to improve the separation of early-eluting terpenes like this compound.
-
Consider MS Deconvolution: If chromatographic separation is still challenging, mass spectrometry can help. By using selected ion monitoring (SIM) mode and choosing unique quantifier and qualifier ions, you can often differentiate between co-eluting compounds.[7]
Q3: My recovery for this compound is consistently low. How can I improve it?
A3: Low recovery of this compound can be a significant issue affecting quantification accuracy. One study reported average recoveries for this compound between 67-70%, while other terpenes were in the 95-106% range.[8][9]
-
Sample Preparation and Handling: Terpenes are volatile, and significant loss can occur during sample preparation, especially if heat is generated during grinding.[7]
-
Injection Technique: The choice of injection technique can impact recovery. For less volatile terpenes, liquid injection may offer better recovery than headspace analysis.[7] However, headspace techniques are often preferred for their simplicity and reduced matrix effects.[10][11] Adding salt (NaCl) or a high-boiling point solvent like glycerol (B35011) to the headspace vial can help drive less volatile terpenes into the headspace.[7]
-
Adsorption in the System: Active sites in the injector liner, column, or transfer line can lead to the irreversible adsorption of analytes.
Troubleshooting Steps:
-
Minimize Volatilization During Prep: If grinding solid samples, consider freezing the sample beforehand or grinding under liquid nitrogen to prevent heat-induced volatilization.[7] Keep samples and solvents chilled.[7]
-
Optimize Injection Method: If using headspace, try adding a salting-out agent to the vial. If low recovery persists, consider switching to a liquid injection method.
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner to minimize active sites.
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for this compound analysis?
A1: The optimal GC column depends on the complexity of your sample matrix.
-
Nonpolar Columns: A good starting point for general terpene analysis are nonpolar columns, such as those with a 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5) stationary phase.[5]
-
Mid-Polarity Columns: For resolving isomeric terpenes that may co-elute on nonpolar columns, an intermediate polarity column, such as one with an arylene-modified cyanopropylphenyl dimethyl polysiloxane stationary phase (e.g., Rxi-624Sil MS), can provide the necessary selectivity.[5]
-
Polar Columns: Polar columns with a polyethylene (B3416737) glycol stationary phase (e.g., DB-HeavyWAX) are effective for separating more polar terpenoids like terpene alcohols.[5]
Q2: What are the recommended GC-MS parameters for a typical this compound analysis?
A2: While the optimal parameters will vary based on the specific instrument and column, the following table provides a good starting point for method development.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% diphenyl/95% dimethylpolysiloxane)[12] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[12] |
| Injector Temperature | 250 - 280 °C[12] |
| Injection Mode | Split (e.g., 50:1 or 100:1) to handle potentially high concentrations[13][14] |
| Oven Program | Initial: 60 °C, Ramp to 280 °C (rate will need optimization)[12] |
| MS Transfer Line Temp | 280 - 300 °C |
| Ion Source Temperature | 230 - 250 °C |
| MS Mode | Scan for initial identification, then SIM for quantification |
Q3: Should I use Scan or Selected Ion Monitoring (SIM) mode for this compound quantification?
A3: Both modes have their advantages.
-
Scan Mode: Acquires a full mass spectrum, which is excellent for identifying unknown compounds and confirming the identity of this compound.[13]
-
Selected Ion Monitoring (SIM) Mode: Only monitors a few specific mass-to-charge ratio (m/z) ions characteristic of this compound. This significantly increases sensitivity and is the preferred mode for accurate quantification, especially at low concentrations.[15][16]
A common workflow is to first run a sample in Scan mode to identify the retention time of this compound and then develop a SIM method for routine quantification.[13]
Q4: What are the key m/z ions to use for this compound in SIM mode?
A4: For this compound (molecular weight 136.23 g/mol ), the most abundant and characteristic ions in its electron ionization (EI) mass spectrum should be chosen. Based on typical fragmentation patterns for terpenes, prominent ions for this compound often include m/z 93, 121, and 136. It is crucial to analyze a pure standard of this compound on your instrument to determine the most abundant and specific ions for your SIM method.
Q5: How do I prepare a calibration curve for this compound quantification?
A5: A multi-point calibration curve is essential for accurate quantification.
-
Prepare a Stock Solution: Create a concentrated stock solution of a certified this compound reference standard in a suitable solvent like ethyl acetate (B1210297) or methanol.[8][17]
-
Create Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range of your samples. A typical range is 1-100 µg/mL.[18]
-
Incorporate an Internal Standard (IS): Add a consistent concentration of an internal standard to all calibration standards and samples. A common IS for terpene analysis is n-tridecane.[8][9]
-
Analyze and Plot: Analyze each calibration standard by GC-MS. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine Linearity: The resulting curve should be linear with a correlation coefficient (r²) greater than 0.99.[8][9][18]
Quantitative Data Summary
The following tables summarize typical quantitative performance data from validated GC-MS methods for terpene analysis.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Terpenes (general) | 0.25[8][9] | 0.75[8][9] |
| Terpenes (general) | 0.3[18] | 1.0[18] |
Table 2: Recovery and Precision Data for Terpenes
| Analyte | Average Recovery (%) | Repeatability (%RSD) |
| α-Pinene | 95.0 - 105.7[8][9] | 0.32 - 8.47[8][9] |
| β-Pinene | 95.0 - 105.7[8][9] | 0.32 - 8.47[8][9] |
| β-Myrcene | 95.0 - 105.7[8][9] | 0.32 - 8.47[8][9] |
| Limonene | 95.0 - 105.7[8][9] | 0.32 - 8.47[8][9] |
| This compound | 67 - 70 [8][9] | 0.32 - 8.47 [8][9] |
| Linalool | 95.0 - 105.7[8][9] | 0.32 - 8.47[8][9] |
Experimental Protocols
Protocol 1: Sample Preparation by Liquid Extraction
This protocol is adapted from validated methods for terpene analysis in plant material.[8][9]
-
Homogenization: Weigh approximately 0.1 g of the homogenized sample into a centrifuge tube.
-
Solvent Addition: Add a known volume (e.g., 10 mL) of ethyl acetate containing an internal standard (e.g., 100 µg/mL n-tridecane).[8][9]
-
Extraction: Vortex or sonicate the mixture for at least 30 seconds to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
Caption: A typical workflow for this compound quantification by GC-MS.
Caption: A logical guide for troubleshooting common this compound analysis issues.
References
- 1. gcms.cz [gcms.cz]
- 2. waters.com [waters.com]
- 3. Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC × GC-TOFMS [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. leco.co.jp [leco.co.jp]
- 7. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. pepolska.pl [pepolska.pl]
- 12. Analysis of terpenes in cannabis by GC-MS: method development and its application to Cannabis sativa L extracts | Scientific Letters [publicacoes.cespu.pt]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. Selected ion monitoring - Wikipedia [en.wikipedia.org]
- 17. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 18. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
overcoming terpinolene degradation during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to terpinolene degradation during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a monoterpene known for its fresh, piney, and floral aroma. It is a common component of essential oils from various plants. Degradation of this compound is a significant concern as it leads to the loss of its characteristic aroma, potential alteration of its therapeutic properties, and the formation of undesirable byproducts.[1][2]
Q2: What are the primary factors that cause this compound degradation?
The primary factors contributing to this compound degradation are:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. Terpenes, being unsaturated hydrocarbons, are susceptible to oxidation, which can form various oxides, alcohols, ketones, and aldehydes.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photo-oxidation and degradation of this compound. This process can lead to the formation of free radicals and initiate chain reactions that alter the chemical structure of the terpene.[2]
-
Heat: Elevated temperatures accelerate the rate of degradation reactions and increase the volatility of this compound, leading to its loss through evaporation.[3][4] Many terpenes begin to degrade at temperatures as low as 21°C (70°F).[3]
-
pH: While specific data on this compound is limited, the pH of the medium can influence the stability of organic compounds, potentially catalyzing degradation reactions such as hydrolysis and oxidation under acidic or alkaline conditions.[5][6]
Q3: What are the general signs of this compound degradation?
Signs of this compound degradation include:
-
A noticeable change or loss of the characteristic fresh, piney, and floral aroma.
-
Changes in the color of the extract or essential oil.
-
An increase in the viscosity of the sample.
-
The appearance of new peaks and a decrease in the this compound peak in chromatographic analysis (e.g., GC-MS).
Troubleshooting Guides
Issue 1: Loss of this compound Content During Extraction
Problem: Significant loss of this compound is observed in the final extract compared to the initial plant material.
Possible Causes & Solutions:
| Cause | Solution |
| High Extraction Temperature | Optimize the extraction method to use lower temperatures. For solvent extraction, consider using a solvent with a lower boiling point and performing the extraction at or below room temperature. For steam distillation, use a vacuum to lower the boiling point of water and terpenes.[7] For supercritical CO2 extraction, utilize lower temperatures (e.g., 35-45°C) and pressures (e.g., 8-12 MPa for volatile terpenes).[8] |
| Prolonged Extraction Time | Minimize the extraction time to reduce the exposure of this compound to potentially degrading conditions. Optimize the extraction parameters to achieve efficient extraction in a shorter duration. |
| Oxidation During Extraction | Purge the extraction system with an inert gas (e.g., nitrogen or argon) before and during the extraction process to minimize contact with oxygen. |
| Inappropriate Solvent Choice | Select a solvent that has a high affinity for this compound but a low boiling point to facilitate its removal at lower temperatures. For cannabis extractions, a mixture of polar and nonpolar solvents like hexane (B92381) and ethanol (B145695) has been shown to be efficient.[9] |
Issue 2: Degradation of this compound During Storage
Problem: The concentration of this compound in the stored extract or essential oil decreases over time.
Possible Causes & Solutions:
| Cause | Solution |
| Exposure to Air (Oxygen) | Store extracts in airtight containers with minimal headspace. Flush the headspace with an inert gas like nitrogen or argon before sealing. Vacuum sealing is also an effective method.[10] |
| Exposure to Light | Store samples in amber-colored glass vials or containers that block UV light. Alternatively, store them in a dark place.[2] |
| High Storage Temperature | Store extracts and essential oils at low temperatures. Refrigeration (around 4°C) is generally recommended. For long-term storage, freezing (-20°C) can be considered, but repeated freeze-thaw cycles should be avoided.[11] |
| Presence of Pro-oxidants | Ensure that the extract is free from contaminants that can act as pro-oxidants, such as metal ions. |
| Inadequate Antioxidant Protection | Consider adding a suitable antioxidant to the extract. Natural antioxidants like α-tocopherol (Vitamin E) or synthetic antioxidants like BHT (Butylated hydroxytoluene) and BHA (Butylated hydroxyanisole) can be effective. The efficacy of mixed tocopherols (B72186) may be less than synthetic options in some applications.[12] |
Quantitative Data on Terpene Degradation
While specific quantitative data for this compound degradation is sparse in publicly available literature, the following table provides an overview of terpene degradation under various conditions, which can be used as a general guideline.
| Parameter | Condition | Observation | Reference |
| Temperature | Storage at 38°C under daylight | α-terpinene in rosemary oil reduced to less than 10% within 3 weeks. | [13] |
| Temperature | Storage at 25°C vs 4°C | Rapid increase of 4-anisaldehyde in fennel oil at 25°C compared to 4°C. | [14] |
| Temperature | Heating at 120°C in air | α-terpinene completely degraded in 4 hours; limonene (B3431351) showed 50% degradation in 24 hours. | [15] |
| Light | UV and visible light | Speeds up the auto-oxidation process by stimulating hydrogen abstraction and producing alkyl radicals. | [4] |
| Storage Time | 8 months of storage | Essential oil content in lemon verbena decreased by 36.4% in air-packaged samples and 27.3% in vacuum-packaged samples. | [10] |
| Storage Time | 6 months of storage | Cannabis flower can lose up to 30-50% of its original terpene content depending on conditions. | [2] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction for this compound Preservation
Objective: To extract this compound from plant material while minimizing degradation.
Materials:
-
Dried and ground plant material
-
Solvent (e.g., ethanol, hexane, or a mixture)
-
Round-bottom flask
-
Rotary evaporator with a vacuum pump and cold trap
-
Inert gas (nitrogen or argon)
-
Amber glass storage vials
Procedure:
-
Preparation: Weigh the ground plant material and place it in the round-bottom flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 2-3 minutes to displace oxygen.
-
Solvent Addition: Add the chilled solvent to the flask. A common ratio is 10:1 solvent to plant material (v/w).
-
Extraction: Agitate the mixture at a controlled low temperature (e.g., 4°C) for a specified period (e.g., 1 hour). The optimal time should be determined experimentally.
-
Filtration: Quickly filter the mixture to separate the solid plant material from the solvent extract.
-
Solvent Removal: Concentrate the extract using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., <40°C) and apply a vacuum to lower the solvent's boiling point.
-
Final Product: Once the solvent is removed, purge the collection flask with inert gas.
-
Storage: Transfer the final extract to amber glass vials, flush the headspace with inert gas, and store at ≤ 4°C.
Protocol 2: GC-MS Analysis for this compound and its Degradation Products
Objective: To quantify this compound and identify potential degradation products in an extract.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
GC-MS Parameters (Example):
| Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 50°C (hold 1 min), ramp at 8°C/min to 160°C (hold 1 min), then ramp at 5°C/min to 300°C (hold 30 min) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temp | 230°C |
| MS Transfer Line Temp | 280°C |
| Mass Range | 45-450 m/z |
| Ionization Energy | 70 eV |
Note: This is an example protocol. The parameters should be optimized for the specific instrument and analytes of interest.[16]
Visualizations
This compound Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. encorelabs.com [encorelabs.com]
- 3. dutch-passion.com [dutch-passion.com]
- 4. research-communications.cmpcollege.ac.in [research-communications.cmpcollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blog - Terpene Extraction SOP - Your top of the line source for laboratory products. We offer a wide range of products including reactors, rotary evaporators, vacuum pumps, distillation equipm [goldleaflabs.com]
- 8. co2extractionmachine.com [co2extractionmachine.com]
- 9. mdpi.com [mdpi.com]
- 10. Packaging methods and storage duration affect essential oil content and composition of lemon verbena (Lippia citriodora Kunth.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 12. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
addressing matrix effects in the analysis of terpinolene in complex samples
Topic: Addressing Matrix Effects in the Analysis of Terpinolene in Complex Samples
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects encountered during the quantitative analysis of this compound in complex samples such as cannabis products, essential oils, and biological fluids.
Troubleshooting Guide
This section addresses common issues observed during this compound analysis, their potential causes, and actionable solutions.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Signal Suppression or Enhancement | Matrix Effects: Co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2] | 1. Calibration Strategy: Implement matrix-matched calibration, the standard addition method, or use a stable isotope-labeled internal standard to compensate for these effects.[1][3][4]2. Sample Cleanup: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components before analysis.[1][5]3. Dilution: Dilute the sample extract to reduce the concentration of matrix components. This can sometimes improve signal even if it seems counterintuitive.[4][6] |
| Poor Reproducibility (High %RSD) | Matrix Heterogeneity: The sample is not homogenous, causing variations in this compound concentration between subsamples.[1]Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes introduce variability.[1] | 1. Homogenization: Ensure the sample is thoroughly homogenized before subsampling. For solid samples like plant material, cryogenic grinding can prevent the loss of volatile this compound while ensuring uniformity.[1][7]2. Standardized Protocols: Adhere strictly to a validated sample preparation protocol. Consider using automated sample preparation systems to enhance precision.[1] |
| Low Recovery of this compound | Analyte Loss during Preparation: this compound is a volatile compound and can be lost during sample handling and preparation, especially if heat is generated during grinding.[7]Inefficient Extraction: The chosen solvent or extraction technique may not be optimal for this compound in the specific matrix. | 1. Sample Handling: Keep samples and solvents chilled and minimize exposure to light and air. Use cryogenic grinding for solid samples to prevent volatilization.[1][7]2. Extraction Optimization: For volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, solvent-free technique that minimizes matrix interference.[7][8] |
| Co-elution with Other Compounds | Similar Chemical Properties: Other terpenes or matrix components may have retention times similar to this compound under the current chromatographic conditions.[1][8] | 1. Chromatographic Optimization: Adjust the GC oven temperature program (e.g., use a slower ramp rate) or select a different GC column (e.g., DB-5MS) to improve separation.[1][7]2. Selective Detection: Use mass spectrometry (MS) in Selected Ion Monitoring (SIM) mode to selectively detect and quantify this compound based on its specific mass fragments, which provides specificity even with chromatographic co-elution.[1][9] |
| Poor Peak Shape (e.g., Tailing) | Active Sites in the GC System: Active sites in the GC inlet or column can interact with the analyte, causing peak tailing.[7]Column Degradation: The stationary phase of the GC column degrades over time, exposing active sites.[7] | 1. System Maintenance: Perform regular maintenance on the GC system, including cleaning the inlet and replacing the liner. Using a deactivated liner can minimize unwanted interactions.[7]2. Column Conditioning/Replacement: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[7] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of an analyte's signal (in this case, this compound) caused by the presence of other components co-extracted from the sample matrix.[1] These co-eluting compounds can interfere with the ionization process in the mass spectrometer, leading to either a suppressed or enhanced signal.[3][10] This interference results in inaccurate quantification of this compound.[1] In GC-MS, matrix components can also coat active sites in the inlet, sometimes leading to a matrix-induced enhancement of the chromatographic response.[10][11]
Q2: How can I quantitatively measure the matrix effect for my this compound analysis?
A2: You can quantify the matrix effect by comparing the response of this compound in a pure solvent standard to its response in a blank matrix extract spiked at the same concentration.[4][12] The Matrix Effect (ME) can be calculated using the following formula:
-
ME (%) = [(Response in Matrix / Response in Solvent) - 1] x 100
A value of 0% indicates no matrix effect. A positive value signifies signal enhancement, while a negative value indicates signal suppression.[7]
Q3: When should I use matrix-matched calibration versus the standard addition method?
A3: Matrix-matched calibration is ideal when you have access to a representative blank matrix (a sample free of the analyte of interest).[1][4] It is an effective way to compensate for matrix effects across a batch of similar samples. However, it requires a significant amount of this blank matrix. The standard addition method is the preferred choice when a blank matrix is unavailable or when the matrix composition varies significantly between individual samples.[3][13] This method involves creating a calibration curve within each sample, but it is more time-consuming as each sample requires multiple analyses.[4][14]
Q4: What is the best internal standard (IS) to use for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d10). SIL internal standards are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte and co-elute perfectly, allowing them to effectively compensate for matrix effects and variations during sample preparation.[3][15][16] If a SIL-IS is not available, a structurally similar compound that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.[1]
Q5: Can simply diluting my sample solve my matrix effect problems?
A5: Yes, in many cases, simple dilution can significantly reduce or even eliminate matrix effects.[4] By diluting the sample extract, you lower the concentration of interfering matrix components relative to the analyte.[6] This approach is only feasible if the resulting concentration of this compound remains well above the method's limit of quantitation (LOQ).[4] Surprisingly, for samples with severe signal suppression, dilution can sometimes lead to a stronger analyte signal and a lower limit of detection (LOD).[6]
Data Presentation: Comparison of Calibration Strategies
| Strategy | Principle | When to Use | Advantages | Disadvantages |
| External Calibration | A calibration curve is prepared using standards in a neat solvent. | Samples with minimal or no matrix effects. | Simple and fast to prepare. | Does not compensate for matrix effects; can lead to inaccurate results in complex samples.[4] |
| Matrix-Matched Calibration | Standards are prepared in a blank matrix extract that is free of the analyte.[1] | When a representative blank matrix is available and samples have a consistent matrix composition. | Effectively compensates for proportional (rotational) matrix effects.[1][4] | Requires a large amount of analyte-free blank matrix, which may be difficult to obtain.[4] |
| Standard Addition | Known amounts of standard are added directly to aliquots of the unknown sample. A calibration curve is generated for each sample.[13][17] | When a blank matrix is unavailable or when matrix composition varies between samples.[3][4] | Highly effective at correcting for matrix effects specific to each sample.[4][14] | Time-consuming and labor-intensive as it requires multiple analyses for a single sample.[4][13] |
| Stable Isotope Dilution (SID) | A known quantity of a stable isotope-labeled (SIL) version of the analyte is added to each sample before preparation.[15][16] | Considered the "gold standard" for correcting matrix effects, especially in complex and variable matrices. | Most accurate method; corrects for both matrix effects and analyte loss during sample work-up.[3][16] | Requires the availability of an appropriate SIL standard, which can be expensive.[3][4] |
Experimental Protocols
Protocol 1: Matrix-Matched Calibration for this compound in Cannabis Flower
-
Prepare Blank Matrix Extract: Obtain a cannabis flower sample that has been tested and confirmed to be free of this compound (or has negligible amounts). If unavailable, a surrogate matrix like hops can be used.[1][18] Extract this blank matrix using the exact same procedure as your unknown samples (e.g., solvent extraction with ethyl acetate (B1210297) followed by filtration).
-
Prepare Stock Solution: Prepare a certified stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a high concentration (e.g., 1000 µg/mL).
-
Create Calibration Standards: Create a series of calibration standards by spiking the blank matrix extract with known volumes of the this compound stock solution to achieve a desired concentration range (e.g., 5, 10, 50, 100, 250 µg/mL).
-
Add Internal Standard (Recommended): Add a consistent amount of an internal standard (e.g., this compound-d10 or another suitable compound like n-tridecane) to each calibration standard and to all unknown samples.[1]
-
Analysis: Analyze the matrix-matched calibration standards using the same GC-MS method as the unknown samples.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration for the standards. Use the resulting regression equation to calculate the this compound concentration in the unknown samples.
Protocol 2: Standard Addition Method for a Single Sample
-
Sample Aliquoting: Divide the final sample extract into at least four equal aliquots (e.g., 4 x 1.0 mL).
-
Spiking:
-
Aliquot 1: Leave this aliquot unspiked. This will provide the response for the native this compound in the sample.
-
Aliquot 2, 3, 4: Spike these aliquots with increasing, known concentrations of a this compound standard solution. The spike levels should be chosen to bracket the expected native concentration (e.g., add amounts equivalent to 50%, 100%, and 150% of the estimated concentration).[13]
-
-
Analysis: Analyze all four aliquots using the same GC-MS method.
-
Data Plotting: Plot the instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.
-
Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the original concentration of this compound in the unspiked sample.[13][17]
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: Decision tree for selecting a calibration strategy.
Caption: Workflow for the method of standard addition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 9. agilent.com [agilent.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. Standard Additions | Separation Science [sepscience.com]
- 14. rsc.org [rsc.org]
- 15. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of terpinolene from natural plant sources
Welcome to the technical support center for improving the yield of terpinolene from natural plant sources. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which plant sources are rich in it?
A1: this compound (δ-terpinene) is a monoterpene known for its complex aroma profile, which includes citrus, floral, herbal, and woody notes.[1] It is a key component of the essential oils of various plants, acting as a natural defense mechanism against insects and pests.[1] Notable plant sources rich in this compound include Cannabis sativa L. (especially Haze genetics), tea tree (Melaleuca alternifolia), rosemary, marjoram, and apples.[1][2]
Q2: What are the primary factors that influence the this compound content in plants?
A2: The biosynthesis and accumulation of this compound are influenced by a combination of genetic and environmental factors. Key factors include:
-
Genetics: Different plant species and even cultivars within a species have unique terpene profiles.[3][4][5]
-
Environmental Conditions: Factors like temperature, humidity, light intensity and spectrum, and soil composition significantly impact terpene production.[4][6][7][8]
-
Harvest Time: Terpene concentrations fluctuate throughout the plant's life cycle, making the timing of harvest critical for maximizing yield.[3][4][9][10] Peak terpene levels are often found just before sunrise.[11]
-
Post-Harvest Handling: Proper drying, curing, and storage conditions are crucial to prevent the degradation and volatilization of terpenes.[12][13][14]
Q3: Which extraction methods are most effective for isolating this compound?
A3: Several methods can be used to extract this compound, each with its own advantages and disadvantages.
-
Steam Distillation: A traditional, solvent-free method that is widely used and cost-effective. It preserves the purity of the terpenes but can be time-consuming and the heat can degrade some delicate compounds.[15][16][17][18]
-
Solvent Extraction: This method uses solvents like ethanol (B145695) or hexane (B92381) to dissolve the terpenes. It can be efficient but risks leaving residual solvents in the final product.[19] Cold ethanol extraction at -40°C has shown good preservation of terpenes.[20]
-
Supercritical Fluid Extraction (SFE): This technique, often using CO2, is highly efficient and selective, yielding a pure, solvent-free extract.[2][21][22][23] However, the equipment can be expensive.[15]
-
Microwave-Assisted Hydrodistillation (MAHD): An emerging technology that is more efficient than traditional hydrodistillation in terms of time and energy consumption.[24][25][26][27]
Troubleshooting Guide
Issue 1: Low this compound Yield
| Potential Cause | Troubleshooting Steps & Optimization |
| Suboptimal Harvest Time | Harvest plants at their peak for terpene production. For many species, this is during the flowering stage when trichomes are fully developed but not yet degraded.[10][28] Harvesting in the early morning before sunrise can capture peak terpene levels.[11][28] |
| Improper Plant Material Preparation | The drying method significantly impacts oil yield. Hot air drying around 50°C can be more effective than microwave drying or higher temperatures which may cause terpene loss.[29] For distillation, coarsely grinding the material increases surface area without breaking trichomes excessively.[18][29] |
| Inefficient Extraction Method | The chosen extraction method may not be optimal for the plant material. Compare the efficacy of different methods. For instance, MAHD can be more efficient than classic hydrodistillation.[24] SFE with CO2 allows for selective extraction by modifying pressure and temperature.[2] |
| Incorrect Extraction Parameters | For steam distillation, ensure steam penetrates the entire plant material and that the distillation time is sufficient (e.g., 2-3 hours).[29] For SFE, optimum conditions for Melaleuca alternifolia were found to be 0.25 g/mL scCO₂ density at 110°C.[2] |
| Poor Post-Harvest Handling | Improper drying and curing can lead to significant loss of volatile terpenes.[12][13] Drying in a controlled environment with stable vapor pressure has been shown to result in higher terpene retention.[13] |
Issue 2: Poor Purity of this compound Extract
| Potential Cause | Troubleshooting Steps & Optimization |
| Co-extraction of Other Compounds | Solvent-based methods may co-extract undesirable compounds like chlorophyll (B73375) and waxes. A winterization step (chilling the extract in ethanol) may be necessary.[20] |
| Thermal Degradation | High temperatures during extraction can alter or degrade this compound.[2] Use the lowest effective temperature for your chosen method. Steam distillation offers good control, while SFE can operate at relatively low temperatures.[17][30] |
| Contamination | Ensure all equipment is thoroughly cleaned to avoid cross-contamination. If using solvents, use high-purity grades to prevent introducing impurities. |
Data Presentation
Table 1: Comparison of this compound Yield from Different Extraction Methods
| Extraction Method | Plant Source | Key Parameters | This compound Yield/Content | Reference |
| Steam Distillation | Cannabis sativa L. | N/A | High in monoterpenes | [26] |
| Supercritical CO2 (SFE) | Melaleuca alternifolia | 0.25 g/mL density, 110°C | ~4.80% of oil | [2] |
| Microwave-Assisted Hydrodistillation (MAHD) | Humulus lupulus L. | Optimized lab-scale protocol | 20.5 mL VF/kg dry matrix (Volatile Fraction) | [24] |
| Cold Ethanol Extraction | Cannabis sativa L. | 1:15 ratio, 10 min, -40°C | Better terpene preservation vs. -20°C and RT | [20] |
Note: Direct comparison is challenging due to variations in plant material, specific protocols, and reporting metrics. This table provides illustrative examples.
Experimental Protocols & Workflows
Protocol 1: Steam Distillation for this compound Extraction
This protocol is a generalized procedure based on common laboratory practices.[18][29]
-
Preparation of Plant Material:
-
Apparatus Setup:
-
Distillation:
-
Place the prepared plant material into the biomass flask.
-
Pass steam from the generator through the plant material. The steam will vaporize the volatile oils. Maintain the steam temperature around 100°C.[29]
-
Continue the distillation for 2-3 hours, or until no more oil is observed in the condensate.[29]
-
-
Collection and Separation:
-
Collect the distillate (a mixture of water and essential oil) in the separatory funnel.
-
Allow the mixture to stand until two distinct layers form. The essential oil layer, containing this compound, is typically less dense and will be on top.
-
Carefully separate the essential oil from the hydrosol (aqueous layer).
-
-
Drying and Storage:
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove residual water.
-
Store the purified oil in a sealed, dark glass vial at a low temperature to prevent degradation.[3][29]
-
Visualizations
This compound Biosynthesis Pathway
This compound is synthesized in plants via the plastidial methylerythritol phosphate (B84403) (MEP) pathway.[31][32][33] This pathway produces the precursor Geranyl Pyrophosphate (GPP), which is then converted into various monoterpenes, including this compound, by the action of terpene synthase enzymes.[1][34]
Caption: Simplified MEP pathway for this compound biosynthesis.
General Experimental Workflow
The process of isolating and analyzing this compound involves several key stages, from selecting the right plant material to the final characterization of the extract.
Caption: General workflow for this compound extraction and analysis.
Troubleshooting Low Yield
This decision tree helps diagnose potential reasons for low this compound yield during extraction experiments.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. This compound, a key terpene in cannabis- Alchimia Grow Shop [alchimiaweb.com]
- 2. Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcffragrance.com [tcffragrance.com]
- 4. ganjapapaworld.com [ganjapapaworld.com]
- 5. What is Essential Oil Yield? From Plant to Precious Drop [pureoilsindia.com]
- 6. areme.co.jp [areme.co.jp]
- 7. mjsupplyco.ca [mjsupplyco.ca]
- 8. Terpene Transformation: How Environmental Factors Influence Flavor - Gold Coast Terpenes [goldcoastterpenes.com]
- 9. jumplights.com [jumplights.com]
- 10. floraflex.com [floraflex.com]
- 11. Ez Trim Cannabis Harvesting: Max Terpenes & Trichome Retention [eztrim.com]
- 12. Improved Long-Term Preservation of Cannabis Inflorescence by Utilizing Integrated Pre-Harvest Hexanoic Acid Treatment and Optimal Post-Harvest Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. formulaswiss.com [formulaswiss.com]
- 14. mdpi.com [mdpi.com]
- 15. cannabissciencetech.com [cannabissciencetech.com]
- 16. rootsciences.com [rootsciences.com]
- 17. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]
- 18. thepressclub.co [thepressclub.co]
- 19. harborcityhemp.com [harborcityhemp.com]
- 20. Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. researchgate.net [researchgate.net]
- 23. The extraction of natural essential oils and terpenoids from plants by supercritical fluid | E3S Web of Conferences [e3s-conferences.org]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Development of a Novel Microwave Distillation Technique for the Isolation of Cannabis sativa L. Essential Oil and Gas Chromatography Analyses for the Comprehensive Characterization of Terpenes and Terpenoids, Including Their Enantio-Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Strain-specific isolation of terpenes utilizing microwave-assisted extraction - Milestone - Helping Chemists [milestonesrl.com]
- 28. Harvest Season: When to Harvest Cannabis for Peak Potency | SunMed Growers [sunmedgrowers.com]
- 29. benchchem.com [benchchem.com]
- 30. From Plant to Product: A Deep Dive into Terpene Extraction Processes [greenskybio.com]
- 31. Seattle Bliss: When to Harvest Cannabis for Greatest Potency and Aroma [seattlebliss.com]
- 32. Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Methods to Enhance Terpene Production – Science in Hydroponics [scienceinhydroponics.com]
stability testing of terpinolene under different storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and frequently asked questions regarding the stability testing of terpinolene under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a monoterpene commonly found in the essential oils of various plants. Due to its unsaturated structure, it is susceptible to degradation through oxidation, isomerization, and polymerization when exposed to environmental factors like heat, light, and oxygen.[1] This degradation can lead to a loss of potency, altered aroma, and the formation of potentially irritating or allergenic byproducts, making stability testing crucial for quality control in pharmaceutical and cosmetic applications.
Q2: What are the primary factors that affect this compound stability?
A2: The main factors influencing this compound's stability are:
-
Oxygen: As a highly unsaturated compound, this compound readily undergoes autoxidation.[2]
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions, including oxidation and polymerization.[3]
-
Light: UV radiation can initiate and catalyze oxidative degradation pathways.[4]
-
pH: While less critical than for compounds with hydrolyzable groups, extreme pH conditions can potentially catalyze isomerization or other reactions.
Q3: What are the typical degradation products of this compound?
A3: The degradation of this compound primarily occurs through oxidation. This process can yield a variety of products, including hydroperoxides, alcohols, ketones, and epoxides.[1] Under forced degradation conditions, such as ozonolysis, identified products include methylglyoxal (B44143) and 4-methylcyclohex-3-en-1-one. The primary oxidation product is often an unstable this compound hydroperoxide.[2]
Q4: What is the general shelf life I can expect for this compound?
A4: The shelf life of pure this compound, like other monoterpenes, is relatively short, typically estimated at 1 to 2 years when stored under ideal conditions (i.e., in a tightly sealed, amber-colored container, refrigerated, and with minimal headspace).[4][5] However, the actual shelf life is highly dependent on storage conditions and the presence of antioxidants.
Troubleshooting Guide for this compound Stability Experiments
Issue 1: I am observing rapid degradation of my this compound standard even under refrigerated conditions.
-
Possible Cause: The container may not be airtight, allowing for continuous oxygen exposure. The headspace (volume of air) in the container might be too large.
-
Solution: Ensure your this compound standard is stored in a tightly sealed, amber glass vial with minimal headspace. Consider flushing the container with an inert gas like nitrogen or argon before sealing to displace oxygen.
Issue 2: My analytical results show poor recovery of this compound from my sample matrix.
-
Possible Cause: this compound is highly volatile, and losses can occur during sample preparation steps, especially if heat is applied. Some studies have noted lower recovery rates for this compound compared to other terpenes.[6]
-
Solution: Minimize sample heating during extraction and preparation. Use a validated extraction method, such as liquid extraction with a suitable solvent like ethyl acetate (B1210297) or hexane, at room temperature.[6][7] Ensure the internal standard is added early in the process to account for any losses.
Issue 3: I am seeing unexpected peaks in the chromatogram of my stability samples.
-
Possible Cause: These are likely degradation products. The complexity of the degradation pathway can result in numerous byproducts.
-
Solution: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for peak identification. The mass spectra of the unknown peaks can be compared against spectral libraries (like NIST) to tentatively identify the degradation products.[8] This is a key part of a forced degradation study.
Issue 4: My results for this compound concentration are inconsistent between replicates.
-
Possible Cause: In addition to volatility, inconsistent sample handling, extraction inefficiencies, or issues with the analytical instrument can cause variability.
-
Solution: Standardize your entire workflow from sample weighing to injection. Ensure thorough mixing and complete extraction. Run a system suitability test before each analytical sequence to confirm the performance of your GC or HPLC system.
Data Presentation: Stability of this compound
The following tables represent illustrative data from a hypothetical long-term and accelerated stability study of pure this compound. These are intended as examples for how to structure and present stability data.
Table 1: Illustrative Long-Term Stability Data for this compound Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | Assay (% of Initial) | Appearance | Total Degradation Products (%) |
| 0 | 100.0 | Clear, colorless liquid | 0.0 |
| 3 | 98.2 | Clear, colorless liquid | 1.8 |
| 6 | 96.5 | Clear, colorless liquid | 3.5 |
| 9 | 94.1 | Clear, pale yellow liquid | 5.9 |
| 12 | 91.8 | Clear, pale yellow liquid | 8.2 |
Table 2: Illustrative Accelerated Stability Data for this compound Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH
| Time Point (Months) | Assay (% of Initial) | Appearance | Total Degradation Products (%) |
| 0 | 100.0 | Clear, colorless liquid | 0.0 |
| 1 | 95.3 | Clear, pale yellow liquid | 4.7 |
| 2 | 91.0 | Clear, pale yellow liquid | 9.0 |
| 3 | 86.8 | Clear, yellow liquid | 13.2 |
| 6 | 78.5 | Clear, yellow liquid | 21.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound, in line with ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 48 hours. Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 48 hours. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Place the stock solution in a calibrated oven at 70°C for 7 days.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method (see Protocol 2). Aim for 5-20% degradation of the active substance.
Protocol 2: Stability-Indicating GC-MS Method for this compound
This method is designed to quantify the remaining this compound and separate it from its potential degradation products.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[6][7]
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Perform a liquid extraction using ethyl acetate containing an internal standard (e.g., n-tridecane at 100 µg/mL).[6]
-
Vortex and sonicate for 15 minutes.
-
Centrifuge to separate the phases.
-
Inject the supernatant into the GC-MS.
-
-
GC-MS Conditions:
-
Column: Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 190°C at 3°C/min.
-
Ramp to 280°C at 20°C/min, hold for 2 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Method Validation: Validate the method according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the this compound peak is resolved from all degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Simplified degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. Shelf Life and Stability | ACS Laboratory [acslab.com]
- 4. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor resolution of terpinolene isomers in chromatography
Technical Support Center: Chromatographic Analysis of Terpenes
Welcome to the technical support center for terpene analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the chromatographic separation of terpinolene and its isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing poor resolution or co-elution of this compound with other terpenes?
A: Poor resolution of this compound is a common issue in one-dimensional gas chromatography (GC) because terpenes are often volatile, structurally similar isomers with very close physicochemical properties.[1][2] This similarity can cause them to interact with the stationary and mobile phases in an almost identical manner, leading to peak overlap.[2] For instance, α-terpinolene often co-elutes with p-cymenene in standard GC methods.[3] Achieving baseline separation requires a highly optimized method that can exploit the subtle differences in their structures.[2]
Q2: My this compound peak is co-eluting with another compound. Where should I start troubleshooting?
A: A systematic approach is crucial when troubleshooting poor resolution.[2] Instead of changing multiple parameters at once, follow a logical progression from simple adjustments to more significant method modifications. A recommended workflow is:
-
Check System Suitability: Ensure your GC system is performing optimally. Verify that the mobile phase (carrier gas) is fresh, the column is properly conditioned and equilibrated, and there are no leaks or unusually high backpressure.[2]
-
Optimize GC Oven Temperature Program: The temperature ramp rate is a critical parameter.[4] Try making the gradient shallower (i.e., decrease the ramp rate, e.g., from 10°C/min to 5°C/min) to increase the interaction time of the analytes with the stationary phase, which can improve separation for closely eluting compounds.[2][5]
-
Adjust Carrier Gas Flow Rate: Lowering the flow rate can improve resolution by allowing more time for analytes to interact with the stationary phase.[2] However, this will lead to longer run times. It is crucial to optimize the carrier gas linear velocity to ensure the column operates at its highest efficiency.[4]
-
Consider a Different Column: If the steps above do not provide adequate resolution, changing the column is often the most effective solution.[2] Selecting a column with a different stationary phase chemistry can alter selectivity and resolve the co-eluting peaks.
Q3: What type of GC column is best for separating this compound and its isomers?
A: The choice of column is one of the most powerful ways to improve isomer separation.[2]
-
For General Terpene Profiling: Low-polar stationary phases like those with 5% phenyl 95% dimethylpolysiloxane (e.g., DB-5, HP-5ms) are widely used and effective for separating many terpenes based on their boiling points.[6][7]
-
For Chiral Isomers (Enantiomers): If you need to separate chiral isomers of this compound or other terpenes like α-pinene and limonene, a specialized chiral column is necessary.[8][9] Cyclodextrin-based stationary phases, such as those in Rt-βDEXsm columns, are designed for this purpose.[9] Standard achiral columns cannot separate enantiomers.[8]
Q4: Can my sample preparation or injection technique affect the resolution of terpenes?
A: Yes, absolutely. Terpenes are volatile, and some are thermally labile, meaning they can degrade or be lost during sample preparation and injection.[10][11]
-
Sample Handling: To prevent the loss of volatile monoterpenes, samples should be kept chilled or frozen, and grinding of plant material should be done under liquid nitrogen if possible.[10]
-
Injection Technique: The most common methods are liquid injection and headspace injection. Headspace analysis is excellent for volatile compounds but can lead to poor recovery of less volatile sesquiterpenes and may cause thermal degradation of sensitive terpenes if the incubation temperature is too high.[10][12][13] Liquid injection may show better recovery for these less volatile compounds but can introduce non-volatile matrix components into your system.[10][12]
Q5: I've optimized my GC method but still can't resolve my this compound isomers. What is the next step?
A: If one-dimensional GC is insufficient, the definitive solution is to use two-dimensional gas chromatography (GC×GC).[10][14] GC×GC couples two columns with different stationary phases, separating analytes based on two distinct chemical properties.[14] This technique provides a significant enhancement in separation power and is capable of resolving terpene and terpenoid peaks that are difficult or impossible to separate with single-column GC.[3][14] When paired with a detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC allows for both clear separation and confident identification of isomers.[10]
Quantitative Data: GC Method Parameters for Terpene Analysis
The following table summarizes various published GC conditions for the analysis of terpenes, including this compound. These can serve as a starting point for method development.
| Parameter | Method 1 (GC-MS)[15] | Method 2 (GC-FID)[7] | Method 3 (GC-MS)[5] |
| Column | Agilent J&W DB-Select 624 (20 m x 0.18 mm, 1.0 µm) | Rtx-50 (30 m x 0.25 mm, 0.25 µm) | Not specified |
| Carrier Gas | Hydrogen | Helium | Helium |
| Flow Rate | 0.60 mL/min (Constant Flow) | 2 mL/min | 1 mL/min |
| Inlet Temp. | 250 °C | 310 °C | 250 °C |
| Injection | 1.0 µL, Split (150:1) | 1.0 µL, Split (30:1) | Not specified |
| Oven Program | 75°C (1 min), 10°C/min to 125°C, 3°C/min to 145°C, 10°C/min to 165°C, 175°C/min to 250°C (6.2 min hold) | 60°C (3 min), 20°C/min to 290°C (8 min hold) | 35°C (5 min), 5°C/min to 150°C, 15°C/min to 250°C |
| Detector | Mass Spectrometer (MS) | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temp. | 250 °C (Transfer Line) | 310 °C | 280 °C |
Experimental Protocols
General Protocol for Terpene Analysis by GC-FID/MS
This protocol provides a general methodology for the extraction and analysis of terpenes from a solid matrix (e.g., cannabis flower).
1. Sample Preparation (Solvent Extraction)
-
Accurately weigh approximately 0.1 - 0.5 g of homogenized plant material into a centrifuge tube.[14][16]
-
Add a known volume of extraction solvent (e.g., 30 mL of methanol (B129727) or ethyl acetate).[16][17] Ethyl acetate (B1210297) has been identified as an optimal extraction solvent for many target terpenes.[17]
-
If using an internal standard (IS) for quantification, add it to the extraction solvent. n-Tridecane is a suitable IS for this purpose.[18]
-
Vortex the mixture vigorously for 1-20 minutes to ensure thorough extraction.[14]
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.2 µm syringe filter into a 2 mL autosampler vial for analysis.[14]
2. Instrumental Analysis (GC-FID/MS)
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A low-polarity column, such as a DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[7]
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).[5][7]
-
Temperatures:
-
Oven Temperature Program: A temperature gradient is essential. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 290°C) to elute both volatile monoterpenes and less volatile sesquiterpenes.[7] Refer to the table above for specific examples.
-
Injection: Inject 1 µL of the filtered extract using a split injection to avoid overloading the column. A split ratio of 30:1 is a common starting point.[7]
-
Data Acquisition: Collect data for the duration of the chromatographic run. Identify peaks by comparing their retention times to those of known analytical standards. For MS detection, confirm identity by matching mass spectra to a reference library (e.g., NIST).
Visualizations
Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.
Caption: Relationship between GC parameters and the factors governing chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC × GC-TOFMS | MDPI [mdpi.com]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. nuft.edu.ua [nuft.edu.ua]
- 7. Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 9. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
- 10. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. cannabissciencetech.com [cannabissciencetech.com]
- 17. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Oxidative Degradation of Terpinolene in Formulations
Welcome to the Technical Support Center for the stabilization of terpinolene in pharmaceutical and cosmetic formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the oxidative degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in formulations?
A1: The primary cause of this compound degradation is oxidation. This compound is an unsaturated hydrocarbon with two double bonds in its structure, making it highly susceptible to attack by oxygen.[1] This process, known as autoxidation, can be initiated or accelerated by factors such as exposure to air (oxygen), light (photo-oxidation), and heat.[1][2]
Q2: What are the common degradation products of this compound?
A2: Oxidative degradation of this compound can lead to the formation of various byproducts, including peroxides, epoxides, and endoperoxides.[1] Further degradation can result in the formation of compounds like p-cymene (B1678584) and ascaridol.[1] These degradation products can alter the sensory properties (aroma and flavor) of the formulation and may also have different toxicological profiles.
Q3: How can I prevent or minimize the oxidative degradation of this compound?
A3: Minimizing this compound degradation involves a multi-faceted approach:
-
Use of Antioxidants: Incorporating antioxidants into your formulation is a primary strategy. These molecules act by scavenging free radicals and inhibiting the oxidation chain reaction.
-
Control of Environmental Factors: Protecting the formulation from light, heat, and oxygen is crucial. This can be achieved through appropriate packaging and storage conditions.
-
Advanced Formulation Strategies: Techniques like encapsulation (e.g., nanoemulsions) can create a protective barrier around this compound, shielding it from oxidative stressors.
Q4: Which antioxidants are most effective for stabilizing this compound?
A4: Both natural and synthetic antioxidants can be effective. Common choices include:
-
Natural Antioxidants: Tocopherols (Vitamin E) are widely used and effective.
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common synthetic options. The choice of antioxidant may depend on the formulation type, regulatory requirements, and desired shelf life. A combination of antioxidants, such as a primary antioxidant and a chelating agent, can sometimes provide synergistic protection.
Q5: How does packaging affect the stability of this compound?
A5: Packaging plays a critical role in this compound stability. Ideal packaging should:
-
Be Airtight: To minimize exposure to oxygen. Inert gas flushing (e.g., with nitrogen or argon) before sealing can further reduce oxygen levels.
-
Provide UV Protection: Amber or opaque containers should be used to protect the formulation from light.
-
Be Made of Non-Reactive Materials: The packaging material should not interact with the formulation components.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Off-odor or change in aroma of the formulation over time. | Oxidative degradation of this compound leading to the formation of aromatic byproducts. | - Confirm degradation using analytical methods (e.g., GC-MS).- Increase the concentration of the current antioxidant or test a different antioxidant (see Antioxidant Selection table below).- Evaluate the packaging for its ability to protect against oxygen and light. Consider switching to amber glass or other UV-protective, airtight containers.- Review storage conditions; ensure the product is stored in a cool, dark place. |
| Discoloration of the formulation (e.g., yellowing). | Formation of colored degradation products from this compound oxidation. | - Identify the degradation products via analytical techniques.- Implement or optimize an antioxidant system.- Protect the formulation from light exposure at all stages of manufacturing and storage. |
| Loss of this compound potency in the formulation. | Evaporation due to high volatility or oxidative degradation. | - Ensure processing temperatures are as low as possible.- Use tightly sealed containers during and after manufacturing.- Incorporate an effective antioxidant to prevent chemical degradation.- Consider encapsulation techniques to reduce volatility and oxidation. |
| Inconsistent stability results between batches. | Variability in raw material quality, processing conditions, or packaging. | - Ensure consistent quality of incoming this compound and other excipients.- Standardize manufacturing procedures, particularly mixing times and temperature exposure.- Implement rigorous quality control checks on packaging materials to ensure they meet specifications for air and light resistance. |
Data Summary
Table 1: Common Antioxidants for Terpene Stabilization
| Antioxidant | Type | Recommended Concentration Range (w/w) | Key Considerations |
| Butylated Hydroxytoluene (BHT) | Synthetic | 0.01% - 0.1% | Highly effective and widely used. May have regulatory restrictions in some regions. |
| Alpha-Tocopherol (Vitamin E) | Natural | 0.1% - 1.0% | Generally recognized as safe (GRAS). Can be less effective than synthetic antioxidants in some cases. |
| Ascorbic Acid (Vitamin C) | Natural | 0.05% - 0.2% | Water-soluble, making it suitable for aqueous or emulsion-based formulations. Often used in combination with other antioxidants. |
| Rosemary Extract | Natural | Varies by extract potency | Provides antioxidant activity through compounds like carnosic acid. Can impart its own aroma to the formulation. |
Note: The optimal concentration of an antioxidant should be determined through stability studies for each specific formulation.
Experimental Protocols
Protocol 1: Screening of Antioxidant Efficacy
Objective: To compare the effectiveness of different antioxidants in preventing this compound degradation in a model formulation.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or a representative formulation base).
-
Prepare individual stock solutions of the antioxidants to be tested (e.g., BHT, alpha-tocopherol) at known concentrations.
-
-
Sample Preparation:
-
Create a series of test samples by adding a specific concentration of each antioxidant to the this compound stock solution.
-
Include a control sample with no added antioxidant.
-
Prepare triplicate samples for each condition.
-
-
Forced Degradation Study:
-
Expose the samples to accelerated degradation conditions. This can include:
-
Thermal Stress: Place samples in an oven at a controlled temperature (e.g., 40°C or 50°C).
-
Photostability: Expose samples to a controlled light source (e.g., in a photostability chamber).
-
Oxidative Stress: For some formulations, bubbling air or adding a chemical oxidizing agent (e.g., hydrogen peroxide) can be used, though this is a more aggressive approach.
-
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each sample.
-
-
Analytical Measurement:
-
Quantify the remaining this compound concentration in each sample using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each antioxidant and the control.
-
Calculate the degradation rate for each condition. The antioxidant that results in the slowest degradation rate is the most effective under the tested conditions.
-
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
Objective: To identify and quantify this compound and its major oxidative degradation products.
Methodology:
-
Sample Preparation:
-
Dilute the formulation in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration appropriate for GC-MS analysis.
-
If necessary, perform a liquid-liquid extraction to isolate the terpenes from the formulation matrix.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, with an appropriate split ratio to avoid column overload.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature (e.g., 250°C) to separate the volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a mass range that includes the molecular ions and characteristic fragments of this compound and its expected degradation products (e.g., m/z 40-300).
-
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram and mass spectra for each sample.
-
Identify this compound and its degradation products by comparing their retention times and mass spectra to those of reference standards or by searching a mass spectral library (e.g., NIST).
-
Quantify the compounds by creating a calibration curve with certified reference standards.
-
Visualizations
Caption: Oxidative degradation pathway of this compound and the inhibitory action of antioxidants.
Caption: A logical workflow for troubleshooting this compound degradation in formulations.
References
Technical Support Center: Managing Terpinolene Volatility in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and reduce the volatility of terpinolene in your experimental setups, ensuring greater accuracy, reproducibility, and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound volatility and why is it a significant issue in experiments?
A1: this compound is a monoterpene with a relatively high vapor pressure at room temperature, meaning it evaporates easily.[1][2] This high volatility can lead to several experimental issues:
-
Inaccurate Concentrations: Evaporation can alter the concentration of this compound in your solutions over time, leading to errors in dosing and inconsistent assay results.[2][3]
-
Sample Loss: Significant amounts of the compound can be lost during procedural steps like solvent removal, heating, or even simple storage.[4][5]
-
Cross-Contamination: In setups with multiple open samples, such as 96-well plates, evaporated this compound can contaminate adjacent wells, leading to false positives.[6]
-
Safety Hazards: The accumulation of flammable this compound vapors in a poorly ventilated area can pose a fire risk.[3]
Q2: What primary environmental factors influence the rate of this compound evaporation?
A2: The volatility of this compound is primarily affected by temperature, light, and oxygen exposure.
-
Temperature: Higher temperatures increase the kinetic energy of this compound molecules, accelerating their escape into the vapor phase.[7][8] Even modest temperature increases can significantly raise the evaporation rate.[8][9] this compound's boiling point is approximately 186°C (366.8°F).[10][11]
-
Light: Exposure to UV light can cause the degradation of terpenes, breaking them down and reducing their concentration and potency.[5][10][12]
-
Oxygen: Prolonged exposure to oxygen can lead to oxidation, which alters the chemical structure and profile of terpenes.[5][12]
Q3: What are the best practices for storing pure this compound and its solutions?
A3: To minimize degradation and evaporative loss during storage, follow these guidelines:
-
Use Airtight Containers: Store this compound in tightly sealed, airtight containers. For extra security, caps (B75204) can be wrapped with parafilm or Teflon tape.[3][12]
-
Opt for UV-Protective Glass: Use amber or other UV-resistant glass containers to prevent photodegradation.[5][12]
-
Store in a Cool, Dark Place: Refrigerated conditions (typically 2°C to 8°C) are ideal for reducing the vapor pressure and slowing evaporation.[3][5]
-
Minimize Headspace: Use a container that is appropriately sized for the volume of the liquid to reduce the amount of air (oxygen) it is exposed to.
-
Consider Inert Gas: For long-term storage, flushing the container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.[12]
Q4: What is the quickest way to minimize this compound loss during routine handling and transfers?
A4: Minimizing the exposure time to open air is crucial.[3] Plan your workflow in advance and use tools that allow for rapid transfer, such as positive displacement pipettes for accurate measurement of volatile liquids. Ensure that containers are opened for the shortest possible time and are sealed immediately after use.[3] When working with larger volumes, conduct transfers within a fume hood to ensure safety and proper ventilation.[3]
Troubleshooting Guides
Problem 1: I'm losing a significant amount of this compound when removing solvents with a rotary evaporator.
Solution:
Standard high-vacuum rotary evaporation is often too aggressive for volatile compounds like this compound.[4]
-
Reduce Vacuum Strength: Operate the rotovap at the lowest possible vacuum setting that still allows for solvent evaporation.[4]
-
Control Temperature: Keep the bath temperature as low as possible. Terpenes can begin to evaporate at temperatures as low as 20-21°C.[8][10][11]
-
Use a Cold Trap: Ensure your rotovap setup includes an efficient cold trap (condenser). Using a dry ice/alcohol slurry (-75°C) or a specialized low-temperature cooling system (-85°C to -105°C) is highly effective at condensing and recovering volatile compounds before they reach the vacuum pump.[13][14][15]
-
Alternative Methods: If losses remain high, consider alternative, gentler methods for solvent removal, such as distillation at atmospheric pressure using a Vigreaux condenser or using a Kugelrohr apparatus.[4]
Problem 2: My this compound concentration is decreasing during reactions that require elevated temperatures.
Solution:
-
Use Sealed Reaction Vessels: For reactions requiring heat, a sealed-tube apparatus is the most effective way to prevent the escape of volatile reagents.[4]
-
Employ a Reflux Condenser: If a sealed tube is not feasible, use an efficient reflux condenser (such as a Vigreaux or Allihn condenser) to return the evaporated this compound to the reaction mixture.
-
Consider Encapsulation: For applications where sustained release at a specific temperature is needed, consider encapsulating the this compound. Microencapsulation can protect it from immediate volatilization and control its release.[16][17]
Problem 3: I'm observing inconsistent results in my cell-based assays using 96-well plates.
Solution:
Evaporation from the small volumes in multi-well plates is a well-known issue, particularly from the outer wells.
-
Use Plate Lids or Seals: The most straightforward solution is to use tight-fitting lids or adhesive plate seals to minimize evaporation.
-
Saturate the Atmosphere: Place sacrificial reservoirs of water or buffer in unused wells or around the plate within a secondary container to increase the local humidity, which reduces the evaporation gradient from your sample wells.[18]
-
Use a Liquid Overlay: Applying a layer of a non-miscible, inert liquid like mineral oil can effectively cap the aqueous solvent and prevent evaporation.[18]
-
Avoid Overfilling Wells: Fill wells to 75% or less of their maximum volume to reduce the risk of capillary action and splashing, which can contribute to cross-contamination.[6]
Data & Visualizations
Quantitative Data Summary
The following tables summarize key physical properties of this compound and compare different strategies for reducing its volatility.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molar Mass | 136.23 g/mol | [1] |
| Appearance | Water-white to pale amber liquid | [1][19] |
| Odor | Pine-like, lemon | [19] |
| Boiling Point | ~186°C (366.8°F) | [10][11] |
| Melting Point | < 25°C | [1] |
| Vapor Pressure | 0.495 mmHg @ 20°C0.74 mmHg @ 25°C | [1][19] |
| Specific Gravity | 0.861 (water=1) | [19] |
Table 2: Qualitative Comparison of Volatility Reduction Strategies
| Strategy | Principle | Effectiveness | Primary Application | Considerations |
| Temperature Control | Reduces vapor pressure | Moderate to High | Storage, Handling, Reactions | Requires refrigeration/cooling equipment; may slow reaction rates.[3][5] |
| Airtight/Sealed Containers | Physical containment | High | Storage, Reactions | Essential for all applications; risk of pressure buildup if heated.[3][4][12] |
| Cold Trap Condensation | Condenses vapor back to liquid | High | Vacuum Evaporation, Gas Streams | Requires cryogen (dry ice, liquid N₂) or mechanical cooler.[13][14][15] |
| Cyclodextrin Complexation | Encapsulates single molecules | High | Formulations, Aqueous Systems | Increases solubility and stability; requires protocol development.[20][21][22][23] |
| Microencapsulation | Creates a physical polymer barrier | High | Controlled/Sustained Release | Protects from environment; allows for triggered release.[16][17][24][25] |
| Inert Gas Blanket | Displaces oxygen | Moderate | Long-term Storage | Prevents oxidation; does not stop evaporation into headspace.[12] |
Diagrams and Workflows
The following diagrams illustrate key workflows and concepts for managing this compound volatility.
Caption: Decision workflow for selecting a suitable strategy to reduce this compound volatility.
References
- 1. This compound | C10H16 | CID 11463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. mobiustrimmer.com [mobiustrimmer.com]
- 6. biotage.com [biotage.com]
- 7. 11 Factors That Affect Terpene Boiling Points and Temperatures [goldcoastterpenes.com]
- 8. Surroundings Impact on Terpene Stability in Terpene-Infused Pre-Rolled Cones: The Role of Temperature, Humidity, and Light Exposure [jffhmt.avestia.com]
- 9. jffhmt.avestia.com [jffhmt.avestia.com]
- 10. us.hollandgreenscience.com [us.hollandgreenscience.com]
- 11. labdepotinc.com [labdepotinc.com]
- 12. rootsciences.com [rootsciences.com]
- 13. mrclab.com [mrclab.com]
- 14. vacaero.com [vacaero.com]
- 15. labconco.com [labconco.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. research.chalmers.se [research.chalmers.se]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. web.usm.my [web.usm.my]
Technical Support Center: Dealing with Assay Interference from Complex Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues of assay interference caused by complex plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it common with plant extracts?
A1: Assay interference refers to any instance where a substance within a sample leads to an incorrect test result, causing false positives or false negatives.[1] Plant extracts are complex mixtures of numerous compounds, which increases the likelihood of interference through various mechanisms.[1] These mechanisms include optical effects (color and fluorescence), chemical reactivity, and non-specific protein binding.[1] Additionally, many plant-derived compounds are known as Pan-Assay Interference Compounds (PAINS), which are notorious for appearing as frequent "hits" in high-throughput screening assays due to non-specific activity.[1]
Q2: What are the primary types of assay interference from plant extracts?
A2: Interference from plant extracts can be broadly categorized into four main types: optical, chemical, physical, and target-specific. A summary is provided in the table below.[1]
| Interference Type | Description | Examples |
| Optical | The extract's intrinsic properties interfere with the assay's detection method. | Colored compounds (e.g., chlorophyll, anthocyanins) absorbing light in colorimetric assays; fluorescent compounds causing high background (autofluorescence) in fluorescence-based assays.[2][3][4] |
| Chemical | Compounds in the extract chemically react with assay components. | Redox-active compounds interfering with assays that have redox-based endpoints; compounds that quench fluorescence signals.[1] |
| Physical | Compounds in the extract physically interact with assay components in a non-specific manner. | Tannins and other polyphenols non-specifically binding to and/or precipitating proteins (e.g., enzymes, antibodies).[2] Compound aggregation forming colloids that can sequester and inhibit enzymes.[5] |
| Target-Specific | Compounds that appear to be active but act through a non-specific mechanism related to the target. | Compounds that stabilize a reporter enzyme (like luciferase), leading to an apparent increase in signal in cell-based assays.[6] |
Q3: What are Pan-Assay Interference Compounds (PAINS)?
A3: Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as "hits" across a wide range of high-throughput screening assays.[1] Their activity is often non-specific and arises from assay interference rather than a selective interaction with the intended biological target.[1] It is crucial to identify and eliminate PAINS early in the drug discovery process to avoid wasting resources on false leads.[7]
Troubleshooting Guides
Issue 1: High Background or Unexpected Results in Absorbance-Based Assays (e.g., ELISA, MTT)
Question: My absorbance-based assay shows high background or my results are inconsistent when I test my plant extract. What should I do?
Answer: This is a common issue, often caused by the inherent color of the plant extract interfering with the colorimetric readout.[8]
Caption: Workflow for troubleshooting absorbance interference.
-
Prepare a Background Control: In a separate well of your assay plate, add the assay medium and your plant extract at the same final concentration used in the experimental wells. Do not add the cells, target enzyme, or detection reagents.[1]
-
Measure Absorbance: Read the absorbance of this control well at the same wavelength used for your assay.[1]
-
Correct Your Data: Subtract the absorbance value of the background control from the readings of your experimental wells.[1][8]
-
Further Action: If the background absorbance is very high, simple subtraction may not be sufficient. Consider sample cleanup methods to remove the interfering colored compounds.
Issue 2: High Background Fluorescence in Fluorescence-Based Assays
Question: My fluorescence assay has a very high background signal when I add my plant extract, masking any real signal. How can I fix this?
Answer: This is likely due to autofluorescence, where compounds in the extract naturally fluoresce at the excitation and emission wavelengths of your assay.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on the Use of Natural Pigments and Pigment Nanoparticle Adducts for Metal Detection Based on Colour Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. southernbiotech.com [southernbiotech.com]
Terpinolene Analysis: A Technical Support Guide for Method Validation in Regulatory Compliance
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for validating terpinolene analysis methods in a regulatory compliance environment. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Method Validation & Protocols
This section addresses common questions regarding the principles and execution of method validation for this compound analysis, aligning with regulatory expectations.
Q1: What are the essential parameters for validating a this compound analysis method according to regulatory guidelines like ICH Q2(R2)?
A1: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1] For regulatory compliance, validation must assess a specific set of performance characteristics as defined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[2][3] These parameters ensure the method is reliable, reproducible, and accurate for quantifying this compound.[4]
Table 1: Key Validation Parameters Based on ICH Q2(R2)
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from this compound, without interference from other components like impurities, degradation products, or matrix components.[5] | The this compound peak should be well-resolved from other peaks. Peak purity analysis (e.g., using a DAD or MS detector) should confirm homogeneity. |
| Linearity | To demonstrate a proportional relationship between the concentration of this compound and the analytical signal over a defined range.[5][6] | Correlation coefficient (r²) ≥ 0.99.[7][8] |
| Range | The interval between the upper and lower concentrations of this compound for which the method has been shown to have suitable precision, accuracy, and linearity.[1] | Typically 80% to 120% of the test concentration for assay methods.[9] |
| Accuracy | To show the closeness of the test results to the true value.[5] It is often expressed as percent recovery. | Recovery between 80% and 120% is generally acceptable.[7] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision. | Relative Standard Deviation (%RSD) ≤ 2% is common, but can be higher (e.g., <10%) depending on the sample matrix and concentration.[5][7] |
| Limit of Detection (LOD) | The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise (S/N) ratio ≥ 3.[9] |
| Limit of Quantitation (LOQ) | The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.[10] | Signal-to-Noise (S/N) ratio ≥ 10.[9] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate), indicating its reliability during normal usage.[6][11] | System suitability parameters should remain within acceptance criteria; %RSD of results should be minimal. |
Method Validation Workflow
Caption: A logical workflow for analytical method validation.
Q2: What is a typical and reliable analytical method for this compound analysis?
A2: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust, simple, and widely used technique for the quantitative analysis of volatile compounds like this compound.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used, especially when definitive identification is required.[12][13]
Experimental Protocol: GC-FID Method for this compound Quantification
-
Instrumentation: An Agilent 7890B GC system (or equivalent) equipped with a flame ionization detector (FID) and an autosampler is suitable.[7]
-
Sample Preparation:
-
Stock Standard (1000 µg/mL): Prepare a stock solution of this compound in a suitable solvent like ethyl acetate (B1210297) or methanol.[7]
-
Internal Standard (ISTD): An n-alkane such as n-tridecane can be used as an internal standard to improve precision.[7][8]
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare at least five calibration standards covering the expected concentration range (e.g., 1–100 µg/mL).[7] Add a constant concentration of ISTD to each standard.
-
Sample Extraction: Extract the sample matrix (e.g., cannabis flower, pharmaceutical formulation) with the chosen solvent using sonication for approximately 15 minutes.[7] Centrifuge the mixture and use the clear supernatant for analysis.[7]
-
-
GC-FID Conditions:
Table 2: Example GC-FID Operating Parameters
| Parameter | Setting |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent.[7] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[7] |
| Inlet Temperature | 250 °C.[7] |
| Injection Volume | 1-2 µL. |
| Split Ratio | 15:1 or as appropriate for the concentration.[7] |
| Oven Program | Start at 70 °C (hold 2 min), ramp at 3 °C/min to 85 °C, then adjust as needed for separation.[7] |
| Detector | FID. |
| Detector Temp. | 280 °C. |
Q3: What is a stability-indicating method (SIM) and why is it crucial for regulatory submissions?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API), in this case, this compound, free from interference from its degradation products, process impurities, and excipients.[6][14]
Its importance in a regulatory context is paramount because it provides evidence of how the quality of a drug substance or drug product varies over time under the influence of environmental factors like temperature, humidity, and light.[14] To develop a SIM, forced degradation (stress testing) studies are performed where the sample is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.[14] The analytical method must then prove its ability to separate the intact this compound peak from all degradant peaks, ensuring that a loss in potency is observable.[6]
Section 2: Troubleshooting Guide
This section provides solutions to common issues encountered during this compound analysis by GC.
Q4: My chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound. What are the potential causes and solutions?
A4: Poor peak shape compromises quantitation accuracy and reduces separation efficiency.[15] The most common causes are related to the inlet, column, or sample characteristics.
Table 3: Troubleshooting Poor Peak Shape
| Potential Cause | Recommended Solution(s) |
| Contaminated Inlet Liner | The inlet liner can accumulate non-volatile residues. Clean or replace the liner.[15] |
| Active Sites in the System | Terpenes can interact with active sites (e.g., exposed silica) in the liner or on the column head, causing tailing. Use a deactivated liner and trim 10-30 cm from the front of the column.[15] |
| Improper Column Installation | Ensure the column is installed at the correct depth in both the inlet and detector to avoid dead volume. |
| Column Overload | The sample concentration is too high, causing fronting. Dilute the sample or increase the split ratio. |
| Incompatible Solvent | The sample solvent may not be compatible with the column's stationary phase. Ensure the solvent is appropriate for a non-polar or mid-polar column. |
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to diagnosing GC peak tailing.
Q5: I'm observing low recovery of this compound. Why is this happening and how can I prevent it?
A5: Low recovery is a significant issue, particularly for volatile monoterpenes like this compound.[16] The primary cause is analyte loss during sample preparation and storage.
-
Cause 1: Volatilization: Terpenes have low boiling points and can easily evaporate, especially during sample processing steps that generate heat (e.g., grinding).[16]
-
Solution: Keep samples, standards, and solvents chilled throughout the preparation process.[16] If grinding solid material, consider doing so under liquid nitrogen or freezing the sample beforehand to prevent heat-induced volatilization.[16] Minimize the time samples are exposed to ambient temperatures.
-
-
Cause 2: Adsorption: Active sites in vials or on particles in an unfiltered extract can adsorb terpenes.
-
Solution: Use deactivated glass vials for samples and standards. Ensure that sample extracts are properly centrifuged or filtered (using a compatible filter material like PTFE) before injection.[13]
-
-
Cause 3: Degradation: this compound can be susceptible to degradation from exposure to light or air (oxidation).
-
Solution: Store stock solutions and samples in amber vials to protect them from light and keep them tightly capped. Analyze samples as quickly as possible after preparation.
-
Q6: My chromatogram has "ghost peaks" appearing in blank runs. What are they and how do I get rid of them?
A6: Ghost peaks are unexpected signals that appear in chromatograms, even when injecting a pure solvent blank.[15] They typically arise from contamination within the GC system.
-
Cause 1: Septum Bleed: Particles from a degraded injection port septum can enter the inlet liner and release volatile compounds during a run.
-
Solution: Replace the septum regularly as part of routine maintenance.[15] Use high-quality, low-bleed septa.
-
-
Cause 2: Sample Carryover: Residue from a previous, highly concentrated sample can remain in the syringe or inlet and elute in a subsequent run.
-
Solution: Implement a rigorous syringe cleaning protocol with multiple solvent washes between injections. Run a solvent blank after a high-concentration sample to check for carryover. If carryover persists, clean or replace the inlet liner.[15]
-
-
Cause 3: Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or the solvent used for blanks and sample dilution can introduce contaminants.
-
Solution: Ensure high-purity carrier gas is used with appropriate gas purifiers installed. Verify the purity of all solvents by injecting a new batch as a blank.[15]
-
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. qbdgroup.com [qbdgroup.com]
- 4. labstat.com [labstat.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 16. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
Technical Support Center: Enhancing the Solubility of Terpinolene for In Vitro Assays
Welcome to the technical support center for the effective utilization of terpinolene in in vitro research. This compound, a cyclic monoterpene found in various essential oils, possesses promising biological activities, including anti-inflammatory and antioxidant effects.[1] However, its hydrophobic nature and low aqueous solubility present significant challenges for researchers in achieving accurate and reproducible results in cell-based assays.
This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the cell culture medium?
A1: this compound is a hydrophobic molecule with very low water solubility, reported to be approximately 9.5 mg/L at 25°C.[2] Direct addition of this compound to aqueous solutions like cell culture media will result in poor dispersion and the formation of an oily layer or precipitate. To overcome this, a solubilization strategy is necessary.
Q2: What are the primary methods for solubilizing this compound for in vitro studies?
A2: The most common and effective methods for enhancing the solubility of this compound for cell-based assays are:
-
Co-Solvent Method: Dissolving this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution, which is then diluted into the aqueous assay medium.
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the nonpolar this compound molecule within the hydrophobic core of a cyclodextrin molecule, forming a water-soluble complex.
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is recommended, with 0.1% being ideal for sensitive cells or long-term incubation.[3] It is crucial to determine the specific tolerance of your cell line by performing a vehicle control experiment.
Q4: My this compound dissolved in DMSO, but it precipitated when added to the medium. What should I do?
A4: This phenomenon is known as "solvent shock" and is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous solution. To prevent this, you should:
-
Use a stepwise dilution: Instead of a single large dilution, perform one or more intermediate dilution steps.
-
Add the stock solution dropwise: Slowly add the this compound stock solution to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[4]
-
Pre-spike the medium: Add pure DMSO to your culture medium to match the final desired vehicle concentration before adding the this compound stock solution.[5]
Q5: Can this compound's volatility affect my experiment?
A5: Yes, this compound is a volatile compound, and its evaporation from the culture plate can lead to a decrease in the effective concentration over time, particularly during long incubation periods.[6][7][8] To mitigate this, use culture plates with tight-fitting lids, seal plates with parafilm for long-term experiments where gas exchange is not critical, and minimize the time plates are outside the incubator.
Q6: Could this compound interfere with my cell viability assay?
A6: Terpenes and other natural compounds with antioxidant properties have been reported to interfere with colorimetric viability assays that use tetrazolium salts, such as the MTT assay.[9][10][11][12][13] This is because these compounds can directly reduce the tetrazolium salt to formazan, leading to a false-positive signal of increased cell viability. It is advisable to use an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue), or to perform thorough controls, including a cell-free assay to test for direct reduction of the tetrazolium salt by this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily layer or precipitate observed immediately after adding this compound to the medium. | 1. Direct addition of pure this compound to the medium. 2. "Solvent shock" from rapid dilution of a concentrated stock. 3. The desired final concentration exceeds the solubility limit. | 1. Always prepare a stock solution using a suitable solvent (e.g., DMSO) or a cyclodextrin formulation. 2. Follow the protocol for diluting the stock solution: add it dropwise to pre-warmed medium while vortexing. 3. Determine the maximum soluble concentration of your this compound formulation in the cell culture medium (see Experimental Protocols). |
| Medium appears clear initially but becomes cloudy or shows a precipitate after incubation. | 1. Temperature change affecting solubility. 2. Interaction with components in the cell culture medium (e.g., serum proteins). 3. Evaporation of the solvent, leading to an increase in the effective this compound concentration. | 1. Ensure the incubator maintains a stable temperature. 2. Test the stability of your this compound formulation in a simpler buffered solution (e.g., PBS) to see if media components are the issue. 3. Minimize evaporation by using plates with tight-fitting lids or sealing with parafilm. |
| Inconsistent or non-reproducible results between experiments. | 1. Incomplete dissolution of the stock solution. 2. Degradation of this compound in the stock solution due to repeated freeze-thaw cycles. 3. Loss of this compound due to volatility. 4. Adsorption of this compound to plastic labware.[14][15] | 1. Visually inspect your stock solution before each use to ensure it is clear and free of precipitates. Gentle warming or sonication may be required. 2. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. 3. Prepare working solutions immediately before use and minimize the time they are exposed to the open air. 4. Consider using glass or low-adhesion polypropylene (B1209903) labware for preparing and storing solutions. |
| High background or unexpected results in colorimetric or fluorescent assays. | 1. Direct interference of this compound with the assay reagents (e.g., reduction of MTT). 2. Intrinsic fluorescence of this compound or its formulation. | 1. Run a cell-free control to check for direct interaction between your this compound formulation and the assay reagents. 2. Measure the background fluorescence of the this compound formulation in the assay buffer. |
Quantitative Data Summary
The following tables provide a summary of the solubility and physical properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆ | [2][16] |
| Molecular Weight | 136.23 g/mol | [2][16] |
| Appearance | Colorless to pale yellow liquid | [2][16] |
| Density | 0.861 g/mL at 25°C | [16] |
| Boiling Point | 184-185°C | [16] |
| LogP | 4.47 | [2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Remarks | Reference(s) |
| Water | 9.5 mg/L (approx. 0.07 mM) at 25°C | Very poorly soluble | [2] |
| Ethanol | Soluble | Miscible | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | While specific quantitative data is not readily available, terpenes are generally highly soluble in DMSO. | [17] |
| Chloroform | Slightly Soluble | - | [16] |
| Methanol | Slightly Soluble | - | [16] |
| Aqueous β-Cyclodextrin Solution | Increased | Solubility increases with cyclodextrin concentration. Branched cyclodextrins show greater solubilizing ability for terpenes than standard β-cyclodextrin.[18][19] | [18][19][20][21] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (liquid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required volume of this compound:
-
Molecular Weight (MW) of this compound = 136.23 g/mol
-
Density of this compound = 0.861 g/mL
-
To prepare 1 mL of a 10 mM stock solution, you need 1.3623 mg of this compound.
-
Volume (µL) = (Mass (mg) / Density (g/mL)) = (1.3623 mg / 0.861 g/mL) = 1.58 µL
-
-
Dispensing this compound:
-
In a sterile microcentrifuge tube, add 1.58 µL of this compound using a calibrated micropipette.
-
-
Adding DMSO:
-
Add 998.42 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound to bring the total volume to 1 mL.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and free of any oily droplets.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution for Cell Treatment
This protocol details the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilution (optional but recommended):
-
To prepare a 100 µM final concentration, you can first make a 1 mM intermediate solution.
-
Add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium. Vortex gently.
-
-
Prepare the final working solution:
-
To achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 999 µL of pre-warmed cell culture medium.
-
Crucially: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to prevent precipitation.[4]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For a 1:1000 dilution, this would be 1 µL of DMSO in 999 µL of medium, resulting in a final DMSO concentration of 0.1%.
-
-
Immediate Use:
-
It is recommended to prepare the working solutions fresh for each experiment and use them immediately to ensure stability and minimize evaporation.
-
Protocol 3: Phase Solubility Study to Determine Maximum Soluble Concentration
This protocol helps determine the highest concentration of a this compound formulation that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound stock solution (e.g., in DMSO or as a cyclodextrin complex)
-
Your specific cell culture medium (serum-free and serum-containing)
-
Sterile clear microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of dilutions: Prepare a range of concentrations of your this compound formulation in the cell culture medium, bracketing your expected working concentrations.
-
Incubate: Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for the intended duration of your assay.
-
Visual Inspection: After incubation, visually inspect each concentration against a light source for any signs of precipitation or cloudiness.
-
Spectrophotometric Measurement (Optional):
-
Transfer the solutions to a 96-well plate.
-
Measure the absorbance at a wavelength where light scattering can be detected (e.g., 600 nm). An increase in absorbance compared to the vehicle control indicates the presence of a precipitate.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and does not show an increase in light scattering is considered the maximum soluble concentration for your experimental conditions.
Signaling Pathway Diagrams
This compound has been shown to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways such as NF-κB and the enzyme Cyclooxygenase-2 (COX-2).
Caption: A general workflow for preparing this compound for in vitro assays.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.
Caption: The COX-2 pathway, a potential target for the anti-inflammatory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H16 | CID 11463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tabaslab.com [tabaslab.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. labobaza.pl [labobaza.pl]
- 9. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 15. researchgate.net [researchgate.net]
- 16. 586-62-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Effects of branched cyclodextrins on the solubility and stability of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Solubility and Stability of β-Cyclodextrin-Terpineol Inclusion Complex as Affected by Water [ri.conicet.gov.ar]
- 21. researchgate.net [researchgate.net]
selecting appropriate internal standards for terpinolene quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the appropriate selection and use of internal standards for the quantification of terpinolene, primarily using gas chromatography (GC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of this compound quantification using an internal standard.
Question: My internal standard peak is co-eluting with this compound or another component in my sample matrix. What should I do?
Answer: Co-elution is a common issue that can lead to inaccurate quantification. Here are several steps to troubleshoot this problem:
-
Optimize GC Method:
-
Temperature Program: Modify the oven temperature ramp rate. A slower ramp rate can often improve the separation between closely eluting peaks.
-
Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas (e.g., Helium). An optimal flow rate will maximize column efficiency and improve resolution.
-
Column Selection: If optimization of the current method is unsuccessful, consider using a GC column with a different stationary phase polarity. A column with a different selectivity may resolve the co-eluting peaks.
-
-
Select an Alternative Internal Standard: Choose a different internal standard that has a significantly different retention time from this compound and other matrix components under your current chromatographic conditions. Refer to the FAQ section for guidance on selecting an appropriate internal standard.
Question: The peak area of my internal standard is inconsistent across different samples and standards. Why is this happening and how can I fix it?
Answer: Inconsistent internal standard peak areas can compromise the precision and accuracy of your results.[1] Several factors could be responsible:
-
Inaccurate Pipetting: Ensure that the internal standard is added precisely and consistently to every sample, standard, and blank. Use calibrated micropipettes and consistent pipetting techniques.
-
Sample Preparation Variability: Variations in the sample preparation process, such as extraction or dilution steps, can affect the final concentration of the internal standard.[2] Ensure each sample is treated identically.
-
Injector Issues: Problems with the GC injector, such as a leaking septum or a contaminated liner, can lead to variable injection volumes. Perform regular maintenance on the injector system.
-
Internal Standard Volatility: If the internal standard is highly volatile, it may evaporate from the sample vial before analysis, leading to lower peak areas. Ensure vials are properly sealed and minimize the time samples spend at room temperature before injection.
-
Detector Saturation: Injecting too high a concentration of the internal standard can saturate the detector, leading to non-linear responses and inconsistent peak areas.[3] Ensure the internal standard concentration is within the linear range of the detector.
Question: I am observing poor recovery of my internal standard. What are the potential causes and solutions?
Answer: Low recovery of the internal standard can indicate issues with the sample preparation or analytical method.
-
Extraction Inefficiency: The chosen extraction solvent and method may not be efficient for the internal standard. Ensure the solvent is compatible with the chemical properties of the internal standard. You may need to optimize the extraction parameters, such as solvent volume, extraction time, or pH.
-
Matrix Effects: Components in the sample matrix can interfere with the extraction or chromatographic analysis of the internal standard, leading to signal suppression or enhancement.[4] A matrix-matched calibration curve or a standard addition method can help to mitigate these effects.
-
Adsorption: The internal standard may be adsorbing to active sites in the GC system (e.g., injector liner, column). Using a deactivated liner and column can help to minimize this issue.
Frequently Asked Questions (FAQs)
Q1: What are the key criteria for selecting a suitable internal standard for this compound quantification?
A1: The ideal internal standard (IS) for this compound quantification should possess the following characteristics:
-
Chemical Similarity: It should be structurally and chemically similar to this compound to ensure comparable behavior during sample preparation and analysis.[4][5]
-
Chromatographic Resolution: The IS must be well-separated from this compound and any other components in the sample matrix to avoid peak overlap.[6] A resolution factor (Rs) greater than 1.5 is generally considered baseline separation.[6]
-
Absence in Samples: The selected compound must not be naturally present in the samples being analyzed.[4][7]
-
Stability: The IS should be chemically stable throughout the entire analytical procedure, from sample preparation to final detection.[5]
-
Purity: A high-purity internal standard is essential to avoid the introduction of interfering impurities.[5]
-
Appropriate Concentration: The concentration of the IS should be similar to the expected concentration of this compound in the samples to ensure both peaks are within the detector's linear range.[2]
Q2: What are some commonly used internal standards for this compound and other terpene analysis by GC?
A2: Several compounds are commonly used as internal standards for terpene analysis. The choice often depends on the specific sample matrix and the other terpenes being analyzed. Some examples include:
-
n-Alkanes: n-Tridecane and dodecane (B42187) are frequently used because they are chemically inert and often elute in a region of the chromatogram with few interferences.[8][9]
-
Other Terpenoids: Compounds like thymol (B1683141) can be used, provided they are not present in the sample and are well-resolved from the analytes of interest.[10]
-
Aromatic Hydrocarbons: For certain applications, compounds like 2-fluorobiphenyl (B19388) have been successfully employed as internal standards.[11]
-
Isotopically Labeled Standards: For GC-MS analysis, isotopically labeled analogs of the analyte (e.g., this compound-d6) are the gold standard as they have nearly identical chemical and physical properties to the unlabeled analyte, but can be distinguished by their mass-to-charge ratio.[4] A deuterated standard like (±)-linalool-d3 has also been used in terpene analysis.[12]
Q3: When should I add the internal standard to my samples?
A3: To achieve the best results, the internal standard should be added as early as possible in the sample preparation workflow.[2] Adding the IS at the beginning of the process helps to correct for any analyte loss that may occur during extraction, concentration, and other sample handling steps.[6]
Q4: Can I use the same internal standard for quantifying multiple terpenes in a single run?
A4: Yes, it is possible to use a single internal standard to quantify multiple terpenes, provided that the IS behaves similarly to all the analytes of interest in terms of extraction efficiency and detector response.[6] However, for methods with a wide range of analyte polarities and volatilities, it may be more accurate to use multiple internal standards, with each one closely matching the properties of a specific group of analytes.[4]
Quantitative Data Summary
The following table summarizes typical performance data from validated GC methods for terpene quantification using an internal standard. This data can serve as a benchmark for your own method development and validation.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [8][9] |
| Limit of Detection (LOD) | 0.25 - 0.3 µg/mL | [8][9][13] |
| Limit of Quantification (LOQ) | 0.75 - 1.0 µg/mL | [8][9][13] |
| Accuracy (% Recovery) | 89% - 111% | [8][9] |
| Precision (RSD%) | < 10% | [8][9] |
Detailed Experimental Protocol: Quantification of this compound by GC-FID
This protocol provides a general methodology for the quantification of this compound in a liquid matrix using an internal standard with a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
1. Materials and Reagents
-
This compound standard (≥85% purity)
-
n-Tridecane (internal standard, ≥99% purity)
-
Ethyl acetate (B1210297) (GC grade)
-
Sample containing this compound
2. Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of n-tridecane and dissolve it in 100 mL of ethyl acetate.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the this compound stock solution. To each calibration standard, add a constant concentration of the internal standard (e.g., 100 µg/mL). For example, to prepare a 50 µg/mL this compound standard, mix 5 mL of the 1000 µg/mL this compound stock, 10 mL of the 1000 µg/mL IS stock, and bring the final volume to 100 mL with ethyl acetate.
3. Sample Preparation
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Add the internal standard solution to achieve the same final concentration as in the calibration standards (e.g., 100 µg/mL).
-
Dilute to the final volume with ethyl acetate.
-
Vortex the solution to ensure homogeneity.
4. GC-FID Instrumentation and Conditions
-
GC System: Agilent 7890B GC system or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Split mode with a split ratio of 15:1.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 3°C/min to 85°C.
-
-
Detector: FID at 250°C.
-
Injection Volume: 1 µL.
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard (n-tridecane) in both the calibration standards and the samples.
-
Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards:
-
RF = (Area_this compound / Conc_this compound) / (Area_IS / Conc_IS)
-
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples by using the peak area ratio from the sample chromatogram and the calibration curve.
Visualizations
Caption: Workflow for selecting an appropriate internal standard.
Caption: Troubleshooting common issues in this compound quantification.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. Choosing an Internal Standard [restek.com]
- 5. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. reddit.com [reddit.com]
- 8. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. agilent.com [agilent.com]
- 12. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
impact of thermal degradation on terpinolene analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the thermal degradation of terpinolene during gas chromatography (GC) analysis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a monoterpene found in various plants, including cannabis, and is known for its distinctive fresh, piney, and floral aroma.[1] In the pharmaceutical and drug development fields, accurate quantification of this compound is crucial for the chemical profiling of botanical extracts, ensuring product consistency, and for research into its potential therapeutic effects as part of the "entourage effect".[2]
Q2: What causes this compound degradation during GC analysis?
A2: this compound is a thermally labile compound, meaning it is susceptible to degradation at elevated temperatures. The primary cause of degradation during GC analysis is the high temperature of the injection port, which can lead to isomerization and fragmentation of the this compound molecule.[3] Active sites within the GC inlet liner, particularly those with glass wool, can also catalytically promote degradation.[4]
Q3: What are the common degradation products of this compound?
A3: Thermal degradation of this compound can result in the formation of various other compounds. One of the major degradation products identified is p-isopropenyltoluene.[5] Additionally, like many other monoterpenes, this compound can degrade to form p-cymene (B1678584) through dehydrogenation.[6][7] Isomerization can also occur, potentially leading to the formation of other terpenes such as α-terpinene and γ-terpinene.[3][8]
Q4: How can I recognize this compound degradation in my chromatogram?
A4: Signs of this compound degradation in your chromatogram include:
-
Reduced peak area for this compound: This indicates a loss of the target analyte.
-
Poor peak shape: Tailing or fronting of the this compound peak can suggest interaction with active sites or thermal breakdown.
-
Appearance of unexpected peaks: The presence of degradation products like p-isopropenyltoluene or p-cymene that were not in the original sample.
-
Poor reproducibility: Inconsistent quantification of this compound across multiple injections of the same sample.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound analysis that may be related to thermal degradation.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No this compound Peak | High inlet temperature causing complete or significant degradation. | Lower the injector temperature. Start at 200°C and incrementally decrease. Consider using a cold injection technique like on-column or programmable temperature vaporization (PTV) injection.[9] | Increased this compound peak area and improved recovery. |
| Active sites in the inlet liner. | Replace the inlet liner with a new, deactivated (silanized) liner. Avoid liners with glass wool if possible, or ensure the wool is also deactivated.[4] | Reduced analyte loss and better peak symmetry. | |
| Peak Tailing for this compound | Adsorption on active sites in the liner or column. | Use a deactivated liner. Trim the first few centimeters of the column's inlet side. | Sharper, more symmetrical this compound peak. |
| Column overload. | Dilute the sample or reduce the injection volume. | Improved peak shape. | |
| Appearance of Unidentified Peaks | Thermal degradation of this compound. | Lower the inlet temperature. Confirm the identity of new peaks by mass spectrometry (MS) and compare with known degradation products like p-cymene and p-isopropenyltoluene. | Reduction or elimination of degradation product peaks and a corresponding increase in the this compound peak. |
| Sample matrix interference. | Analyze a blank matrix sample to identify interfering compounds. Optimize the temperature program to improve separation. | Clearer chromatogram with better resolution between this compound and matrix components. | |
| Poor Reproducibility of this compound Area | Inconsistent degradation due to fluctuating inlet temperature or active site variability. | Ensure the GC inlet temperature is stable. Implement a regular maintenance schedule for replacing the inlet liner and septum. | Improved precision of this compound quantification (lower %RSD). |
| Sample preparation variability. | Ensure consistent sample extraction and dilution procedures. | More consistent analytical results. |
Experimental Protocols
To minimize the thermal degradation of this compound, it is crucial to optimize the analytical method. Below are recommended starting parameters for a GC-MS method and suggestions for alternative injection techniques.
Optimized GC-MS Method for this compound Analysis
This method is a starting point and may require further optimization based on your specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Split (e.g., 15:1 ratio) | Minimizes residence time in the hot inlet.[10] |
| Inlet Temperature | 200°C (or lower) | Reduces thermal stress on this compound.[11] |
| Liner | Deactivated, single taper | Minimizes active sites for catalytic degradation.[4] |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1.2 mL/min (constant flow) | Provides good chromatographic efficiency.[10] |
| Oven Program | Initial: 60°C (hold 2 min) Ramp: 5°C/min to 150°C Ramp: 20°C/min to 250°C (hold 2 min) | Balances separation of volatile terpenes with reasonable analysis time. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A common non-polar column suitable for terpene analysis.[10] |
| MS Source Temp. | 230°C | Standard temperature for good ionization. |
| MS Quad Temp. | 150°C | Standard temperature for good mass filtering. |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | SIM mode can offer higher sensitivity if target degradation products are known. |
Cold Injection Techniques
For highly sensitive or quantitative analyses where minimizing degradation is paramount, consider using cold injection techniques.
-
Programmable Temperature Vaporization (PTV) Injection: The sample is injected into a cold inlet, which is then rapidly heated to transfer the analytes to the column. This method reduces the thermal stress on the analytes during injection.[9]
-
On-Column Injection: The sample is directly injected into the column at a low oven temperature. This technique completely avoids a hot inlet, making it ideal for thermally labile compounds.[1]
Visualizations
Caption: Thermal degradation pathways of this compound in a GC system.
Caption: A systematic workflow for troubleshooting this compound analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. The Limonene Biorefinery: From Extractive Technologies to Its Catalytic Upgrading into p-Cymene [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Technical Support Center: Ensuring Reproducibility in Terpinolene Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible terpinolene bioactivity assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound bioactivity assays?
A1: The primary sources of variability in this compound bioactivity assays stem from its physicochemical properties and experimental design. Key factors include:
-
Volatility: this compound is a volatile monoterpene, and improper handling can lead to significant loss of the compound during sample preparation and incubation, resulting in lower effective concentrations than intended.[1]
-
Instability: Terpenes can be sensitive to light, temperature, and oxygen, leading to degradation.[2][3][4] The formation of degradation products can alter the bioactivity and introduce confounding variables.
-
Solvent Effects: The choice of solvent for dissolving this compound and the final concentration in the cell culture medium can impact cell viability and assay results.[5][6][7] High concentrations of solvents like DMSO can be toxic to cells.
-
Cell Line Differences: Different cell types exhibit varying sensitivities to this compound.[8] The physiological state of the cells, including passage number and cell density, can also influence the experimental outcome.[8][9]
-
Assay-Specific Interferences: Terpenes can interfere with certain assay components. For example, they may interact with MTT dye or LDH enzyme, leading to inaccurate cytotoxicity measurements.[10]
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: To maintain the integrity of this compound stock solutions, follow these best practices:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[5][7]
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to the final assay, keeping the final solvent concentration below 0.5% to avoid solvent-induced cytotoxicity.[5][6]
-
Storage Conditions: Store stock solutions in amber glass vials at -20°C or -80°C to protect from light and heat.[1] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Handling Precautions: When preparing dilutions, keep solutions on ice to minimize evaporation.[1]
Q3: My results are inconsistent between experiments. What are some common troubleshooting steps?
A3: Inconsistent results are a common challenge. A systematic approach to troubleshooting can help identify the source of the variability:
-
Repeat the Experiment: If an experiment fails once, it's often worth repeating it with careful attention to the protocol before making significant changes. Simple human error can sometimes be the cause.[11]
-
Include Proper Controls: Ensure you are using both positive and negative controls in every experiment.[11] A positive control is a compound known to produce the expected effect, while a negative control is the vehicle (solvent) used to dissolve the this compound.
-
Verify Compound Integrity: If possible, verify the purity and concentration of your this compound stock solution using analytical methods like GC-MS.[2]
-
Check Cell Health: Regularly monitor your cell cultures for signs of stress or contamination. Perform cell viability assays to ensure that the observed effects are not due to general cytotoxicity.
-
Standardize Procedures: Ensure all experimental parameters, such as incubation times, cell seeding densities, and reagent concentrations, are kept consistent across all experiments.
Section 2: Troubleshooting Guides
Guide 1: Antioxidant Assays (DPPH & ABTS)
| Problem | Possible Cause | Recommended Solution |
| Low or no antioxidant activity detected. | This compound degradation. | Prepare fresh dilutions of this compound for each experiment. Protect solutions from light and heat. |
| Incorrect assay wavelength. | Ensure the spectrophotometer is set to the correct wavelength for the assay being performed (approx. 517 nm for DPPH and 734 nm for ABTS).[12] | |
| Insufficient incubation time. | Optimize the incubation time for the reaction between this compound and the radical solution. Some antioxidants react slowly. | |
| High variability between replicates. | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| This compound volatility. | Keep plates covered during incubation to minimize evaporation. | |
| Color interference from the sample. | This compound or impurities may absorb light at the assay wavelength. | Run a sample blank containing this compound without the DPPH or ABTS radical to subtract the background absorbance. |
Guide 2: Anti-Inflammatory Assays (Nitric Oxide Assay)
| Problem | Possible Cause | Recommended Solution | | :--- | :--- | High background nitric oxide (NO) levels in unstimulated cells. | | | Cell stress or contamination. | Check cells for mycoplasma contamination. Ensure cells are not overgrown or stressed. | | | Reagent contamination. | Use fresh, sterile reagents and culture media. | | No inhibition of NO production by this compound. | this compound is not active at the tested concentrations. | Perform a dose-response experiment with a wider range of this compound concentrations. | | | this compound is cytotoxic at the tested concentrations. | Perform a concurrent cell viability assay (e.g., MTT or LDH) to ensure that the reduction in NO is not due to cell death.[13] | | Inconsistent results. | Variability in cell seeding density. | Ensure a uniform cell number is seeded in each well. | | | Incomplete mixing of Griess reagent. | Mix the Griess reagent thoroughly with the cell supernatant before measuring absorbance. |
Guide 3: Cytotoxicity Assays (MTT & LDH)
| Problem | Possible Cause | Recommended Solution |
| False-positive results in MTT assay (apparent increase in viability). | This compound reduces MTT directly. | Run a control with this compound in cell-free medium to check for direct reduction of MTT. |
| False-negative results in MTT assay (apparent decrease in viability). | This compound inhibits formazan (B1609692) crystal solubilization. | Ensure complete solubilization of formazan crystals by adding DMSO and incubating with gentle agitation.[10] |
| High background in LDH assay. | Mechanical cell damage during handling. | Handle cells gently during seeding and treatment. Avoid vigorous pipetting. |
| Spontaneous cell death in control wells. | Optimize cell seeding density and ensure the use of healthy, low-passage number cells. | |
| Interference with LDH enzyme activity. | This compound may inhibit or enhance LDH enzyme activity. | Test for interference by adding this compound to the LDH reaction mixture in a cell-free system.[10] |
Section 3: Experimental Protocols & Data
Protocol 1: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[12]
Methodology:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
Protocol 2: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
Principle: This assay measures the production of nitric oxide by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[13][14][15]
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[13]
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, or 72 hours).[16]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary
| Assay | Terpene | Cell Line | Reported Activity (IC50 / Effect) | Reference |
| Anti-inflammatory (NO Production) | Guaiene | RAW 264.7 | 53.3 ± 2.4% inhibition | [14] |
| m-Cymene | RAW 264.7 | 38.1 ± 0.6% inhibition | [14] | |
| Cytotoxicity (MTT) | (R)-(+)-limonene | Colon Tumor | IC50 = 171.4 µg/mL | [5] |
| (-)-α-pinene | Colon Tumor | IC50 = 206.3 µg/mL | [5] | |
| Perillyl alcohol | Colon Tumor | IC50 = 98.8 µg/mL | [5] | |
| Antioxidant (DPPH) | Eugenol | - | IC50 = 10.2 µg/mL | |
| Thymol | - | IC50 = 11.2 µg/mL | ||
| Carvacrol | - | IC50 = 11.5 µg/mL |
Section 4: Visualizations
Caption: General workflow for in vitro this compound bioactivity assays.
Caption: this compound's potential anti-inflammatory mechanism via NF-κB.
Caption: Principle of DPPH and ABTS antioxidant assays.
References
- 1. labcompare.com [labcompare.com]
- 2. How to Use Terpenes: A Complete Guide for Product Formulation | Terpene Belt Farms [terpenebeltfarms.com]
- 3. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. The Anti-Inflammatory Properties of Terpenoids from Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Terpinolene's Antioxidant Activity with Other Monoterpenes
Published: December 18, 2025
This guide provides a comparative analysis of the antioxidant activity of terpinolene against other common monoterpenes. Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units and are found in the essential oils of many plants. They are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3][4] this compound, a cyclic monoterpene found in sources like pine trees, tea tree, and apples, has demonstrated notable antioxidant properties, including the ability to prevent the oxidation of low-density lipoproteins (LDL), a key factor in atherogenesis.[5][6][7] This document synthesizes experimental data from various studies to offer an objective comparison for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of monoterpenes is commonly evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results are often expressed as IC50 or EC50 values, which represent the concentration of the substance required to inhibit 50% of the radical activity. A lower IC50/EC50 value indicates stronger antioxidant activity.
The following table summarizes quantitative data from multiple studies. It is important to note that direct comparison of values between different studies can be challenging due to variations in experimental conditions, reagents, and protocols.
| Monoterpene | Assay | Reported IC50 / EC50 Value | Source(s) |
| This compound | Lipid Peroxidation | >80% inhibition (comparable to γ-terpinene) | [8] |
| LDL Oxidation | Effective prevention | [7] | |
| Limonene (B3431351) | DPPH | 93.16 ± 1.56 µg/mL | [9] |
| Acetylcholinesterase Inhibition | 7.7 µg/mL | [10] | |
| α-Pinene | DPPH | 310 ± 10 µg/mL | [11][12] |
| FRAP | 238 ± 18.92 µg/mL | [11][12] | |
| DPPH Inhibition | 47.9 ± 2.78 % | [13] | |
| ABTS Inhibition | 49.28 ± 3.55 % | [13] | |
| Myrcene (B1677589) | DPPH Inhibition | 29.22 ± 6 % | [13] |
| ABTS Inhibition | No radical inhibition detected | [13] | |
| α-Phellandrene | DPPH | 204.30 ± 31.29 mg/mL | [14] |
| α-Terpinene | DPPH | 242.30 ± 30.28 mg/mL | [14] |
Analysis: The available data indicates that different monoterpenes exhibit a wide range of antioxidant activities. While direct IC50 values for this compound in common radical scavenging assays are not as frequently reported as for other monoterpenes like limonene and α-pinene, studies highlight its efficacy in more complex biological systems, such as preventing LDL oxidation.[7] For instance, one study demonstrated that this compound and γ-terpinene inhibited lipid peroxidation by over 80%, an effect comparable to the standard antioxidant butylated hydroxytoluene (BHT).[8] In contrast, α-pinene and myrcene have shown weaker direct radical scavenging activity in some assays.[13] Monoterpenes like α-phellandrene and α-terpinene have also demonstrated notable DPPH radical scavenging abilities.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the antioxidant activity of monoterpenes.
1. DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured spectrophotometrically.
-
General Procedure:
-
A stock solution of the monoterpene is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Various concentrations of the test substance are added to a solution of DPPH in methanol.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample (containing the solvent instead of the antioxidant) is also measured.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[13]
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured by absorbance.
-
General Procedure:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.[15]
-
The reagent is warmed to 37°C.
-
A small volume of the monoterpene sample is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a defined time (e.g., 30 minutes).[15]
-
The absorbance of the resulting blue solution is measured at a specific wavelength (typically 593 nm).[15]
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox or ferrous sulfate.
-
Visualizing Mechanisms and Workflows
Experimental Workflow: The following diagram illustrates a typical workflow for the DPPH radical scavenging assay.
Caption: Workflow for the DPPH antioxidant assay.
Signaling Pathway: Monoterpenes may exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways.[16] The Nrf2-Keap1 pathway is a primary regulator of the endogenous antioxidant response.
Caption: The Nrf2-Keap1 antioxidant response pathway.
Conclusion
This compound demonstrates significant antioxidant potential, particularly in protecting against lipid peroxidation and LDL oxidation, which is highly relevant for cardiovascular health.[5][7] While direct comparisons of radical scavenging activity using assays like DPPH show that other monoterpenes such as limonene and α-pinene are also effective, the overall antioxidant profile of a compound involves multiple mechanisms. These can range from direct neutralization of free radicals to the upregulation of the body's own antioxidant defense systems, such as the Nrf2 pathway.[2] Future research focusing on comparative studies under uniform experimental conditions is necessary to establish a definitive ranking of the antioxidant potency of these valuable natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Monoterpenes as Potential Therapeutic Agents against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. incatrailterpenes.com [incatrailterpenes.com]
- 6. buythcdrinks.com [buythcdrinks.com]
- 7. The monoterpene this compound from the oil of Pinus mugo L. in concert with alpha-tocopherol and beta-carotene effectively prevents oxidation of LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. curaleafclinic.com [curaleafclinic.com]
- 9. mdpi.com [mdpi.com]
- 10. The Antioxidant Activity of Limonene Counteracts Neurotoxicity Triggered byAβ1-42 Oligomers in Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential protective effects of alpha-pinene against cytotoxicity caused by aspirin in the IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Antioxidant and Anti-Proliferative Activity of Essential Oil and Main Components from Leaves of Aloysia polystachya Harvested in Central Chile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Terpinolene vs. Limonene: A Comparative Analysis of Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of two common monoterpenes, terpinolene and limonene (B3431351). Drawing from experimental data, this document outlines their respective activities in key therapeutic areas, including antioxidant, anti-inflammatory, anti-cancer, and sedative/anxiolytic effects. Detailed experimental protocols for foundational assays are also provided to support further research and development.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and limonene. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Biological Activity | Assay | This compound | Limonene | Source |
| Antioxidant Activity | DPPH Radical Scavenging (IC50) | Data not available in directly comparable format | ~5.98 µl/mL | [1] |
| ABTS Radical Scavenging (IC50) | Data not available in directly comparable format | ~4.74 µl/mL | [1] | |
| Anti-inflammatory Activity | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages (IC50) | Data not available in directly comparable format | > 666 µM | [2] |
| Anti-cancer Activity | Cytotoxicity in T24 Bladder Cancer Cells (IC50) | Data not available | 9 µM | [1] |
| Cytotoxicity in Paclitaxel-Sensitive MDA-MB-231 Breast Cancer Cells (IC50) | Data not available | Data not available | [1] | |
| Cytotoxicity in Paclitaxel-Resistant MDA-MB-231 Breast Cancer Cells (IC50) | Data not available | Data not available | [1] | |
| Cytotoxicity in Paclitaxel-Sensitive MCF-7 Breast Cancer Cells (IC50) | Data not available | Data not available | [1] | |
| Cytotoxicity in Paclitaxel-Resistant MCF-7 Breast Cancer Cells (IC50) | Data not available | Data not available | [1] |
Key Biological Effects: A Comparative Overview
Antioxidant Effects
Anti-inflammatory Effects
This compound and limonene exert anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways. Both have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3] Their mechanism of action often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Anti-cancer Effects
Both terpenes have shown promise as potential anti-cancer agents. Their cytotoxic effects against various cancer cell lines are attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, limonene has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[1] While specific IC50 values for this compound against the same cancer cell lines are not available in the reviewed literature, it has also been reported to possess anti-proliferative properties.
Sedative and Anxiolytic Effects
This compound is particularly noted for its sedative effects, which have been observed in animal models.[4] In contrast, limonene is more commonly associated with anxiolytic (anti-anxiety) and mood-elevating properties.[4] These differing neurological effects suggest distinct mechanisms of action on the central nervous system, presenting diverse therapeutic possibilities.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Intrinsic Apoptosis Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound and limonene.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727). The concentration is typically around 0.1 mM. Prepare various concentrations of this compound and limonene in methanol.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the terpene solutions to the wells.
-
Add the DPPH solution to each well.
-
Include a control group with methanol instead of the terpene solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined from a dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the cytotoxicity of this compound and limonene on cancer cell lines.
Methodology:
-
Cell Culture: Seed the desired cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and limonene for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory effects of this compound and limonene by measuring nitric oxide (NO) production.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound and limonene for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control groups (cells only, cells + LPS, cells + terpene).
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at approximately 540 nm.
-
-
Calculation: The concentration of nitrite (an indicator of NO production) is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Elevated Plus Maze (EPM) for Anxiety
Objective: To assess the anxiolytic or anxiogenic effects of this compound and limonene in rodents.
Methodology:
-
Apparatus: The EPM consists of two open arms and two closed arms, elevated from the floor.
-
Animal Dosing: Administer this compound, limonene, a vehicle control, or a positive control (e.g., diazepam) to the animals (typically mice or rats) at a specified time before the test.
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (usually 5 minutes).
-
Record the animal's behavior using a video camera.
-
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Other behavioral measures, such as total arm entries and rearing, can also be analyzed to assess locomotor activity.
References
Synergistic Effects of Terpinolene with Cannabinoids: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The "entourage effect," a theory proposing that various cannabis compounds work synergistically to enhance the plant's therapeutic properties, is a subject of intense scientific scrutiny. While cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) are well-studied, the role of terpenes—aromatic compounds responsible for the plant's distinctive scent—is increasingly recognized as crucial. This guide provides an objective comparison of the in vitro synergistic effects of the monoterpene terpinolene with cannabinoids, focusing on experimental data to inform future research and drug development.
This compound and THC: A Synergistic Partnership at the CB1 Receptor
Recent in vitro research has provided compelling evidence for a synergistic relationship between this compound and THC, primarily at the cannabinoid receptor 1 (CB1). A key study by Raz et al. (2023) demonstrated that this compound not only activates the CB1 receptor independently but also enhances the receptor activation induced by THC.[1][2][3]
The study utilized a controlled in vitro heterologous expression system to quantify the activation of CB1 receptors.[1][3] The findings indicated that all sixteen terpenes tested, including this compound, individually activated CB1 receptors to a degree of 10-50% of the activation achieved by THC alone.[1][2][3] When combined with THC, several terpenes, including this compound, significantly increased the activity of the CB1 receptor compared to THC alone, in some cases several-fold.[1][2][3] This suggests that this compound can act as a positive allosteric modulator or otherwise enhance the efficacy of THC at the CB1 receptor.
Quantitative Analysis of this compound and THC on CB1 Receptor Activation
The following table summarizes the key quantitative findings from the study by Raz et al. (2023), focusing on the effects of this compound on CB1 receptor activation.
| Compound(s) | Concentration | Effect on CB1 Receptor Activation | Key Finding |
| This compound (alone) | 10 µM | Partial agonist activity | Activates CB1 receptor to 25-48% of the response amplitude of 10 µM THC.[3][4] |
| THC (alone) | 10 µM | Agonist activity | Reference for maximal activation in the study. |
| This compound + THC | 10 µM this compound + varying THC concentrations | Increased CB1 receptor activation | Co-application leads to a significant increase in CB1 receptor activity compared to THC alone.[1][3] |
Note: The data from Raz et al. (2023) suggests that the synergistic effect is notable, with the combined activation being greater than the sum of the individual activations.[1][2]
This compound and CBD: An Unexplored Synergy In Vitro
Despite the growing interest in the entourage effect, there is a significant lack of in vitro studies specifically investigating the synergistic effects of this compound and cannabidiol (CBD). While some studies have explored the combined anti-inflammatory or anti-cancer effects of CBD with other terpenes, specific data on this compound-CBD interactions at a molecular level is currently unavailable in the published scientific literature. This represents a critical knowledge gap and a promising area for future research.
This compound and Endocannabinoid System Enzymes: A Research Frontier
The endocannabinoid system (ECS) involves not only cannabinoid receptors but also the enzymes that synthesize and degrade endocannabinoids, primarily fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). Modulation of these enzymes can significantly impact endocannabinoid tone and overall ECS function.
Currently, there are no published in vitro studies that have specifically investigated the direct effects of this compound on the enzymatic activity of FAAH or MAGL. Research into the potential of terpenes to inhibit these enzymes could unveil new mechanisms for the entourage effect and open doors for novel therapeutic strategies.
Experimental Protocols
CB1 Receptor Activation Assay (Based on Raz et al., 2023)
A detailed experimental protocol for assessing the synergistic effects of this compound and THC on CB1 receptor activation is outlined below.
Objective: To quantify the activation of the human CB1 receptor by this compound, THC, and their combination in a controlled in vitro system.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human CB1 receptor
-
cRNA for G-protein-activated inwardly rectifying potassium (GIRK) channel subunits
-
This compound (analytical grade)
-
Δ⁹-Tetrahydrocannabinol (THC) (analytical grade)
-
ND96 solution (containing in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1 CaCl₂, 5 HEPES; pH 7.5)
-
High potassium solution (containing in mM: 24 KCl, 74 NaCl, 1 MgCl₂, 1 CaCl₂, 5 HEPES; pH 7.5)
-
Two-electrode voltage-clamp setup
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and enzymatically defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the human CB1 receptor and the GIRK channel subunits. This co-expression allows for the measurement of CB1 receptor activation through the activation of the GIRK channel, which generates a measurable potassium current.
-
Incubation: Injected oocytes are incubated for 3-7 days at 18°C to allow for protein expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with ND96 solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl for voltage clamping.
-
The membrane potential is held at -80 mV.
-
The perfusion solution is switched to the high potassium solution to evoke a basal GIRK current.
-
-
Compound Application:
-
Solutions of this compound, THC, or a combination of both at various concentrations are prepared in the high potassium solution.
-
The oocyte is perfused with the compound-containing solution, and the change in the inward potassium current is recorded.
-
-
Data Analysis:
-
The amplitude of the current evoked by the test compounds is measured and normalized to the response evoked by a saturating concentration of a known CB1 agonist (e.g., 10 µM THC) in the same oocyte.
-
Dose-response curves are generated, and EC₅₀ values are calculated to determine the potency of the compounds.
-
To assess synergy, the response to the combination of this compound and THC is compared to the sum of their individual responses.
-
Signaling Pathways and Experimental Workflows
CB1 Receptor Activation Signaling Pathway
The following diagram illustrates the signaling pathway of CB1 receptor activation leading to the measurable GIRK channel current in the experimental setup.
Caption: CB1 Receptor Activation Pathway.
Experimental Workflow for In Vitro Synergy Analysis
The logical flow of the in vitro experiments to determine the synergistic effects of this compound and cannabinoids is depicted below.
Caption: In Vitro Synergy Experimental Workflow.
Conclusion and Future Directions
The available in vitro evidence strongly suggests a synergistic interaction between this compound and THC at the CB1 receptor, where this compound enhances THC-induced receptor activation. This finding has significant implications for the development of cannabis-based therapeutics, potentially allowing for lower doses of THC to achieve desired effects, thereby reducing the risk of adverse psychoactive events.
However, the current understanding of this compound's synergistic potential is limited. Future in vitro research should prioritize:
-
Investigating this compound-CBD Synergy: Elucidating whether this compound can modulate the activity of CBD at its various molecular targets.
-
Exploring Effects on Endocannabinoid Metabolism: Determining if this compound can inhibit FAAH or MAGL, thereby increasing endocannabinoid levels and contributing to the entourage effect through an indirect mechanism.
-
Broadening the Scope: Examining the synergistic effects of this compound in combination with other cannabinoids and terpenes on a wider range of cellular pathways and disease models in vitro.
By addressing these research gaps, the scientific community can build a more comprehensive understanding of the intricate interplay of cannabis compounds and unlock their full therapeutic potential.
References
Terpinolene: A Comparative Analysis of its In Vivo Anti-Inflammatory Efficacy in Animal Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies provides compelling evidence for the in vivo anti-inflammatory effects of terpinolene, a naturally occurring monoterpene found in various essential oils. This guide offers a comparative analysis of this compound's efficacy in established animal models of inflammation, presenting key quantitative data, detailed experimental protocols, and insights into its mechanism of action for researchers, scientists, and drug development professionals.
This compound Demonstrates Significant Anti-inflammatory Activity
This compound has shown notable dose-dependent anti-inflammatory effects in the carrageenan-induced paw edema model in mice, a standard preclinical assay for acute inflammation. Oral administration of this compound resulted in a significant reduction in paw swelling at various time points post-carrageenan injection.
In a key study, oral administration of this compound at doses of 50 mg/kg, 100 mg/kg, and 200 mg/kg significantly inhibited carrageenan-induced paw edema over a four-hour period. The 100 mg/kg dose demonstrated the most potent effect in the initial hours, with a 72.86% inhibition at one hour and a 71.03% inhibition at two hours[1]. The 50 mg/kg dose also showed substantial efficacy, with inhibition rates of 47.74% at one hour and 62.99% at four hours[1]. Interestingly, the 200 mg/kg dose, while effective, showed a slightly lower inhibition compared to the 100 mg/kg dose in the early stages[1].
For comparison, the widely used nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802), at a dose of 5 mg/kg, has been reported to produce a maximum paw edema inhibition of 56.17% at two hours in a similar model[2][3]. At a higher dose of 20 mg/kg, diclofenac achieved a 71.82% inhibition at three hours[2][3]. This places this compound's anti-inflammatory potency, particularly at the 100 mg/kg dose, in a comparable range to this established therapeutic agent.
While direct in vivo comparative studies with other terpenes are limited, in vitro studies have shown that this compound can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner[4].
Performance Comparison in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| This compound | 50 | 1 | 47.74 | [1] |
| 2 | 54.67 | [1] | ||
| 3 | 48.63 | [1] | ||
| 4 | 62.99 | [1] | ||
| This compound | 100 | 1 | 72.86 | [1] |
| 2 | 71.03 | [1] | ||
| 3 | 48.63 | [1] | ||
| 4 | 57.83 | [1] | ||
| This compound | 200 | 1 | 43.22 | [1] |
| 2 | 34.11 | [1] | ||
| 3 | 36.47 | [1] | ||
| 4 | 45.20 | [1] | ||
| Diclofenac | 5 | 2 | 56.17 | [2][3] |
| Diclofenac | 20 | 3 | 71.82 | [2][3] |
Efficacy in Lipopolysaccharide-Induced Inflammation
In models of inflammation induced by lipopolysaccharide (LPS), a component of gram-negative bacteria, this compound has demonstrated the ability to modulate the inflammatory response. In vitro studies have shown that this compound can significantly inhibit the production of nitric oxide (NO) and suppress the activity of the transcription factor NF-κB, a key regulator of inflammation[4]. Furthermore, this compound has been observed to suppress the pro-inflammatory cytokines IL-6 and TNF-α in a dose-dependent manner in cell-based assays[4]. While specific in vivo quantitative data on cytokine reduction by this compound in LPS models is still emerging, the available evidence strongly suggests its potential to mitigate LPS-induced inflammatory cascades.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound are believed to be mediated through its interaction with multiple signaling pathways. Evidence suggests that this compound interferes with the arachidonic acid (AA) metabolic pathway. Its ability to significantly reduce paw edema induced by arachidonic acid and prostaglandin (B15479496) E2 (PGE2) points towards an inhibitory effect on the downstream signaling of these pro-inflammatory mediators[1]. This suggests a potential inhibition of cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively[1][4].
Furthermore, the suppression of NF-κB activity by this compound is a crucial aspect of its anti-inflammatory mechanism[4]. NF-κB is a central transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. By inhibiting NF-κB, this compound can effectively dampen the inflammatory response at a fundamental level.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.
-
Animals: Male Swiss mice (25-30 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control and treatment groups.
-
Treatment: this compound, a reference drug (e.g., diclofenac), or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Lipopolysaccharide-Induced Inflammation in Mice
This model is used to study systemic inflammation and the effects of compounds on cytokine production.
-
Animals: Male BALB/c mice are often used.
-
Grouping and Treatment: Similar to the carrageenan model, animals are grouped and pre-treated with this compound, a comparator, or vehicle.
-
Induction of Inflammation: A specific dose of LPS (e.g., 1 mg/kg) is administered intraperitoneally.
-
Sample Collection: At a designated time point post-LPS injection (e.g., 4 hours), blood samples are collected for serum preparation, and tissues (e.g., lung, liver) can be harvested.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage reduction in cytokine levels in the treated groups is calculated relative to the LPS-only control group.
Conclusion
The available in vivo data robustly supports the anti-inflammatory potential of this compound. Its efficacy in the carrageenan-induced paw edema model is comparable to that of the established NSAID diclofenac. The proposed mechanism of action, involving the modulation of the arachidonic acid cascade and the inhibition of the NF-κB signaling pathway, highlights its potential as a multi-target anti-inflammatory agent. Further in vivo studies are warranted to provide more detailed quantitative comparisons with other terpenes and to fully elucidate its effects on cytokine profiles in models of systemic inflammation. These findings underscore the promise of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.
References
Cross-Validation of Analytical Methods for Terpinolene Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of terpinolene, a monoterpene with significant interest in various industries, is crucial for quality control, formulation development, and scientific research. This guide provides an objective comparison of the two primary analytical techniques for this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the quantitative validation data for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These parameters are critical for assessing the reliability, sensitivity, and accuracy of each technique.
| Validation Parameter | GC-MS | HPLC |
| Linearity (r²) | >0.99[1][2] | 0.999[1] |
| Limit of Detection (LOD) | 0.25 µg/mL[1][2] | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL[1][2] | 0.25 µg/mL |
| Recovery (%) | 67.0 - 70.0%[1][2][3] | 95.0 - 105.7% |
| Precision (%RSD) | 0.32 - 8.47%[1][2] | < 10%[4][5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are the methodologies for this compound quantification using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the analysis of volatile compounds like this compound, offering high separation efficiency and definitive identification.[1]
1. Sample Preparation (Solvent Extraction):
-
Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.
-
Add a suitable organic solvent such as pentane, hexane, or ethanol.[1]
-
Include an internal standard, for instance, n-tridecane, for improved quantification accuracy.[2][6]
-
Vortex the mixture for 1-2 minutes to ensure thorough extraction.[1]
-
Centrifuge the sample to separate solid material.
-
Transfer the supernatant to a vial for GC-MS analysis.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.[1]
-
Mass Spectrometer: Agilent 5977A or equivalent.[1]
-
Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or a similar capillary column.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1][7]
-
Oven Temperature Program: Initiate at 60°C for 3.5 minutes, then ramp to 155°C at 3.5°C/min, and subsequently ramp to 300°C at 30°C/min.[7]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Mass Range: m/z 40-500.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
While traditionally used for non-volatile compounds, HPLC is a viable alternative for terpene analysis, especially when simultaneous analysis of various compound classes is required.[1]
1. Sample Preparation (Solvent Extraction):
-
Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.
-
Add 5 mL of acetone (B3395972) or ethanol.[1]
-
Vortex for 1 minute and sonicate for 15 minutes to facilitate extraction.[1]
-
Centrifuge the sample.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]
2. HPLC-UV/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: Poroshell 120 EC-C18 (e.g., 2.7 µm, 5 x 2.1 mm id).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 1.5 µL.[7]
-
Detection Wavelength: 214 nm for quantification.[7]
Methodological Workflow and Comparison
To visualize the cross-validation process and the logical flow of comparing these analytical methods, the following diagrams are provided.
Caption: Workflow for cross-validation of GC-MS and HPLC for this compound quantification.
Caption: Key principles and trade-offs between GC-MS and HPLC for this compound analysis.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful analytical techniques capable of quantifying this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
GC-MS is generally the preferred method for dedicated terpene analysis due to its superior separation of volatile compounds and the rich structural information provided by mass spectrometry.[1] It is particularly well-suited for identifying a wide range of terpenes in complex matrices. However, the lower recovery rates for this compound in some studies warrant careful method optimization and validation.
-
HPLC emerges as a strong alternative, particularly when the simultaneous analysis of terpenes and non-volatile compounds, such as cannabinoids, is desired.[1] This can streamline laboratory workflows and reduce analysis time and cost. The higher recovery rates observed for this compound in HPLC methods suggest it may offer greater accuracy for this specific analyte.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the laboratory's specific needs, considering factors such as sample matrix, required sensitivity, and the need for simultaneous analysis of other compounds. Rigorous in-house validation is always recommended to ensure the chosen method meets the required performance criteria.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 6. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gentechscientific.com [gentechscientific.com]
A Comparative Guide to Terpinolene Extraction Techniques for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of various techniques for the extraction of terpinolene, a monoterpene of significant interest for its therapeutic potential. The efficacy of different methods is evaluated based on available experimental data, focusing on yield, purity, and operational parameters. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable extraction strategy for their specific applications.
Executive Summary
The selection of an appropriate extraction technique is critical for obtaining high-purity this compound in substantial yields. This guide explores and contrasts several prevalent methods: steam distillation, solvent extraction, supercritical CO2 extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). Each method presents a unique set of advantages and disadvantages in terms of efficiency, selectivity, cost, and environmental impact. While supercritical CO2 extraction often provides high purity and selectivity, newer technologies like microwave and ultrasound-assisted extractions offer rapid and efficient alternatives. The optimal choice will depend on the specific research or production goals, available resources, and desired final product characteristics.
Comparative Analysis of Extraction Techniques
The following table summarizes the quantitative data available for different this compound and total terpene extraction methods. It is important to note that direct comparison is challenging due to variations in starting material, experimental conditions, and analytical methods across different studies.
| Extraction Technique | Key Parameters | This compound/Terpene Yield | Purity/Selectivity | Advantages | Disadvantages | References |
| Steam Distillation | Temperature: ~100°C; Time: 1-4 hours | Variable, generally lower for highly volatile terpenes. | Good for volatile compounds; can lead to thermal degradation of some terpenes. | Solvent-free, relatively low cost of equipment.[1][2] | High energy consumption, potential for thermal degradation and hydrolysis of compounds.[3] | [1][2][3][4] |
| Solvent Extraction | Solvent: Ethanol, Hexane, etc.; Temperature: -80°C to boiling point of solvent; Time: minutes to hours. | Can be high depending on solvent and conditions. Pentane showed good selectivity for terpenes. | Selectivity depends on the polarity of the solvent. Can co-extract undesirable compounds like chlorophyll (B73375) and waxes.[5] | High yield, scalable, cost-effective solvents available.[4] | Use of potentially toxic and flammable organic solvents, requires a solvent removal step which can degrade terpenes. | [4][5] |
| Supercritical CO2 Extraction | Pressure: 70-320 bar; Temperature: 31-60°C; Time: 0.75-10 hours. | High, with an extraction rate of up to 1.44 ± 0.12 mg/g for total terpenoids reported in one study.[6] | Highly selective by tuning pressure and temperature. Yields pure extracts without solvent residues.[7] | Non-toxic, non-flammable solvent, high selectivity, tunable.[7] | High initial equipment cost, can be a slower process.[4] | [6][7][8] |
| Microwave-Assisted Extraction (MAE) | Power: 100-1000 W; Time: 1-30 minutes. | Generally high and rapid. | Good, but high power can lead to degradation of thermally sensitive compounds. | Fast, efficient, reduced solvent consumption.[9][10] | Potential for localized overheating, requires careful optimization.[11] | [9][10][11][12][13][14] |
| Ultrasound-Assisted Extraction (UAE) | Frequency: 20-40 kHz; Power: 100-600 W; Time: 5-50 minutes. | Reported to yield 14.2% more terpenes compared to MAE in one study.[12][13] | Good, operates at lower temperatures preserving thermolabile compounds. | Fast, efficient, suitable for heat-sensitive compounds.[12][13] | Can be less efficient for dense or woody plant materials, potential for free radical formation. | [12][13][14][15][16] |
Experimental Protocols
This section provides detailed methodologies for the key extraction techniques discussed. These protocols are generalized and may require optimization based on the specific plant material and desired outcomes.
Steam Distillation
Objective: To extract volatile compounds, such as this compound, from a plant matrix using steam.
Materials and Equipment:
-
Steam generator (or boiling flask with heating mantle)
-
Biomass flask
-
Condenser
-
Receiving vessel (separatory funnel)
-
Plant material (ground)
-
Distilled water
-
Clamps and stands
Procedure:
-
Grind the plant material to a uniform, fine consistency to increase the surface area for extraction.
-
Place the ground plant material into the biomass flask.
-
Fill the boiling flask with distilled water to about two-thirds of its capacity and add boiling chips.
-
Assemble the steam distillation apparatus, ensuring all joints are properly sealed. The steam inlet should be positioned to allow steam to pass through the plant material.[2]
-
Heat the water in the boiling flask to generate steam.
-
The steam will pass through the plant material, causing the volatile terpenes to vaporize.
-
The mixture of steam and terpene vapor will travel to the condenser.
-
Cool water circulating through the condenser will cause the vapor to condense back into a liquid.
-
Collect the distillate, which will consist of an aqueous layer and an upper layer of essential oil containing the terpenes, in the receiving vessel.[2][17]
-
Separate the oil layer from the aqueous layer using a separatory funnel.
-
The process is typically complete when the condensate is no longer cloudy, which usually takes less than an hour.[17]
Supercritical CO2 Extraction
Objective: To selectively extract this compound using carbon dioxide in its supercritical state.
Materials and Equipment:
-
Supercritical fluid extraction system (including a high-pressure pump, extraction vessel, collection vessel, and temperature/pressure controllers)
-
Liquid CO2 tank
-
Plant material (ground and dried)
Procedure:
-
Grind and dry the plant material to the appropriate particle size and moisture content.
-
Pack the ground material into the extraction vessel.
-
Seal the extraction vessel and place it within the SFE system.
-
Set the desired extraction temperature and pressure. For monoterpenes like this compound, initial conditions of around 50°C and 70 bar are often used.[18]
-
Pump liquid CO2 into the system, where it is heated and pressurized to reach a supercritical state.
-
The supercritical CO2 then flows through the extraction vessel, dissolving the terpenes from the plant matrix.
-
The resulting solution of supercritical CO2 and extracted compounds flows into a collection vessel.
-
In the collection vessel, the pressure is reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted oil.[7]
-
The gaseous CO2 can be recycled back into the system.
-
The extraction can be performed in stages with varying pressure and temperature to fractionate different classes of compounds. For example, after an initial monoterpene extraction, the pressure and temperature can be increased to extract less volatile sesquiterpenes.[18]
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound using microwave energy.
Materials and Equipment:
-
Microwave extraction system
-
Extraction vessel
-
Solvent (e.g., ethanol, or solvent-free with water)
-
Plant material (ground)
-
Filtration apparatus
Procedure:
-
Mix the ground plant material with a suitable solvent in the extraction vessel. For a solvent-free approach, the material can be mixed with water.[19]
-
Place the vessel inside the microwave cavity.
-
Set the microwave power and extraction time. These parameters need to be optimized to maximize yield and minimize degradation.
-
The microwave energy heats the solvent and the in-situ water within the plant material, causing the cell walls to rupture and release the target compounds into the solvent.[10]
-
After the extraction is complete, cool the mixture.
-
Separate the extract from the solid plant material by filtration.
-
If a solvent was used, it is typically removed under vacuum to obtain the concentrated extract.
Ultrasound-Assisted Extraction (UAE)
Objective: To extract this compound using the mechanical effects of ultrasonic waves.
Materials and Equipment:
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (beaker or flask)
-
Solvent (e.g., ethanol)
-
Plant material (ground)
-
Filtration apparatus
Procedure:
-
Place the ground plant material in the extraction vessel and add the solvent.
-
Immerse the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration. Optimal conditions from one study were a 1:15 sample-to-solvent ratio for 30 minutes at 60°C.[12][13]
-
The ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves that disrupt the cell walls and enhance mass transfer of the terpenes into the solvent.
-
After sonication, separate the extract from the solid residue by filtration.
-
Remove the solvent from the extract, typically using a rotary evaporator, to obtain the concentrated terpene extract.
Visualizations
The following diagrams illustrate the general workflows for the described extraction techniques.
Caption: Workflow of Steam Distillation for Terpene Extraction.
Caption: Workflow of Supercritical CO2 Extraction.
Caption: General Workflow for MAE and UAE.
References
- 1. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]
- 2. thepressclub.co [thepressclub.co]
- 3. rootsciences.com [rootsciences.com]
- 4. Terpene Extraction Methods: Pros and Cons | Medical Terpenes [medicalterpenes.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. mdpi.com [mdpi.com]
- 7. ouddict.com [ouddict.com]
- 8. Utilisation of Design of Experiments Approach to Optimise Supercritical Fluid Extraction of Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-specific isolation of terpenes utilizing microwave-assisted extraction - Milestone - Helping Chemists [milestonesrl.com]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. Extraction of Phenolic Compounds and Terpenes from Cannabis sativa L. By-Products: From Conventional to Intensified Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology [mdpi.com]
- 13. Microwave- and ultrasound-assisted extraction of cannabinoids and terpenes from cannabis using response surface methodology - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blog - Terpene Extraction SOP - Your top of the line source for laboratory products. We offer a wide range of products including reactors, rotary evaporators, vacuum pumps, distillation equipm [goldleaflabs.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. milestonesci.com [milestonesci.com]
The Double-Edged Sword: Evaluating the Cytotoxic Selectivity of Terpinolene on Cancer vs. Normal Cells
For Immediate Release
[City, State] – A growing body of preclinical evidence suggests that terpinolene, a naturally occurring monoterpene found in various essential oils, exhibits promising anticancer properties. This comparison guide delves into the cytotoxic selectivity of this compound, evaluating its potential to preferentially target cancer cells while sparing their normal counterparts. This analysis is critical for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of natural compounds in oncology.
The selective induction of cell death in malignant cells is a cornerstone of effective cancer therapy. Terpenes, as a class of compounds, have been shown to modulate various signaling pathways implicated in cancer progression, including those governing apoptosis and cell cycle regulation.[1][2][3] This guide synthesizes available data on this compound and related monoterpenes to provide a comprehensive overview of their cytotoxic effects.
Comparative Cytotoxicity: this compound's Performance Metrics
The efficacy of a potential anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, is a crucial parameter for assessing the therapeutic window of a compound. An SI value greater than 2 is generally considered indicative of selective cytotoxicity.[4]
While comprehensive studies directly comparing the IC50 values of this compound across a wide array of cancer and normal cell lines are limited, data from studies on related terpenes and essential oils rich in this compound provide valuable insights. For instance, an essential oil containing α-terpinolene as a major constituent demonstrated significant cytotoxicity against murine melanoma (B16F10) and human colon carcinoma (HT29) cell lines with IC50 values of 7.47 ± 1.08 µg/ml and 6.93 ± 0.77 µg/ml, respectively, while showing a higher IC50 for normal hamster lung fibroblasts (V79 cells) (19.50 ± 5.96 µg/ml), resulting in selectivity indices of 2.61 and 2.81.[4] Another study on this compound showed a dose-dependent decrease in cell proliferation in primary rat neurons and N2a neuroblastoma cells, with significant effects observed at 100 mg L-1 and 50 mg L-1, respectively.[5]
Table 1: Comparative Cytotoxicity (IC50) of Terpene-Containing Extracts and Related Monoterpenes on Cancer vs. Normal Cells
| Compound/Extract | Cancer Cell Line | IC50 (µg/mL) | Normal Cell Line | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Tagetes erecta EO (18.1% α-terpinolene) | B16F10 (Murine Melanoma) | 7.47 ± 1.08 | V79 (Hamster Lung Fibroblasts) | 19.50 ± 5.96 | 2.61 | [4] |
| Tagetes erecta EO (18.1% α-terpinolene) | HT29 (Human Colon Carcinoma) | 6.93 ± 0.77 | V79 (Hamster Lung Fibroblasts) | 19.50 ± 5.96 | 2.81 | [4] |
| Terpene Fraction | AMJ13 (Human Breast Cancer) | 8.455 ± 3.02 | NHF (Normal Human Fibroblast) | > 50 (estimated) | > 5.9 | [6] |
| Terpene Fraction | SK-GT-4 (Esophageal Adenocarcinoma) | 15.14 ± 3.266 | NHF (Normal Human Fibroblast) | > 50 (estimated) | > 3.3 | [6] |
| Terpinen-4-ol | A549 (Human Lung Adenocarcinoma) | Data not available in µg/mL | Not specified | [7] | ||
| This compound | N2a (Neuroblastoma) | 50 mg/L | Primary Rat Neurons | 100 mg/L | 0.5 | [5] |
Note: The data presented is a synthesis from various studies and direct comparisons should be made with caution due to differing experimental conditions. The study on this compound in N2a and primary rat neurons suggests lower selectivity in this specific context.
Unraveling the Mechanisms: How this compound Induces Cancer Cell Death
The anticancer activity of terpenes, including this compound, is attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.[1][2][3]
Induction of Apoptosis
Apoptosis is a crucial process that eliminates damaged or unwanted cells. Many chemotherapeutic agents exert their effects by triggering this pathway in cancer cells. Terpenes have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][7] Key events in terpene-induced apoptosis include:
-
Activation of Caspases: A cascade of cysteine-aspartic proteases (caspases) that execute the apoptotic program. Terpenes have been shown to activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[7][8]
-
Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[1][7]
-
Generation of Reactive Oxygen Species (ROS): Increased ROS levels can induce oxidative stress and trigger apoptotic pathways.[9]
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, terpenes can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, preventing DNA replication and cell division.[10][11] Studies on related monoterpenes have shown the ability to induce cell cycle arrest at the G0/G1, S, or G2/M phases, often through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[7][10][12] For instance, terpinen-4-ol, a related monoterpene, has been observed to cause G2/M phase arrest in non-small cell lung cancer cells.[7]
Caption: A potential mechanism of this compound-induced cell cycle arrest.
Experimental Protocols for Evaluating Cytotoxic Selectivity
To enable researchers to validate and expand upon these findings, this section provides detailed methodologies for key experiments used to assess cytotoxicity, apoptosis, and cell cycle distribution.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.[14][15]
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][16]
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan (B1609692) crystals.[15][16]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Protocol:
-
Seed cells and treat with this compound as described for the viability assay.
-
Harvest the cells, including both adherent and floating populations, and wash with cold PBS.[18][19]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.[17]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[19]
-
Incubate for 15-20 minutes at room temperature in the dark.[17][19]
-
Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[19]
-
Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[19]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[20][21]
Protocol:
-
Treat cells with this compound and harvest as previously described.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and incubate for at least 30 minutes on ice.[20][22]
-
Wash the cells with PBS to remove the ethanol.[20]
-
Treat the cells with RNase A to ensure only DNA is stained.[20][22]
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Anticancer effect of terpenes: focus on malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Terpenoids in Cancer Treatment: Targeting Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Cancer Potential of Cannabinoids, Terpenes, and Flavonoids Present in Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. MTT (Assay protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
Terpinolene and its Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of terpinolene and its derivatives, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data to aid in the research and development of new therapeutic agents.
Executive Summary
This compound, a naturally occurring monoterpene, has demonstrated a wide spectrum of biological activities, including sedative, anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The therapeutic potential of this compound can be further enhanced through structural modifications. This guide summarizes the known SAR for this compound and its derivatives, presenting available quantitative data to facilitate comparative analysis.
Comparative Analysis of Biological Activities
The biological efficacy of this compound and its derivatives is intrinsically linked to their chemical structures. Key structural features, such as the position of double bonds and the presence of functional groups, significantly influence their activity.
Sedative Activity
The sedative properties of this compound and its analogs have been attributed to specific structural motifs. Studies indicate that the presence of a double bond in the side-chain or pi bonds within the six-membered ring is crucial for the sedative effect.[1][2] The mechanism of action is thought to involve the modulation of GABAergic and serotonergic systems.
Table 1: Sedative Activity of this compound and Analogs
| Compound | Structure | Sedative Effect (in vivo) | Key Structural Feature |
| This compound | p-Menth-1,4(8)-diene | Active | Exocyclic and endocyclic double bonds |
| α-Terpinene | p-Menth-1,3-diene | Reduced activity | Conjugated endocyclic double bonds |
| γ-Terpinene | p-Menth-1,4-diene | Reduced activity | Non-conjugated endocyclic double bonds |
| Isothis compound | p-Menth-2,4(8)-diene | Reduced activity | Shift in endocyclic double bond position |
Note: This table is a representation based on qualitative findings. Quantitative dose-response data for a comprehensive series of this compound derivatives is limited in the current literature.
Anticancer Activity
This compound has exhibited cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. The pro-apoptotic activity is often associated with the activation of caspases and regulation of the Bcl-2 family of proteins.
Table 2: Anticancer Activity of this compound and Related Monoterpenes
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Brain tumor cells | Antiproliferative | [3] |
| α-Pinene | Ovarian cancer (PA-1) | ~300 | [4] |
| β-Caryophyllene derivative (AC-7) | Colon cancer (HT-29) | 3.09 | [5] |
Antioxidant Activity
The antioxidant properties of this compound and its isomers are attributed to their ability to scavenge free radicals. The position and number of double bonds in the p-menthane (B155814) skeleton influence the radical scavenging capacity.
Table 3: Antioxidant Activity of this compound Isomers
| Compound | Assay | IC50 (mg/mL) | Reference |
| γ-Terpinene | DPPH | - | Synergistic effects noted |
| α-Terpinene | DPPH | - | Active |
| This compound | - | Antioxidant properties reported | [6] |
Note: Quantitative IC50 values for direct comparison are sparse. Some studies highlight synergistic antioxidant effects with other compounds.
Anti-inflammatory Activity
This compound and its derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. This is often achieved through the downregulation of the NF-κB and MAPK signaling pathways, leading to reduced production of pro-inflammatory cytokines.
Table 4: Anti-inflammatory Activity of this compound
| Compound | Assay | Effect | Reference |
| This compound | NF-κB inhibition | Active | [7] |
Note: Comparative quantitative data for this compound derivatives in anti-inflammatory assays is limited.
Antimicrobial Activity
The antimicrobial spectrum of this compound and its derivatives is broad, encompassing bacteria and fungi. The lipophilicity and structural arrangement of these compounds are thought to facilitate their interaction with microbial cell membranes, leading to cell disruption.
Table 5: Antimicrobial Activity of this compound and Related Monoterpenes
| Compound | Microorganism | MIC (mg/mL) | Reference |
| This compound | Various bacteria | - | Antimicrobial properties reported |
| Terpinen-4-ol | S. aureus | - | Active |
| α-Terpineol | S. aureus | 0.12 | [8] |
Note: MIC values for a comprehensive set of this compound derivatives are not available in a single comparative study.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its derivatives are mediated through complex signaling networks. Understanding these pathways is crucial for targeted drug design.
Anticancer Signaling Pathway
This compound's anticancer effects are linked to the induction of apoptosis via intrinsic and extrinsic pathways, and modulation of cell survival pathways.
Caption: Anticancer signaling pathways modulated by this compound derivatives.
Anti-inflammatory Signaling Pathway
The anti-inflammatory action of this compound derivatives involves the inhibition of pro-inflammatory signaling cascades.
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Sample Preparation: Prepare different concentrations of the this compound derivatives in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a 0.2 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse therapeutic potential. The structure-activity relationships highlighted in this guide underscore the importance of specific structural features for their biological activities. Further synthesis and systematic evaluation of a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential and to develop novel, more potent drug candidates. The provided experimental protocols serve as a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The sedative effect of inhaled this compound in mice and its structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Regulators Bcl-2 and Caspase-3 | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Triterpenoids From Ilex rotunda and Their Anti-Inflammatory Effects by Interfering With NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C10H16 | CID 11463 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative Properties of Terpinolene and Linalool
For Immediate Release: A comprehensive guide for researchers and drug development professionals detailing the sedative effects, mechanisms of action, and experimental evaluation of the monoterpenes terpinolene and linalool (B1675412).
This guide provides an objective comparison of the sedative properties of two prevalent terpenes, this compound and linalool. By presenting quantitative data from preclinical studies, detailing experimental methodologies, and visualizing proposed mechanisms, this document serves as a critical resource for professionals engaged in neuroscience and pharmacological research.
Comparative Efficacy: Quantitative Insights
The sedative effects of both this compound and linalool have been quantified in animal models, primarily through the assessment of locomotor activity and the potentiation of sleep induced by barbiturates. The following table summarizes key findings from these studies.
| Parameter | This compound | Linalool | Positive Control | Animal Model | Administration | Source |
| Reduction in Locomotor Activity | Reduced to 67.8% of baseline (at 0.1 mg) | Reduced by 73% | Diazepam (2 mg/kg, i.p.) reduced quadrant entries by 73% | Mice | Inhalation | [1][2] |
| Potentiation of Pentobarbital-Induced Sleep | Characterized as a CNS depressant with sedative effects | Significantly increased sleep time (at 1% and 3% concentrations) | Diazepam (3 mg/kg, i.p.) significantly increased sleep duration | Mice | Inhalation / Intraperitoneal (i.p.) | [3][4][5] |
| Effect on Sleep Latency | Data not prominently available | Significantly decreased sleep latency (at 50 mg/kg, i.p.) | Diazepam (3 mg/kg, i.p.) significantly decreased sleep latency | Mice | Intraperitoneal (i.p.) | [4] |
Mechanisms of Action: A Tale of Two Terpenes
While both compounds exhibit sedative properties, their underlying molecular mechanisms appear to differ in complexity and current scientific understanding. Linalool's sedative action is well-documented to involve modulation of the central nervous system's primary inhibitory and excitatory pathways. In contrast, the precise molecular targets of this compound are less defined, though it is recognized as a central nervous system depressant.[5]
Linalool: A Multi-Target Modulator
Linalool exerts its sedative and anxiolytic effects primarily through the GABAergic system .[6] It acts as a positive allosteric modulator of GABA-A receptors , enhancing the receptor's response to GABA. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission, resulting in sedation.[7] Furthermore, studies indicate that linalool can also inhibit the function of excitatory glutamate receptors , which contributes to its overall CNS depressant effects.[3] The anxiolytic effects of linalool have been shown to be reversible by the benzodiazepine (B76468) antagonist flumazenil, suggesting an interaction with the benzodiazepine binding site on the GABA-A receptor.[6]
This compound: A CNS Depressant
This compound is known to induce sedation by acting as a central nervous system depressant.[5] Studies have confirmed its sedative effects are mediated through nasal absorption into the body rather than through the olfactory system alone.[1][5] However, the specific molecular pathways and receptor interactions, particularly concerning the GABA-A receptor complex, are not as extensively characterized as those for linalool. While it reduces motor activity, a hallmark of sedation, further research is required to elucidate its precise mechanism of action at the molecular level.[1] Some related terpenoids, like terpineol, have shown interactions with cannabinoid and dopamine (B1211576) receptors, but these pathways have not been confirmed for this compound.[8]
Visualizing the Mechanisms and Workflows
To clarify the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways
Experimental Workflows
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and linalool.
Open Field Test (OFT)
This test is employed to evaluate general locomotor activity and anxiety-like behavior in rodents placed in a novel environment. A reduction in movement is indicative of a sedative effect.
-
Apparatus: A square arena (e.g., 30 cm x 40 cm x 40 cm) with high walls, often made of a non-reflective material.[9] The floor is typically divided into a grid of equal-sized squares, delineating a central and a peripheral zone.[10]
-
Animals: Male Swiss mice (25-30g) are commonly used. Animals should be acclimatized to the laboratory environment for several days before testing to minimize stress.[2]
-
Procedure:
-
Administration: Animals are treated with the test compound (this compound or linalool via inhalation or i.p. injection), a vehicle control, or a positive control (e.g., diazepam) 30-60 minutes prior to the test.[2]
-
Exploration: Each mouse is individually placed in the center of the open field arena.[9]
-
Recording: The animal's behavior is recorded for a set duration, typically 5 to 10 minutes, often using an overhead video camera linked to tracking software.[9]
-
Cleaning: The apparatus is thoroughly cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.[2]
-
-
Parameters Measured:
-
Total distance traveled: A primary measure of locomotor activity.
-
Number of squares crossed: Another indicator of general movement.
-
Time spent in the center vs. periphery: Anxious animals tend to spend more time near the walls (thigmotaxis), while anxiolytic compounds may increase time spent in the center.[9]
-
Potentiation of Pentobarbital-Induced Sleep Test
This assay assesses the hypnotic or sedative properties of a compound by measuring its ability to enhance the sleep-inducing effects of a barbiturate (B1230296) like pentobarbital (B6593769).
-
Apparatus: Standard individual animal cages for observation.
-
Animals: Male mice are pre-treated with the test compound, vehicle, or a positive control.
-
Procedure:
-
Administration: Test compounds (e.g., linalool 50 mg/kg, i.p.) are administered 30-60 minutes before the barbiturate. For inhalation studies, mice are placed in a chamber with a saturated atmosphere of the terpene for a set duration (e.g., 60 minutes).[3]
-
Induction of Sleep: A sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 30-45 mg/kg, i.p.) is administered to all animals.[3]
-
Observation: Immediately after pentobarbital injection, each mouse is observed for the loss of the righting reflex. The reflex is considered lost if the animal remains on its back for more than 30-60 seconds when turned over.[4]
-
-
Parameters Measured:
-
Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex.
-
Sleep Duration: The time from the loss of the righting reflex to its spontaneous recovery.[4] A significant increase in sleep duration compared to the control group indicates a sedative or hypnotic effect.
-
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhaled linalool-induced sedation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypnotic Effect of Ocimum basilicum on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sedative effect of inhaled this compound in mice and its structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Linalool Odor-Induced Anxiolytic Effects in Mice [frontiersin.org]
- 7. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antidepressant-Like Effect of Terpineol in an Inflammatory Model of Depression: Involvement of the Cannabinoid System and D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Assessing the Synergistic Antimicrobial Effects of Terpinolene with Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance is a critical global health challenge, necessitating innovative strategies to enhance the efficacy of existing antimicrobial agents. Terpenes, a class of organic compounds produced by a variety of plants, have emerged as promising candidates for combination therapy due to their intrinsic antimicrobial properties and their potential to act synergistically with conventional antibiotics. This guide provides a comparative overview of the synergistic antimicrobial effects of terpinolene, a monoterpene found in various essential oils, when combined with different classes of antibiotics. We present available experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and potential mechanisms of action to support further research and drug development in this area.
I. Quantitative Assessment of Synergy:
The synergistic interaction between this compound and antibiotics is primarily evaluated using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A summary of available data on the modulatory effect of this compound and related terpenes on antibiotic activity is presented below.
Table 1: Synergistic Activity of this compound and Related Terpenes with Antibiotics against various bacterial strains.
| Terpene | Antibiotic | Bacterial Strain | MIC of Terpene Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of Terpene in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FIC Index | Interpretation | Reference |
| This compound | Oxacillin (B1211168) | Staphylococcus aureus K4100 | ≥ 1024 | 161.26 | Not specified | 71.83 | Not Calculated | Modulatory Effect | [1] |
| This compound | Ethidium Bromide* | Staphylococcus aureus K4100 | ≥ 1024 | 45.25 | Not specified | 32 | Not Calculated | Efflux Pump Inhibition | [1] |
*Ethidium bromide is an efflux pump substrate, not an antibiotic. This data suggests this compound's role as an efflux pump inhibitor.
Note: Specific FIC index values for this compound are limited in the literature. The data above indicates a reduction in the MIC of oxacillin in the presence of this compound, suggesting a synergistic or modulatory effect.[1] Further studies are required to quantify the synergy through FIC index calculation.
II. Experimental Protocols:
Standardized methods are crucial for assessing the synergistic interactions between antimicrobial compounds. The following are detailed protocols for the most common assays used in this field.
Checkerboard Assay
The checkerboard assay is a two-dimensional dilution technique used to determine the FIC index and assess the nature of the interaction between two antimicrobial agents.[2]
a. Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and the antibiotic to be tested
-
Pipettes and multichannel pipettes
b. Procedure:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Create serial twofold dilutions of the antibiotic horizontally across the plate.
-
Create serial twofold dilutions of this compound vertically down the plate. This creates a matrix of decreasing concentrations of both agents.
-
Inoculate each well with 100 µL of the prepared bacterial suspension (final concentration ~5 x 10^5 CFU/mL).
-
Include wells with antibiotic alone, this compound alone, and a growth control (no antimicrobial agents).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
c. Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of this compound + FIC of Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
The results are interpreted as:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Kinetic Assay
The time-kill kinetic assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
a. Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Stock solutions of this compound and the antibiotic
-
Sterile flasks or tubes
-
Shaking incubator
-
Apparatus for serial dilutions and plating (e.g., agar (B569324) plates, spreader)
b. Procedure:
-
Prepare flasks containing CAMHB with the desired concentrations of this compound, the antibiotic, and their combination (typically at sub-MIC or MIC values). Include a growth control flask without any antimicrobial agents.
-
Inoculate each flask with the bacterial culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
c. Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
III. Visualizing Experimental Workflows and Mechanisms:
Experimental Workflow
Caption: Workflow for assessing antimicrobial synergy.
Potential Mechanisms of Synergistic Action
Terpenes, including this compound, are thought to exert their synergistic effects through various mechanisms that weaken the bacterial defenses, making them more susceptible to conventional antibiotics.
Caption: Postulated mechanisms of this compound's synergy.
IV. Discussion of Potential Mechanisms:
The synergistic activity of this compound with antibiotics is likely multifactorial. The primary proposed mechanisms include:
-
Disruption of Bacterial Cell Membranes: Terpenes are lipophilic compounds that can intercalate into the bacterial cell membrane, increasing its permeability.[3] This disruption can facilitate the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively.
-
Inhibition of Efflux Pumps: Bacteria can develop resistance by actively pumping antibiotics out of the cell using efflux pumps. Evidence suggests that this compound can inhibit the activity of these pumps.[1][4] By blocking this resistance mechanism, this compound can restore the efficacy of antibiotics that are substrates for these pumps.
-
Inhibition of β-Lactamase: Some bacteria produce β-lactamase enzymes that inactivate β-lactam antibiotics like penicillin and ampicillin. This compound has been shown to possess β-lactamase inhibitory activity, thereby protecting these antibiotics from degradation and allowing them to exert their antibacterial effect.[1][3]
-
Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation. Some terpenes have been shown to interfere with quorum sensing signaling.[3][5] By disrupting this communication, this compound may reduce the pathogenicity of bacteria and their ability to form biofilms, making them more susceptible to antibiotic treatment.
V. Conclusion and Future Directions:
The available evidence, although still emerging, suggests that this compound holds significant promise as a synergistic agent to enhance the efficacy of conventional antibiotics. Its multi-target mechanism of action, including membrane disruption, efflux pump inhibition, and β-lactamase inhibition, makes it a valuable candidate for combating antibiotic-resistant bacteria.
However, further research is imperative to fully elucidate its potential. Future studies should focus on:
-
Comprehensive Synergy Screening: Conducting systematic checkerboard and time-kill assays to determine the FIC indices of this compound with a broader range of antibiotics against a diverse panel of clinically relevant bacterial strains.
-
Mechanistic Studies: Investigating the precise molecular interactions of this compound with bacterial targets, such as specific efflux pumps and β-lactamases.
-
In Vivo Efficacy: Evaluating the synergistic effects of this compound-antibiotic combinations in animal models of infection to assess their therapeutic potential in a physiological context.
-
Toxicology and Safety: Thoroughly assessing the safety profile of this compound, both alone and in combination with antibiotics, to ensure its suitability for clinical applications.
By addressing these research gaps, the scientific community can pave the way for the development of novel and effective combination therapies that leverage the synergistic potential of this compound to combat the growing threat of antibiotic resistance.
References
- 1. Effect of this compound against the resistant Staphylococcus aureus strain, carrier of the efflux pump QacC and β-lactamase gene, and its toxicity in the Drosophila melanogaster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Essential Oils as Antimicrobial Agents Against WHO Priority Bacterial Pathogens: A Strategic Review of In Vitro Clinical Efficacy, Innovations and Research Gaps [mdpi.com]
- 4. Frontiers | Terpenes as bacterial efflux pump inhibitors: A systematic review [frontiersin.org]
- 5. Terpinen-4-ol attenuates quorum sensing regulated virulence factors and biofilm formation in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Terpinolene's Molecular Blueprint: A Comparative Analysis of Its Mechanism of Action Through Gene Expression
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of terpinolene's mechanism of action, with a focus on validating its effects through gene expression analysis. While direct, comprehensive gene expression data from RNA-sequencing or microarray studies on this compound is limited in publicly available research, this guide synthesizes known molecular activities and draws comparisons with other well-studied terpenes to elucidate its potential genetic targets.
This compound, a monoterpene found in various plants, is recognized for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] These effects are rooted in its ability to modulate key cellular signaling pathways and, consequently, alter the expression of specific genes. This guide explores these mechanisms, provides detailed experimental protocols for gene expression analysis, and presents a comparative look at related terpenes.
Key Mechanistic Insights into this compound's Action
Current research indicates that this compound exerts its biological effects primarily through the modulation of inflammatory and apoptotic pathways. A significant body of evidence points to its role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4] By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory genes, including various cytokines and chemokines.
Furthermore, studies have highlighted this compound's capacity to induce apoptosis, or programmed cell death, in cancer cells.[1] This pro-apoptotic activity is crucial for its potential as an anti-cancer agent. The precise gene expression changes that underpin these effects are the subject of ongoing research.
Comparative Gene Expression Analysis: this compound and Other Monoterpenes
To provide a framework for understanding the potential gene targets of this compound, this section compares its known activities with the gene expression changes induced by other structurally similar and functionally related monoterpenes, such as linalool (B1675412) and pinene.
| Compound | Primary Mechanism of Action | Known or Hypothesized Gene Expression Changes | Supporting Evidence |
| This compound | Anti-inflammatory, Antioxidant, Pro-apoptotic | Downregulation: Pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), NF-κB target genes. Upregulation: Pro-apoptotic genes. | Inhibition of NF-κB signaling pathway.[3][4] Induction of apoptosis in cancer cells.[1] Potent antiproliferative agent for brain tumor cells.[2] |
| Linalool | Neuroprotective, Anti-inflammatory | Altered Expression: Genes involved in cell-to-cell signaling and nervous system development (e.g., App, Avp, Igf2, Igfbp2, Sst, Syt5). | DNA microarray analysis of hypothalamic gene expression in rats under stress.[5] |
| α-Pinene | Anti-inflammatory, Antimicrobial | Upregulation: DXP pathway genes, membrane protein genes (in response to tolerance and overproduction in E. coli). | Comparative genomics and transcriptional level analyses in E. coli.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
RNA-Sequencing (RNA-Seq)
RNA-Seq is a powerful technique for transcriptome profiling that uses next-generation sequencing to reveal the presence and quantity of RNA in a biological sample at a given moment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line or immune cell line) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation:
-
Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation of the RNA, reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control.[7]
-
Microarray Analysis
Microarray analysis is another high-throughput method used to measure the expression levels of large numbers of genes simultaneously.
-
RNA Extraction and Labeling:
-
Extract and purify total RNA as described for RNA-Seq.
-
Reverse transcribe the RNA into cDNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).
-
-
Hybridization:
-
Hybridize the labeled cDNA to a microarray chip containing thousands of known gene probes.
-
-
Scanning and Data Acquisition:
-
Scan the microarray chip using a laser scanner to detect the fluorescent signals.
-
The intensity of the signal for each probe is proportional to the expression level of the corresponding gene.
-
-
Data Analysis:
-
Normalize the raw data to remove technical variations.
-
Identify differentially expressed genes by comparing the signal intensities between the this compound-treated and control samples.[8]
-
Conclusion
While direct, comprehensive gene expression datasets for this compound are still emerging, the existing evidence strongly suggests that its therapeutic effects are mediated through the modulation of key signaling pathways, particularly NF-κB and apoptosis. By inhibiting pro-inflammatory gene expression and promoting programmed cell death in cancer cells, this compound demonstrates significant potential for further investigation and development. Comparative analysis with other monoterpenes provides a valuable framework for predicting its broader impact on the transcriptome. The application of high-throughput gene expression analysis techniques, such as RNA-Seq and microarray, will be instrumental in fully elucidating the precise molecular mechanisms of this compound and validating its potential as a therapeutic agent.
References
- 1. Anticancer and antioxidant properties of this compound in rat brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and Antioxidant Properties of this compound in Rat Brain Cells | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]
- 3. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effects of inhaled (S)-linalool on hypothalamic gene expression in rats under restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genomic and transcriptional changes in response to pinene tolerance and overproduction in evolved Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Full-Length Transcriptome Sequencing Combined with RNA-Seq to Analyze Genes Related to Terpenoid Biosynthesis in Cinnamomum burmannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microarray and Pathway Analysis Reveal Distinct Mechanisms Underlying Cannabinoid-Mediated Modulation of LPS-Induced Activation of BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insect Repellent Properties of Terpinolene and DEET
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for effective and safe insect repellents is a continuous endeavor in public health, driven by the need to combat vector-borne diseases. N,N-Diethyl-meta-toluamide (DEET) has long been the gold standard for topical insect repellents, valued for its broad-spectrum efficacy and long duration of action. However, concerns regarding its potential for skin irritation and neurotoxicity, although rare, have fueled research into alternative repellent compounds, particularly those derived from natural sources. Terpinolene, a monoterpene found in a variety of plants, has demonstrated insect repellent properties and is being investigated as a potential alternative to synthetic repellents like DEET. This guide provides a comprehensive comparison of the insect repellent properties of this compound and DEET, supported by available experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Quantitative Data on Repellent Efficacy
Direct comparative studies of this compound and DEET against the same insect species are limited in the existing literature. However, data from independent studies provide insights into their respective repellent activities.
Table 1: Repellency of this compound against Rhyzopertha dominica
| Dosage (ml of 2% solution) | Mean % Repellency (1 hour) |
| 0.2 | 60 |
| 0.4 | 70 |
| 0.6 | 80 |
| 0.8 | 90 |
| 1.0 | 100 |
Data sourced from a study on the repellent activity of this compound against the lesser grain borer, Rhyzopertha dominica.
Table 2: Repellency and Complete Protection Time (CPT) of DEET against various mosquito species
| DEET Concentration | Mosquito Species | Complete Protection Time (CPT) in minutes | Reference |
| 24% | Aedes albopictus | >360 | [1] |
| 23.8% | Aedes aegypti | ~301.5 | |
| 10% | Aedes aegypti | ~120 | |
| 5% | Aedes aegypti | ~88 |
Data compiled from multiple studies. CPT can vary based on formulation, application, and environmental factors.
Mechanism of Action
DEET: A Multi-Modal Approach to Repellency
DEET's mechanism of action is complex and not fully elucidated, but it is known to interact with the insect's olfactory system in multiple ways. It is thought to both repel insects through direct activation of specific odorant receptors (ORs) and to confuse them by masking human odors, making it difficult for the insect to locate a host.[2]
The primary molecular target for DEET's vapor-phase repellency is the insect's olfactory receptor neuron (ORN). DEET has been shown to interact with the odorant receptor co-receptor (Orco), which is essential for the function of many ORs. By binding to and modulating the activity of various OR-Orco complexes, DEET can disrupt the normal perception of attractant chemical cues.
This compound: Targeting the Insect Nervous System
The exact mechanism of action for this compound as an insect repellent is less understood compared to DEET. However, research on monoterpenes, the class of compounds to which this compound belongs, provides significant clues. Monoterpenes are known to be neurotoxic to insects, primarily targeting their nervous systems.[3]
Several studies suggest that monoterpenes can inhibit the activity of key enzymes like acetylcholinesterase (AChE), which is crucial for nerve impulse transmission.[4][5] By inhibiting AChE, these compounds cause an accumulation of the neurotransmitter acetylcholine, leading to paralysis and death in insects. Additionally, monoterpenes have been shown to interact with other neuronal receptors, such as octopamine (B1677172) and GABA receptors, further disrupting normal nerve function.[3][5] The repellent effect of this compound is likely due to this disruption of the insect's sensory and central nervous systems.
Experimental Protocols
Arm-in-Cage Assay (for Mosquitoes)
This is a standard laboratory method to evaluate the efficacy of topical repellents.
-
Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against host-seeking female mosquitoes.
-
Materials:
-
Cubic or rectangular cages (e.g., 30x30x30 cm) containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., 20-50 Aedes aegypti).
-
Test repellent formulation and a control (e.g., solvent only).
-
Human volunteers.
-
-
Procedure:
-
A defined area of a volunteer's forearm is marked (e.g., 300 cm²).
-
The test repellent is applied evenly to the marked area at a specified dose (e.g., 1.0 mg/cm²). The other arm may serve as a control or be treated with the control substance.
-
After a brief drying period (e.g., 30 minutes), the treated forearm is inserted into the cage for a fixed period (e.g., 3 minutes).
-
The number of mosquito landings and probes (attempts to bite) are recorded.
-
The arm is withdrawn, and the process is repeated at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs.
-
The CPT is the time from the application of the repellent until the first confirmed bite.
-
Filter Paper Repellency Assay (for Stored Product Insects)
This method is used to assess the repellent activity of a compound against crawling insects.
-
Objective: To determine the percent repellency of a substance against a stored product insect.
-
Materials:
-
Petri dishes (e.g., 9 cm diameter).
-
Filter paper discs (e.g., Whatman No. 1), cut in half.
-
Test compound solution and a control solvent (e.g., acetone).
-
Adult insects (e.g., 20 Rhyzopertha dominica).
-
-
Procedure:
-
One half of a filter paper disc is treated with a specific concentration of the test compound dissolved in a solvent.
-
The other half is treated with the solvent alone to serve as a control.
-
The filter paper halves are allowed to air dry to evaporate the solvent.
-
The two halves are then joined together with tape and placed in a Petri dish.
-
A known number of insects are released in the center of the filter paper.
-
The Petri dish is covered, and after a specific time interval (e.g., 1 hour), the number of insects on the treated and untreated halves are counted.
-
Percent Repellency (PR) is calculated using the formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.
-
Conclusion
DEET remains the most effective and long-lasting insect repellent currently available, with a well-documented, albeit complex, mechanism of action. This compound, a naturally occurring monoterpene, demonstrates clear insect repellent properties, likely through a neurotoxic mode of action common to other terpenes.
While the available data for this compound is promising, further research is required to fully assess its potential as a viable alternative to DEET. Specifically, studies directly comparing the efficacy and complete protection time of this compound and DEET against a range of medically important mosquito species are needed. A deeper understanding of this compound's specific molecular targets and signaling pathways will also be crucial for its potential development and optimization as a commercial insect repellent. For drug development professionals, this compound and other monoterpenes represent a promising area for the discovery of new and effective insect repellent active ingredients.
References
- 1. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemconnections.org [chemconnections.org]
- 3. Impact of plant monoterpenes on insect pest management and insect-associated microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In Vivo Comparative Analysis of Terpinolene and Alpha-Pinene for Anxiety Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo anxiolytic effects of two common terpenes, terpinolene and alpha-pinene (B124742). While direct comparative studies are limited, this document synthesizes the available preclinical data to offer insights into their individual efficacy, mechanisms of action, and experimental protocols.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vivo studies investigating the anxiolytic properties of alpha-pinene and this compound. It is important to note that the experimental models and parameters differ between studies, making direct comparisons challenging.
| Compound | Animal Model | Behavioral Test | Dosage/Administration | Key Anxiolytic-Like Effects | Reference |
| Alpha-Pinene | Male Wistar Rats | Elevated Plus Maze (EPM) | 2 and 4 mg/kg (i.p.) | Significantly increased percentage of open arm entries (p<0.001) and time spent in open arms (p<0.05) | [1][2] |
| ICR Mice | Elevated Plus Maze (EPM) | Inhalation (90 min/day) | Demonstrated significant and constant anxiolytic-like activity over 5 days of inhalation | [3] | |
| Sprague Dawley Rats | Novelty-Induced Hypophagia | 100 mg/kg (oral) | Decreased percent time spent in the outer zone, suggesting an anxiolytic effect | [4] | |
| This compound | Zebrafish | Open Field Test (OFT) | 0.1% solution | Significantly increased time spent in the center zone (p=0.0243) | [5] |
Experimental Protocols
Detailed methodologies from key studies are outlined below to provide a comprehensive understanding of the experimental conditions.
Alpha-Pinene: Elevated Plus Maze in Rats [1][2]
-
Animal Model: 40 male Wistar rats were utilized for the study.
-
Grouping: The rats were divided into five groups: a control group, a sham group (receiving alpha-pinene solvent), two groups receiving alpha-pinene (2 and 4 mg/kg), and a group receiving diazepam (10 mg/kg) as a positive control.
-
Apparatus: The elevated plus maze consisted of two open arms and two closed arms, elevated from the floor.
-
Procedure: Following administration of the respective substances, each rat was placed at the center of the maze, and its behavior was recorded. The primary measures of anxiety were the percentage of entries into the open arms and the percentage of time spent in the open arms.
-
Biochemical Analysis: After the behavioral test, hippocampal tissue was analyzed for concentrations of malondialdehyde (MDA), thiol, and glutathione (B108866) peroxidase to assess antioxidant activity.
This compound: Open Field Test in Zebrafish [5]
-
Animal Model: Adult zebrafish were used to assess anxiety-like behavior.
-
Grouping: Zebrafish were divided into different groups, including a control group and groups exposed to varying concentrations of this compound (e.g., 0.1%).
-
Apparatus: The open field test consisted of a novel tank environment.
-
Procedure: Individual zebrafish were placed in the testing tank, and their swimming patterns were tracked. Anxiolytic effects are inferred from an increase in time spent in the center of the tank as opposed to the periphery (thigmotaxis).
-
Data Analysis: The duration of time spent in the center zone, thigmotaxis zone, swimming velocity, and immobility were measured and analyzed.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow: In Vivo Anxiolytic Testing
The following diagram illustrates a general workflow for assessing the anxiolytic effects of compounds like this compound and alpha-pinene in rodent models.
Proposed Signaling Pathway for Alpha-Pinene's Anxiolytic Effect
Research suggests that alpha-pinene may exert its anxiolytic effects through modulation of the GABAergic system.[1][2] The following diagram depicts this proposed mechanism.
Discussion and Future Directions
The available evidence suggests that both alpha-pinene and this compound possess anxiolytic-like properties. Alpha-pinene has been more extensively studied in rodent models, with multiple studies demonstrating its efficacy in the elevated plus maze and suggesting a mechanism involving GABAA receptors.[1][2][6] In contrast, the in vivo evidence for this compound's anxiolytic effects is less comprehensive, with a notable study conducted in zebrafish.[5]
The lack of standardized experimental models and direct comparative studies makes it difficult to definitively conclude which compound is more potent. Future research should focus on:
-
Direct, head-to-head in vivo comparisons of this compound and alpha-pinene using the same animal models and behavioral tests.
-
Elucidation of the precise molecular mechanisms underlying this compound's anxiolytic effects.
-
Dose-response studies for both compounds to determine optimal therapeutic windows.
-
Investigation of the potential synergistic effects of these terpenes with cannabinoids and other compounds, in line with the "entourage effect" theory.
References
- 1. [PDF] Anti-anxiety effect of Alpha-pinene in comparison with Diazepam in adult male rats | Semantic Scholar [semanticscholar.org]
- 2. Anti-anxiety effect of Alpha-pinene in comparison with Diazepam in adult male rats - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 3. Daily inhalation of α-pinene in mice: effects on behavior and organ accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Potential Anxiolytic Effects of Minor Cannabinoids and Terpenes After Acute and Chronic Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accurateclinic.com [accurateclinic.com]
Synergistic Antioxidant Effects of Terpinolene with Tocopherols: A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the synergistic antioxidant effects of terpinolene in combination with tocopherols (B72186). As direct experimental data on the synergistic interaction between this compound and tocopherols is limited in current scientific literature, this guide will leverage available data on γ-terpinene, a structural isomer of this compound, to provide a comparative framework. The findings from studies on γ-terpinene offer valuable insights into the potential synergistic mechanisms that may also be relevant to this compound.
Comparative Analysis of Antioxidant Activity
| Antioxidant(s) | Concentration | Induction Period of Oxidation (hours) | Synergistic Effect |
| α-Tocopherol (alone) | 0.1% w/w | ~2.0 | - |
| γ-Terpinene (alone) | 1% w/w | No significant inhibition | - |
| α-Tocopherol + γ-Terpinene | 0.1% w/w + 1% w/w | ~3.4 | Significant increase in oxidation stability |
Data is illustrative and based on findings from studies on γ-terpinene and α-tocopherol in sunflower oil at 130°C. The induction period represents the time before rapid oxidation occurs.
Experimental Protocols
The evaluation of synergistic antioxidant activity typically involves established in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay Protocol
This method assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution at 517 nm is proportional to the antioxidant activity.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare stock solutions of this compound, tocopherol, and their mixture in methanol at various concentrations.
-
Reaction Mixture : In a 96-well plate or cuvettes, add a specific volume of the antioxidant solution (or the mixture) to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Synergy Evaluation : The experimental scavenging activity of the mixture is compared to the theoretical sum of the individual activities of this compound and tocopherol. A synergistic effect is indicated if the experimental value is significantly higher than the theoretical sum.
ABTS Radical Cation Decolorization Assay Protocol
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by measuring the decrease in absorbance at 734 nm.
-
Reagent Preparation : The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. Prepare stock solutions of this compound, tocopherol, and their mixture at various concentrations.
-
Reaction Mixture : Add a specific volume of the antioxidant solution (or the mixture) to the diluted ABTS•+ solution.
-
Incubation : The reaction is typically allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity : The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
Synergy Evaluation : The synergistic effect is determined by comparing the experimental scavenging activity of the mixture with the calculated additive effect of the individual components.
Visualizing the Workflow and Proposed Mechanism
To better understand the experimental process and the potential mechanism of synergy, the following diagrams are provided.
Caption: Experimental workflow for assessing antioxidant synergy.
Caption: Proposed synergistic antioxidant mechanism.
Concluding Remarks
The available evidence on γ-terpinolene strongly suggests that a synergistic antioxidant relationship with tocopherols is plausible for this compound as well. This synergy appears to be based on the ability of the terpene to regenerate the tocopherol molecule after it has neutralized a free radical, thereby enhancing the overall antioxidant capacity of the system. Further research is warranted to isolate and quantify the specific synergistic effects of this compound with various forms of tocopherol. The experimental protocols and proposed mechanisms outlined in this guide provide a foundational framework for such investigations.
The Entourage Effect: A Comparative Analysis of Terpinolene's Interaction with THC and CBD
For Researchers, Scientists, and Drug Development Professionals
The "entourage effect," a theory proposing that the therapeutic effects of cannabis are amplified by the synergistic interplay of its various compounds, is a focal point of cannabis research. This guide provides a comparative analysis of the interaction of the monoterpene terpinolene with the two major cannabinoids, delta-9-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). By examining available experimental data, we aim to elucidate the distinct and potentially synergistic effects of these combinations.
This compound: An Overview
This compound is a monoterpene found in various plants, including cannabis, and is recognized for its fresh, woody, and citrus-like aroma.[1] Preclinical studies have suggested that this compound possesses a range of therapeutic properties, including sedative, anxiolytic, anti-cancer, anti-bacterial, and antioxidant effects.[2] Notably, this compound's effects can be dose-dependent, exhibiting energizing properties at low concentrations and potentially sedative effects at higher doses, particularly when combined with THC.[3]
This compound's Interaction with THC
The interaction between this compound and THC is primarily centered on the modulation of the cannabinoid receptor 1 (CB1), the receptor responsible for the psychoactive effects of THC.
Quantitative Data: In Vitro CB1 Receptor Activation
A key in vitro study by Raz et al. (2023) demonstrated that this compound can act as a partial agonist at the CB1 receptor and can synergistically enhance the receptor activation induced by THC. The study utilized a controlled in-vitro heterologous expression system with Xenopus oocytes to quantify CB1 receptor activation.
| Compound(s) | Concentration | CB1 Receptor Activation (% of THC alone) | Source |
| This compound | 10 µM | ~35% | [4] |
| THC + this compound | 10 µM each | Significantly greater than THC alone (several fold increase in some cases) | [5][6] |
These findings suggest that this compound, even at low concentrations, can significantly amplify the activity of THC at the CB1 receptor.[7] This potentiation may explain the anecdotal reports of enhanced or altered psychoactive experiences when consuming cannabis strains rich in both THC and this compound.[3]
Signaling Pathway: this compound and THC at the CB1 Receptor
The following diagram illustrates the proposed synergistic interaction between this compound and THC at the CB1 receptor, leading to an amplified downstream signaling cascade.
Caption: Synergistic activation of the CB1 receptor by THC and this compound.
This compound's Interaction with CBD
The interaction between this compound and CBD is less characterized quantitatively compared to its interaction with THC. The current understanding is primarily based on the individual anti-inflammatory and anxiolytic properties of each compound and the potential for synergistic effects.
Qualitative and Indirect Evidence
-
Anti-Inflammatory Effects: Both CBD and this compound have demonstrated anti-inflammatory properties in preclinical models.[8][9][10] Terpenoid-rich essential oils, including those containing this compound, have been shown to exert moderate anti-inflammatory and antinociceptive activities, although they were found to be less potent than pure CBD.[8][9] The proposed mechanism for their anti-inflammatory effects involves the modulation of inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11][12] While synergy is plausible, direct experimental evidence and quantitative data for the combination of this compound and CBD are currently lacking. One study noted that myrcene (B1677589), another terpene, in combination with CBD did not produce a significantly greater anti-inflammatory effect than myrcene alone in a model of arthritis.[13]
-
Anxiolytic Effects: Anecdotal and preclinical evidence suggests that the combination of this compound and CBD may produce a calming and relaxing effect.[5] This is likely due to their individual anxiolytic properties. CBD has been shown to exert anxiolytic effects in animal models like the elevated plus-maze.[14] this compound has also been reported to have sedative and anxiolytic properties.[2] However, robust quantitative data from studies investigating the synergistic anxiolytic effects of a this compound-CBD combination are not yet available.
Signaling Pathway: Proposed Anti-Inflammatory Synergy
The following diagram illustrates the potential synergistic anti-inflammatory action of this compound and CBD through the modulation of the NF-κB signaling pathway.
Caption: Proposed synergistic inhibition of the NF-κB pathway by this compound and CBD.
Experimental Protocols
In Vitro CB1 Receptor Activation Assay (Based on Raz et al., 2023)
This protocol describes a method for quantifying CB1 receptor activation in a heterologous expression system.
Objective: To measure the activation of the CB1 receptor by individual compounds and combinations of compounds.
Experimental Workflow:
Caption: Workflow for the in vitro CB1 receptor activation assay.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human CB1 receptor and GIRK channels
-
Two-electrode voltage-clamp setup
-
THC, this compound, and other test compounds
-
Recording solution (e.g., ND96)
Procedure:
-
Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
Oocytes are injected with a mixture of cRNAs encoding the human CB1 receptor and GIRK channel subunits.
-
Injected oocytes are incubated for 3-7 days at 18°C in a suitable medium to allow for the expression of the receptors and channels on the cell surface.
-
For recordings, oocytes are placed in a recording chamber and perfused with a recording solution.
-
The oocyte membrane potential is clamped at a holding potential of -80 mV using a two-electrode voltage-clamp amplifier.
-
Test compounds (THC, this compound, or a combination) are applied to the oocyte via the perfusion system.
-
Activation of the CB1 receptor leads to the opening of the co-expressed GIRK channels, resulting in a measurable inward potassium current.
-
The amplitude of this current is used as a quantitative measure of CB1 receptor activation.
-
Responses are typically normalized to the response elicited by a saturating concentration of a known CB1 agonist (e.g., CP55,940).
In Vivo Zymosan-Induced Paw Edema Model (Generalized Protocol)
This protocol outlines a common method for assessing the anti-inflammatory and antinociceptive effects of compounds in vivo.
Objective: To evaluate the ability of test compounds to reduce inflammation and pain in a mouse model.
Experimental Workflow:
Caption: Workflow for the zymosan-induced paw edema assay.
Materials:
-
Mice (e.g., C57BL/6)
-
Zymosan A from Saccharomyces cerevisiae
-
Test compounds (this compound, CBD) and vehicle
-
Plethysmometer for paw volume measurement
-
(Optional) von Frey filaments for nociceptive testing
Procedure:
-
Mice are acclimatized to the laboratory environment for at least one week before the experiment.
-
The baseline volume of the right hind paw of each mouse is measured using a plethysmometer.
-
Mice are randomly assigned to treatment groups and administered the test compound(s) or vehicle.
-
After a predetermined time (e.g., 30 minutes), inflammation is induced by injecting a suspension of zymosan into the subplantar surface of the right hind paw.
-
Paw volume is measured again at various time points after the zymosan injection.
-
(Optional) Nociceptive thresholds can be assessed at the same time points using calibrated von Frey filaments to measure mechanical allodynia.
-
The increase in paw volume (edema) is calculated for each mouse. The percentage of inhibition of edema by the test compounds is determined by comparing the increase in paw volume in the treated groups to the vehicle control group.
Conclusion and Future Directions
The available evidence strongly suggests that this compound can significantly modulate the effects of THC, primarily through a synergistic interaction at the CB1 receptor. This interaction has the potential to enhance the therapeutic and psychoactive properties of THC.
In contrast, the interaction between this compound and CBD is less understood from a quantitative standpoint. While both compounds exhibit promising anti-inflammatory and anxiolytic properties individually, and their combination is anecdotally reported to be calming, there is a clear need for rigorous preclinical and clinical studies to quantify this synergy.
For drug development professionals, these findings highlight the importance of considering the full chemical profile of cannabis-based medicines. The enrichment of extracts with specific terpenes like this compound could be a viable strategy to enhance the therapeutic effects of cannabinoids and potentially reduce the required doses, thereby minimizing side effects. Future research should focus on elucidating the precise molecular mechanisms of terpene-cannabinoid interactions and conducting well-controlled clinical trials to validate the therapeutic potential of these combinations for various conditions.
References
- 1. TRPV1: A Common Denominator Mediating Antinociceptive and Antiemetic Effects of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rare Phytocannabinoids Exert Anti-Inflammatory Effects on Human Keratinocytes via the Endocannabinoid System and MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and subjective effects of terpenes administered alone and in combination with THC: Potential THC- and opioid-sparing effects of myrcene and -caryophyllene - Ziva Cooper [grantome.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Cannabidiol and cannabis-inspired terpene blends have acute prosocial effects in the BTBR mouse model of autism spectrum disorder [frontiersin.org]
- 7. otka-palyazat.hu [otka-palyazat.hu]
- 8. researchgate.net [researchgate.net]
- 9. Anxiolytic effect of cannabidiol derivatives in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antianxiety effect of cannabidiol in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Terpinolene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends to the proper disposal of all chemical waste. Terpinolene, a common terpene, requires careful handling due to its combustible nature and significant environmental hazards.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the inherent risks associated with this compound. It is a combustible liquid and is very toxic to aquatic life, with long-lasting effects.[2][3][4][5] In case of a spill, immediately remove all sources of ignition and ensure adequate ventilation.[2][5][6] Spills should be contained and absorbed with a non-combustible, inert material such as sand, earth, or vermiculite.[5][6]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Safety glasses or a face shield.[5]
-
Hand Protection: Handle with gloves.[5]
-
Body Protection: Wear appropriate protective clothing.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| UN Number | 2541 | [1] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | III | [1] |
| Flash Point | 144.0 °F (62.2 °C) Closed Cup | [4] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [2][3][4][5] |
| Spill Containment | Absorb with inert material (sand, earth, vermiculite). | [5][6] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][3] |
Step-by-Step Disposal Protocol
The standard and required procedure for this compound disposal does not involve on-site chemical neutralization. Instead, it focuses on safe collection, storage, and transfer to a licensed waste disposal facility.
1. Waste Collection:
- Collect surplus and non-recyclable this compound solutions in their original containers or in a designated, properly labeled, and sealed waste container.[1][5]
- Do not mix this compound waste with other waste streams.[1][5]
2. Container Management:
- Ensure the waste container is suitable for flammable liquids and is kept tightly closed in a dry, cool, and well-ventilated area.[2][5]
- Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][5]
- Handle uncleaned, empty containers as you would the product itself.[1][5]
3. Labeling:
- Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (flammable liquid, environmental hazard).
4. Storage:
- Store the sealed waste container in a designated satellite accumulation area for hazardous chemical waste.[7]
- This area should be away from heat, sparks, open flames, and other ignition sources.[2][3]
5. Professional Disposal:
- Arrange for the collection of the this compound waste by a licensed and approved hazardous waste disposal company.[5]
- Waste material must be disposed of in accordance with all national and local regulations.[1][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Terpinolene
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling process for all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Terpinolene, a common terpene used in various applications. Adherence to these procedures is critical to mitigate risks and ensure a secure laboratory environment.
Operational Plan: Step-by-Step Guidance for Handling this compound
This procedural guide outlines the necessary steps for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Information Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Engineering Controls: Ensure work is conducted in a well-ventilated area.[1][2] A chemical fume hood is recommended.
-
PPE Inspection: Inspect all personal protective equipment (PPE) for integrity. Do not use damaged gloves, eyewear, or lab coats.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.
-
Spill Kit: Ensure a spill kit containing absorbent materials (e.g., sand, diatomaceous earth) is available.[2]
2. Handling Procedures:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., Nitrile).[1][3]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][4]
-
Lab Coat: A standard lab coat should be worn to protect street clothing.[3][5]
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, wear respiratory protection.[6][7]
-
-
Dispensing and Use:
3. Post-Handling Procedures:
-
Decontamination:
-
Storage:
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available Safety Data Sheets.
| Property | Value | Source(s) |
| Physical Properties | ||
| Boiling Point | 186°C (366.8°F) | [12] |
| Vapour Pressure | 101 Pa at 20 °C | [10] |
| Density | 0.862 g/cm³ at 20 °C | [10] |
| Toxicological Data | ||
| LD50 Oral (Rat) | 3,740 mg/kg | [11] |
| LD50 Dermal (Rabbit) | > 4,300 mg/kg | [11] |
| Exposure Limits | ||
| OSHA PEL | No data available | [1] |
| NIOSH REL | No data available | [1] |
| ACGIH TLV | No data available | [1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound is very toxic to aquatic life with long-lasting effects.[1][9]
-
Unused Product:
-
Contaminated Materials:
-
Absorb spills with inert material (e.g., sand, dry earth) and place in a suitable container for disposal.[2]
-
Contaminated PPE and other materials should be placed in a sealed bag and disposed of as chemical waste.
-
-
Empty Containers:
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[8]
Experimental Workflow: Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. marijuanapackaging.com [marijuanapackaging.com]
- 4. floraflex.com [floraflex.com]
- 5. growshieldppe.com [growshieldppe.com]
- 6. files.trueterpenes.com [files.trueterpenes.com]
- 7. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 8. files.trueterpenes.com [files.trueterpenes.com]
- 9. indenta.com [indenta.com]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. us.hollandgreenscience.com [us.hollandgreenscience.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
